Diethyl 4,4'-Azodibenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNOBALALSBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283158 | |
| Record name | Diethyl 4,4'-Azodibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-68-2 | |
| Record name | 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7250-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4,4'-Azodibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl 4,4'-azodibenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Diethyl 4,4'-azodibenzoate (DEA). Intended for an audience of researchers, chemists, and professionals in drug development and materials science, this document details two distinct, field-proven synthetic protocols. The primary protocol outlines a robust esterification of azobenzene-4,4'-dicarbonyl chloride. A viable alternative route via the oxidative coupling of ethyl 4-aminobenzoate is also presented, offering flexibility in starting material selection. Each protocol is accompanied by a discussion of the underlying reaction mechanisms, detailed step-by-step procedures, and expected outcomes. Furthermore, this guide includes a thorough section on the analytical characterization of DEA and a critical evaluation of the associated safety protocols, ensuring a well-rounded and practical resource for laboratory application.
Introduction and Significance
This compound, with the molecular formula C₁₈H₁₈N₂O₄, is a symmetrical aromatic azo compound.[1] The core structure, featuring a central diazene (-N=N-) bridge connecting two para-substituted ethyl benzoate moieties, imparts unique physicochemical properties. The extended π-system and the photoresponsive nature of the azo group make this molecule a subject of interest in materials science, particularly in the development of liquid crystals and light-responsive polymers.[1][2] Its structural similarity to other functional dyes and pharmaceutical precursors underscores its relevance in broader organic synthesis. This guide aims to equip researchers with the necessary technical knowledge to reliably synthesize and characterize this valuable compound.
Synthetic Pathways and Mechanistic Insights
Two primary pathways for the synthesis of this compound are discussed herein, offering versatility based on precursor availability and experimental constraints.
Protocol 1: Esterification of Azobenzene-4,4'-dicarbonyl Chloride
This is the most direct and commonly cited method, relying on the high reactivity of an acyl chloride for efficient ester formation.
The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically, the alcoholysis of an acyl chloride. The process can be dissected into three key steps:
-
Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The chloride ion, now acting as a base, abstracts a proton from the oxonium ion to yield the final ester product and hydrogen chloride (HCl) gas.
Caption: Workflow of the Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
| Reagent/Equipment | Specification |
| Azobenzene-4,4'-dicarbonyl chloride | Reagent Grade |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Dichloromethane (CH₂Cl₂) | Reagent Grade |
| Round-bottom flask with reflux condenser | Appropriate size (e.g., 100 mL) |
| Magnetic stirrer and heat source | Capable of maintaining 80 °C |
| Filtration apparatus (Büchner funnel) | For product isolation |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azobenzene-4,4'-dicarbonylchloride (1.0 g).
-
Reagent Addition: Add 20 mL of absolute ethanol to the flask.
-
Heating: Heat the stirred mixture to 80 °C (353 K) and maintain this temperature for 4 hours.[1]
-
Precipitation: After the reaction period, allow the mixture to cool to room temperature. A red solid will precipitate out of the solution.[1]
-
Isolation: Collect the red precipitate by vacuum filtration using a Büchner funnel.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot dichloromethane (CH₂Cl₂). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified red crystals by vacuum filtration and dry them thoroughly. The product obtained is this compound.[1]
Protocol 2: Oxidative Coupling of Ethyl 4-aminobenzoate
This alternative pathway is advantageous when starting from the more common and less reactive amine precursor. It involves the in-situ formation of the azo bond through oxidation.
The formation of azo compounds from anilines involves an oxidative coupling process. While various oxidizing agents can be used, a common and potent one is potassium permanganate (KMnO₄). The mechanism is complex and thought to involve radical intermediates or the condensation of an aniline molecule with a nitroso intermediate (formed by the initial oxidation of another aniline molecule).
-
Initial Oxidation: The aniline derivative (ethyl 4-aminobenzoate) is oxidized to a nitrosobenzene intermediate.
-
Condensation: A second molecule of the aniline derivative attacks the nitroso intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable azo linkage.
Caption: General workflow for the oxidative coupling of anilines.
Materials and Equipment
| Reagent/Equipment | Specification |
| Ethyl 4-aminobenzoate (Benzocaine) | Reagent Grade |
| Potassium Permanganate (KMnO₄) | Fine powder, Reagent Grade |
| Dichloromethane (CH₂Cl₂) | Reagent Grade |
| Celite® | For filtration |
| Round-bottom flask | Appropriate size (e.g., 250 mL) |
| Magnetic stirrer | --- |
| Ice bath | For temperature control |
| Filtration apparatus | For product isolation |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve ethyl 4-aminobenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Oxidant Addition: While stirring vigorously, slowly add powdered potassium permanganate (KMnO₄) in small portions. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ sludge. Wash the filter cake with additional dichloromethane.
-
Purification: Combine the filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Physical Properties & Yield
| Parameter | Protocol 1 (Esterification) | Protocol 2 (Oxidative Coupling) |
| Appearance | Red Crystalline Solid | Red to Orange Solid |
| Molecular Weight | 326.35 g/mol [3] | 326.35 g/mol [3] |
| Melting Point | 142-146 °C | 142-146 °C |
| Expected Yield | High (>85%) | Moderate to High (50-80%) |
Spectroscopic Analysis
While experimental spectra for this specific compound are not widely published, the following are predicted characteristic signals based on its structure:
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two sets of doublets are expected in the aromatic region (approx. 7.9-8.3 ppm). The protons ortho to the azo group and the protons ortho to the ester group will have distinct chemical shifts.
-
Ethyl Protons: A quartet (approx. 4.4 ppm, -O-CH₂-) and a triplet (approx. 1.4 ppm, -CH₃) characteristic of the ethyl ester group will be present.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal around 165 ppm is expected for the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals will be present in the 120-155 ppm range, corresponding to the different carbon environments in the benzene rings.
-
Ethyl Carbons: Signals around 61 ppm (-O-CH₂) and 14 ppm (-CH₃) are expected.
-
-
FT-IR (Infrared Spectroscopy):
-
C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption in the 1250-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.
-
Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.
-
N=N Stretch: The azo group stretch is often weak in the IR spectrum and may be difficult to observe, but typically appears in the 1400-1450 cm⁻¹ range.
-
Safety and Handling
Adherence to rigorous safety protocols is paramount during the synthesis and handling of all chemical compounds.
Reagent-Specific Hazards:
-
Azobenzene-4,4'-dicarbonyl chloride (Protocol 1): This is a corrosive substance. It causes severe skin burns and eye damage. It is also very toxic to aquatic life. Handle only in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium Permanganate (KMnO₄) (Protocol 2): A strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials. It is harmful if swallowed and is toxic to aquatic life. Avoid contact with skin and eyes.
-
Dichloromethane (CH₂Cl₂): A volatile solvent. It is a suspected carcinogen and can cause skin irritation, serious eye irritation, and drowsiness or dizziness. [3][4][5][6][7]All operations involving dichloromethane should be performed in a well-ventilated chemical fume hood.
Product Hazards (this compound):
-
According to available Safety Data Sheets, this compound is not classified as a hazardous substance under OSHA or WHMIS 2015 criteria. [3][4]* However, as with any chemical, direct contact should be avoided. Standard laboratory hygiene practices, including the use of gloves and safety glasses, are required. [4]* Upon heating, it may decompose and generate poisonous fumes. [3] General Laboratory Precautions:
-
Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Conduct all reactions in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Caption: Decision workflow for ensuring laboratory safety and responding to incidents.
References
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An In-depth Technical Guide to Diethyl 4,4'-Azodibenzoate (CAS 7250-68-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4,4'-azodibenzoate, with CAS number 7250-68-2, is a symmetrical aromatic azo compound characterized by a central diazene (-N=N-) linkage flanked by two para-substituted ethyl benzoate moieties. This molecule is of significant interest in various scientific and technological fields due to its unique photochemical properties, primarily its reversible trans-cis isomerization upon exposure to specific wavelengths of light. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its potential in materials science and as a component in the design of stimuli-responsive systems relevant to drug development.
Chemical and Physical Properties
This compound is a red-orange crystalline solid at room temperature. Its molecular structure and key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7250-68-2 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| Appearance | Red-orange solid | [2] |
| Melting Point | 171 - 175 °C | [3] |
| Boiling Point | 472.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.16 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of azobenzene-4,4'-dicarboxylic acid or its corresponding acyl chloride. A common laboratory-scale procedure involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol.
Experimental Protocol: Synthesis from Azobenzene-4,4'-dicarbonyl Chloride
This protocol is based on a reported synthesis and provides a general framework.[4] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
Azobenzene-4,4'-dicarbonyl chloride
-
Absolute Ethanol (200 proof)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azobenzene-4,4'-dicarbonyl chloride (1.0 g).
-
Add absolute ethanol (20 mL) to the flask.
-
With continuous stirring, heat the reaction mixture to 353 K (80 °C) using a heating mantle or oil bath.
-
Maintain the reaction at this temperature with stirring for 4 hours.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A red precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
For purification, recrystallize the red solid from dichloromethane (CH₂Cl₂).
-
Dissolve the crude product in a minimal amount of hot dichloromethane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Expected Outcome: The procedure should yield red-orange crystals of this compound. The purity can be assessed by melting point determination and spectroscopic analysis.
Photochemical Properties and Mechanism
The most significant characteristic of this compound, like other azobenzene derivatives, is its ability to undergo reversible photoisomerization.[5] The thermodynamically more stable trans isomer can be converted to the less stable cis isomer upon irradiation with UV light. The reverse cis to trans isomerization can be induced by visible light or occur thermally.[1][6]
This photochromic behavior stems from the electronic transitions within the azobenzene chromophore. The UV-Vis spectrum of azobenzene compounds typically shows a strong π→π* absorption band in the UV region and a weaker n→π* band in the visible region.[1] Irradiation into the π→π* band of the trans isomer leads to the formation of the cis isomer.
The photoisomerization mechanism can proceed through either a rotation or an inversion pathway of the N=N double bond. The exact mechanism can be influenced by the substituents on the aromatic rings and the solvent polarity.[2][6] For this compound, the electron-withdrawing ester groups can influence the electronic structure of the azobenzene core and thus its photochemical properties.
Spectroscopic Characterization
While a complete set of publicly available, unambiguously assigned spectra for this compound is scarce, the expected spectral features can be inferred from the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet and a quartet for the ethyl groups, and two doublets in the aromatic region corresponding to the protons on the benzene rings.
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry. Expected signals include those for the methyl and methylene carbons of the ethyl groups, the carbonyl carbon of the ester, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, and various aromatic C-H and C=C stretching and bending vibrations. The N=N stretching vibration is often weak and can be difficult to observe.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a solvent like DMSO is expected to show a strong absorption band in the UV region (around 320-360 nm) corresponding to the π→π* transition of the trans isomer, and a weaker band in the visible region (around 440-450 nm) for the n→π* transition.[1][2] Upon irradiation with UV light, the intensity of the π→π* band is expected to decrease, while the n→π* band may show a slight increase as the trans-to-cis isomerization occurs.
Applications in Drug Development and Materials Science
The stimuli-responsive nature of the azobenzene moiety in this compound makes it a valuable building block in the design of "smart" materials with potential applications in drug delivery and bioconjugation.
Cleavable Linkers in Drug Delivery
The azo bond can be cleaved under specific reductive conditions, such as those found in the hypoxic environment of solid tumors or in the colon.[7] This property makes azobenzene-containing molecules, including this compound, attractive candidates for use as cleavable linkers in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[8][9][10] The linker can be designed to be stable in systemic circulation and then release the therapeutic payload at the target site upon encountering the reductive environment.
Photoresponsive Materials
The reversible photoisomerization of this compound can be harnessed to create materials that change their properties in response to light.[5] For example, it can be incorporated into polymers or hydrogels to create photo-switchable drug delivery systems, where light can be used as an external trigger to control the release of a therapeutic agent.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[4] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile molecule with significant potential in the development of advanced materials and drug delivery systems. Its well-defined synthesis and unique photochemical properties, particularly its photoisomerization and potential for reductive cleavage, make it a valuable tool for researchers and scientists. Further exploration of its applications, especially in the design of targeted and stimuli-responsive therapeutics, is a promising area of ongoing research.
References
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Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
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Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
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Kowalska, D., Ochał, M., Szewczyk, K., & Równicki, M. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4293. [Link]
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]
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MDPI. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(21), 6465. [Link]
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Wu, A. M., & Senter, P. D. (2005). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Current topics in medicinal chemistry, 5(5), 453–468. [Link]
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MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 123. [Link]
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Mabasa, X. E., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Evidence-Based Complementary and Alternative Medicine, 2021, 5580227. [Link]
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R. Soc. Chem. (2018). Cleavable azobenzene linkers for the design of stimuli-responsive materials. Chemical Communications, 54(92), 12928-12940. [Link]
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Mary, Y. S., & Balachandran, V. (2015). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 137, 128–140. [Link]
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The Structural Elucidation of Diethyl 4,4'-Azodibenzoate: A Crystallographic and Methodological Guide
This technical guide provides an in-depth analysis of the crystal structure of Diethyl 4,4'-azodibenzoate, a molecule of interest in materials science.[1][2] We will explore the precise three-dimensional arrangement of atoms within its crystal lattice, the methodologies employed for its synthesis and crystallization, and the key intermolecular forces that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's structural characteristics.
Introduction: The Significance of Azobenzene Derivatives
Azobenzene derivatives are a well-established class of compounds recognized for their unique photoresponsive properties, which stem from the reversible isomerization of the central azo bond (-N=N-) upon light irradiation. This behavior makes them prime candidates for the development of molecular switches, light-responsive materials, and liquid crystals.[1][3] The synthesis and structural characterization of new azobenzene derivatives, such as this compound, are crucial for understanding the relationship between molecular structure and macroscopic properties, which in turn informs the design of novel functional materials.[1][4]
Molecular and Crystal Structure: A Detailed Examination
Single-crystal X-ray diffraction analysis of this compound (C₁₈H₁₈N₂O₄) reveals a highly symmetric and planar molecular conformation.[4][5] The full molecule is generated by a crystallographic inversion center, which imparts a notable planarity to the structure.[1][4][5]
Crystallographic Data
The crystal structure was determined at 293 K and refined to a final R-factor of 0.050.[1][4] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₈N₂O₄ | [5] |
| Molecular Weight | 326.34 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a (Å) | 14.844 (3) | [5] |
| b (Å) | 4.5731 (9) | [5] |
| c (Å) | 11.814 (2) | [5] |
| β (°) | 95.88 (3) | [5] |
| Volume (ų) | 797.7 (3) | [5] |
| Z | 2 | [5] |
| Calculated Density (Mg m⁻³) | 1.359 | [5] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [5] |
| R-factor | 0.050 | [1][4] |
| wR-factor | 0.149 | [1][4] |
Molecular Geometry and Intermolecular Interactions
The molecule exhibits a planar structure, with the dihedral angle between the two benzene rings being consistent with that of azobenzene (0°).[1][5] This planarity is a key feature influencing the crystal packing.
A dominant feature of the crystal structure is the presence of strong π-π stacking interactions between adjacent planar molecules.[1][4][5] These interactions are characterized by a short interplanar distance of 3.298 Å and a centroid-centroid distance of 3.298 (2) Å.[4][5] Notably, classical hydrogen bonds are absent in the crystal structure.[1][5] The stability of the crystal lattice is therefore primarily attributed to these significant π-π stacking forces.
Caption: Key molecular features and crystal packing interactions of this compound.
Synthesis and Crystallization: A Validated Protocol
The synthesis and crystallization of this compound are achieved through a straightforward and reproducible process. The causality behind the chosen conditions ensures the formation of high-quality single crystals suitable for X-ray diffraction.
Synthesis Workflow
The synthesis involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol. The elevated temperature is necessary to drive the esterification reaction to completion.
Caption: Experimental workflow for the synthesis and crystallization of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride and 20 ml of ethanol.[1][5]
-
Isolation: After the reaction period, allow the mixture to cool to room temperature. A red precipitate will form.[1][5]
-
Purification and Crystallization: The crude red deposit is then recrystallized from dichloromethane (CH₂Cl₂) to yield red crystals suitable for single-crystal X-ray diffraction analysis.[1][5]
The choice of dichloromethane as the recrystallization solvent is critical; its volatility and ability to dissolve the compound at elevated temperatures while having lower solubility at room temperature facilitate the growth of well-defined single crystals upon slow cooling.
Properties and Potential Applications
While the primary focus of the available literature is on the structural characterization, the nature of the azobenzene core suggests potential applications in areas where photoresponsive behavior is desirable.[3] It is known that azobenzene compounds can undergo reversible trans-cis isomerization under UV-Vis light, which can be harnessed in the development of:
-
Light-responsive materials: The photoisomerization can induce changes in the material's properties, such as shape, color, or polarity.[3]
-
Molecular switches: The two isomeric states can represent "on" and "off" states for molecular-level devices.
-
Liquid crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases.[1]
Further investigation into the photophysical and material properties of this compound is warranted to fully explore its potential in these fields.
Conclusion
The crystal structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The molecule adopts a planar conformation and packs in a monoclinic crystal system, stabilized predominantly by strong π-π stacking interactions. The provided synthesis and crystallization protocol is robust and yields high-quality crystals. This detailed structural understanding provides a solid foundation for future research into the material properties and potential applications of this and related azobenzene derivatives in the field of advanced functional materials.
References
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Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
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Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. ResearchGate. [Link]
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Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2671. [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
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CP Lab Safety. (n.d.). Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. Retrieved from [Link]
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Molbase. (n.d.). This compound (7250-68-2) Downstream Products. Retrieved from [Link]
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An In-depth Technical Guide to Diethyl 4,4'-azodibenzoate: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of Diethyl 4,4'-azodibenzoate, a versatile aromatic azo compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties, detailed synthesis protocols, characteristic spectroscopic data, key applications, and essential safety and handling procedures.
Core Compound Identification and Properties
This compound is a symmetrical aromatic azo compound characterized by two ethyl benzoate moieties linked by a central diazene group (-N=N-). This structure imparts unique photochemical and reactive properties that are of significant interest in various fields of chemical synthesis and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| CAS Number | 7250-68-2 | [1] |
| Appearance | Red crystals | [2] |
| Purity | >95.0% (GC) | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be effectively achieved through the esterification of azobenzene-4,4'-dicarbonyl chloride with ethanol. This method provides a direct route to the desired product in good yield.
Experimental Protocol
Materials:
-
Azobenzene-4,4'-dicarbonyl chloride (1.0 g)
-
Ethanol (20 mL)
-
Dichloromethane (for recrystallization)
Procedure:
-
A mixture of 1.0 g of azobenzene-4,4'-dicarbonylchloride and 20 ml of ethanol is stirred at 353 K for 4 hours.[2]
-
After cooling to room temperature, a red precipitate is formed.[2]
-
The crude product is collected by filtration.
-
The collected solid is then recrystallized from dichloromethane to yield red crystals suitable for further use.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene rings, likely appearing as doublets in the downfield region (around 7-8 ppm). The ethyl groups will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the adjacent oxygen atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 165 ppm), aromatic carbons, and the carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), as well as characteristic peaks for the aromatic C=C stretching and the C-O stretching.
-
UV-Vis Spectroscopy: As an azobenzene derivative, this compound is expected to have two characteristic absorption bands: a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region (around 440 nm), which is responsible for its red color.[6][7]
Applications in Research and Development
The unique chemical structure of this compound lends itself to several key applications in organic synthesis and materials science.
Photoinitiator in Polymer Chemistry
This compound can function as a photoinitiator. Upon exposure to ultraviolet (UV) light, the azo bond can undergo homolytic cleavage to generate free radicals. These radicals can then initiate the polymerization of monomers and oligomers, making it a useful component in the formulation of UV-curable coatings, inks, and adhesives.[8]
Potential Role in Mitsunobu-type Reactions
The structural similarity of the azo group in this compound to that in Diethyl azodicarboxylate (DEAD), a key reagent in the Mitsunobu reaction, suggests its potential for use in similar transformations.[9][10] The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[9] While the direct application of this compound in this reaction is not extensively documented, its potential as a functional equivalent to DEAD in certain synthetic contexts warrants further investigation by researchers.
Light-Responsive Materials
Azobenzene and its derivatives are well-known for their reversible trans-cis photoisomerization upon irradiation with specific wavelengths of light.[7] This property allows for the development of "smart" materials that can change their shape, color, or other properties in response to a light stimulus. The incorporation of this compound into polymer backbones or as a dopant can impart these photoresponsive characteristics.
Thermal and Photochemical Behavior
The stability of the azo bond is a critical factor in the application of this compound.
-
Thermal Stability: Aromatic azo compounds generally exhibit moderate to good thermal stability.[11][12] Decomposition typically involves the cleavage of the C-N bonds and the release of nitrogen gas, which can occur at elevated temperatures.[13] The specific decomposition temperature of this compound would need to be determined by techniques such as thermogravimetric analysis (TGA).[14]
-
Photochemical Behavior: The defining photochemical process for azobenzene derivatives is the reversible trans-cis isomerization.[7][15][16] The more stable trans isomer can be converted to the cis isomer by irradiation with UV light. The cis isomer can then revert to the trans form either thermally or by irradiation with visible light.[7] This photoswitchable behavior is the basis for many of its applications in light-responsive systems.[17]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the available safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[18]
-
H315: Causes skin irritation.[18]
-
H319: Causes serious eye irritation.[18]
-
H335: May cause respiratory irritation.[18]
The signal word is "Warning".[18]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[19]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[19]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19]
Conclusion
This compound is a valuable compound for researchers in organic synthesis and materials science. Its well-defined structure, accessible synthesis, and interesting photochemical properties make it a versatile building block and functional molecule. A thorough understanding of its properties, safe handling procedures, and potential applications, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.
References
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Unusual photochemical dynamics of a bridged azobenzene derivative. AIP Publishing. (2010-09-23). (URL: [Link])
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Kinetics of photochemical processes in photochromic azobenzene derivatives. Effect of matrix and of the phase stability. Materials Science -- Poland. (URL: [Link])
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Azobenzene. Wikipedia. (URL: [Link])
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Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain. PMC. (URL: [Link])
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Engineering Azobenzene Derivatives to Control the Photoisomerization Process | The Journal of Physical Chemistry A. ACS Publications. (2023-12-05). (URL: [Link])
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This compound | 7250-68-2. (URL: [Link])
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Factors influencing the thermal stability of azo and bisazo compounds. ResearchGate. (2019-10-01). (URL: [Link])
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. (URL: [Link])
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (URL: [Link])
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This compound. MySkinRecipes. (URL: [Link])
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Diethyl Azodicarboxylate: A Key Reagent in Organic Synthesis. (URL: [Link])
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General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. (URL: [Link])
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A typical experimental procedure for the synthesis methyl benzoate (3a). The Royal Society of Chemistry. (URL: [Link])
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FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. PubMed. (URL: [Link])
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Diethyl 4,4′-(diazenediyl)dibenzoate. PMC. (URL: [Link])
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Thermal degradation of azobenzene dyes. ResearchGate. (2020-12-02). (URL: [Link])
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(PDF) Diethyl 4,4′-(diazenediyl)dibenzoate. ResearchGate. (URL: [Link])
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The Role of Diethyl Azodicarboxylate in Pharmaceutical Synthesis. (URL: [Link])
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Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF. ResearchGate. (2025-08-05). (URL: [Link])
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solubility of Diethyl 4,4'-azodibenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Diethyl 4,4'-azodibenzoate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C₁₈H₁₈N₂O₄) is an organic compound featuring a central azo linkage flanked by two ethyl benzoate moieties.[1][2] Its utility in materials science, particularly as a photoinitiator for polymerization and in the synthesis of light-responsive materials, necessitates a thorough understanding of its behavior in various solvent systems.[3] Solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a detailed examination of the physicochemical properties of this compound, offers predictions on its solubility in a range of common organic solvents, and presents a robust experimental protocol for its quantitative determination.
Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline, where substances with similar polarities and intermolecular force capabilities tend to be miscible.[4][5]
Molecular Structure of this compound:
-
Core Structure: The molecule possesses a large, rigid, and predominantly nonpolar backbone consisting of two phenyl rings linked by an azo group (-N=N-). This aromatic system is prone to π-π stacking interactions with other aromatic molecules.[6]
-
Polar Functional Groups: The presence of two ethyl ester groups (-COOCH₂CH₃) at the para positions introduces polar character. These groups can participate in dipole-dipole interactions but are not capable of donating hydrogen bonds.
-
Overall Polarity: this compound is best described as a molecule of intermediate polarity. Its large nonpolar surface area, contributed by the aromatic rings, is balanced by the polar ester functionalities. This duality is the primary determinant of its solubility profile.
The interplay of these features suggests that this compound will exhibit favorable solubility in solvents that can accommodate both its nonpolar aromatic core and its polar ester groups. It is not expected to be soluble in highly polar, protic solvents like water, nor in purely nonpolar aliphatic hydrocarbons.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Profile
Disclaimer: This table provides an inferred solubility profile. For all research and development applications, experimental verification is mandatory.
| Solvent Family | Solvent | Predicted Qualitative Solubility | Rationale |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | Intermediate polarity and ability to interact with the aromatic system. |
| Chloroform | Likely Soluble | Similar properties to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Polar aprotic solvent, effective at solvating both polar and nonpolar parts of the molecule. |
| Diethyl Ether | Sparingly Soluble | Lower polarity than THF may be less effective at solvating the polar ester groups. | |
| Ketones | Acetone | Likely Soluble | Polar aprotic solvent capable of strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | Likely Soluble | "Like dissolves like" principle applies due to shared ester functionality. |
| Aromatics | Toluene | Likely Soluble | Nonpolar aromatic solvent, interacts well with the phenyl rings via π-π stacking. |
| Amides | Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent with strong solvating power. |
| Alcohols | Ethanol | Sparingly Soluble | Polarity and hydrogen bonding of ethanol may not effectively solvate the large nonpolar core. |
| Methanol | Likely Insoluble | Higher polarity and stronger hydrogen bonding network compared to ethanol make it a poorer solvent. | |
| Nonpolar Aliphatics | Hexanes | Likely Insoluble | Cannot effectively solvate the polar ester groups. |
| Aqueous | Water | Insoluble | The large, nonpolar organic structure is incompatible with the hydrogen-bonded network of water. |
Standard Protocol for Quantitative Solubility Determination
To ensure scientific rigor, the solubility of this compound must be determined empirically. The following protocol describes the equilibrium shake-flask method, a reliable technique for measuring the saturation solubility of a compound in a given solvent at a specified temperature.[9][10][11]
Objective
To determine the saturation solubility (e.g., in mg/mL or g/100 mL) of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment
-
This compound (≥95% purity)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled orbital shaker or water bath
-
Screw-cap vials (e.g., 4 mL or 20 mL) with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Quantification instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Weigh an amount of this compound into a screw-cap vial sufficient to create a visible excess of solid.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid throughout this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vial and allow the excess solid to settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification (HPLC Method Recommended):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample under the same HPLC conditions.
-
Calculation: Use the peak area of the diluted sample and the calibration curve to determine its concentration. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.
-
Conclusion and Field Insights
The structural characteristics of this compound—a blend of a large nonpolar aromatic framework and polar ester groups—render it most soluble in organic solvents of intermediate polarity, such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility is expected to be limited in highly polar protic solvents (methanol, water) and nonpolar aliphatic solvents (hexanes). For any application in research or drug development, relying on predicted solubility is insufficient. The detailed experimental protocol provided in this guide offers a self-validating system for obtaining precise, reliable solubility data, which is essential for optimizing reaction conditions, developing robust purification methods, and ensuring the success of formulation efforts.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]
-
NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]
- Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. Retrieved from the Danish Environmental Protection Agency website.
-
NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. Retrieved from CP Lab Safety. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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Wikipedia. (n.d.). Azo dye. Retrieved from Wikipedia. [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl Adipate. PubChem Compound Database. Retrieved from [Link]
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-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from Organic Syntheses. [Link]
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-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Organic Chemistry Data. [Link]
-
NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Blueprint of Diethyl 4,4'-azodibenzoate: A Technical Guide for Researchers
Introduction: Elucidating the Molecular Architecture of a Key Azo Compound
Diethyl 4,4'-azodibenzoate is a symmetrically substituted aromatic azo compound that holds significant interest in materials science and chemical synthesis. Its rigid, planar structure, a consequence of the diazene linkage between two para-substituted ethyl benzoate moieties, imparts properties relevant to the development of liquid crystals, molecular sensors, and photoresponsive materials.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the rational design of novel applications.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage data from analogous compounds and first principles to predict and interpret its spectral features. Furthermore, it will lay out robust, field-proven protocols for acquiring high-quality spectroscopic data, empowering researchers to validate these predictions and further explore the compound's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its successful synthesis and purity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C2h symmetry. The protons on the two phenyl rings and the two ethyl ester groups are chemically equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (Aromatic, ortho to -N=N-) | ~8.0 - 8.2 | Doublet | 4H | Deshielded due to the anisotropic effect of the azo group and the electron-withdrawing nature of the adjacent ester group. |
| b (Aromatic, ortho to -COOEt) | ~8.2 - 8.4 | Doublet | 4H | Strongly deshielded by the electron-withdrawing carbonyl group. |
| c (-O-CH₂-) | ~4.4 | Quartet | 4H | Typical chemical shift for a methylene group in an ethyl ester, split by the adjacent methyl protons. |
| d (-CH₃) | ~1.4 | Triplet | 6H | Characteristic chemical shift for a methyl group in an ethyl ester, split by the adjacent methylene protons. |
Causality behind Predictions: The predicted chemical shifts are based on the analysis of similar structures, such as ethyl benzoate[2] and other aromatic azo compounds. The downfield shifts of the aromatic protons are a direct consequence of the electron-withdrawing nature of both the azo and the ester functional groups, which reduces the electron density around the protons, causing them to resonate at a lower field.
Predicted ¹³C NMR Spectrum
The symmetry of this compound will also simplify its ¹³C NMR spectrum, with only six distinct signals expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester Carbonyl) | ~165 | Characteristic chemical shift for an ester carbonyl carbon. |
| C-ipso (Attached to -N=N-) | ~150 | Aromatic carbon attached to the nitrogen of the azo group. |
| C-ipso (Attached to -COOEt) | ~135 | Aromatic carbon attached to the ester group. |
| C-H (Aromatic) | ~130, ~122 | Two distinct signals for the two types of aromatic C-H carbons. |
| -O-CH₂- | ~61 | Methylene carbon of the ethyl ester. |
| -CH₃ | ~14 | Methyl carbon of the ethyl ester. |
Expert Insight: The chemical shifts of the ipso-carbons (carbons directly attached to substituents) are particularly informative. The carbon attached to the azo group is expected to be significantly downfield due to the electronegativity of nitrogen.
Experimental Protocol: NMR Data Acquisition
To obtain high-resolution NMR spectra, the following protocol should be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum, which is unlikely to interfere with the analyte signals.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for resolving the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.[4]
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and aromatic functionalities, as well as the characteristic azo group vibration.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |
| ~2980-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the ethyl groups. |
| ~1720 | C=O stretch (ester) | Strong | A very strong and sharp absorption typical for the carbonyl group in an ester. |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the benzene rings. |
| ~1500-1400 | N=N stretch (azo) | Weak to Medium | The N=N stretching vibration in aromatic azo compounds is often weak but characteristic. Its intensity can be enhanced by conjugation. |
| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |
| ~1100 | C-O stretch (ester) | Strong | Symmetric C-O-C stretching of the ester group. |
| ~850 | C-H out-of-plane bend (aromatic) | Strong | Characteristic of para-disubstituted benzene rings. |
Causality behind Predictions: The positions of these bands are well-established for the respective functional groups.[5] The strong C=O and C-O stretching bands are definitive indicators of the ester groups. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending below 900 cm⁻¹ confirm the aromatic nature and substitution pattern. The N=N stretch, while potentially weak, is a key indicator of the azo linkage.
Experimental Protocol: FTIR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR data acquisition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. Azo compounds are known for their characteristic UV-Vis spectra, which are sensitive to the molecular structure and the solvent environment.
Predicted UV-Vis Absorption Maxima (λmax)
Aromatic azo compounds typically exhibit two main absorption bands:
-
An intense band in the UV region (around 320-350 nm): This corresponds to the high-energy π → π* transition of the conjugated system, involving the phenyl rings and the azo group.
-
A weaker band in the visible region (around 440-450 nm): This is attributed to the lower-energy n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is formally forbidden by symmetry and thus has a much lower intensity.[6]
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |
| ~330 | High | π → π | Allowed transition in the highly conjugated aromatic system. |
| ~440 | Low | n → π | Symmetry-forbidden transition of the azo group's non-bonding electrons. |
Trustworthiness through Solvatochromism: The position of these bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The n → π* transition typically exhibits a hypsochromic (blue) shift in more polar solvents, as the polar solvent molecules stabilize the non-bonding electrons in the ground state, increasing the energy required for the transition. Conversely, the π → π* transition often shows a bathochromic (red) shift in polar solvents. Observing these shifts can help confirm the assignment of the absorption bands.[7]
Experimental Protocol: UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or cyclohexane).
-
Solution Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 absorbance units, which is the optimal range for accuracy.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Sample Measurement: Fill an identical quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: A Framework for Spectroscopic Validation
This guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound, grounded in the principles of NMR, IR, and UV-Vis spectroscopy and data from analogous compounds. The detailed experimental protocols offer a clear and robust pathway for researchers to acquire and validate this data for synthesized samples. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental methodologies, scientists and drug development professionals can confidently characterize this important molecule, paving the way for its application in innovative technologies.
References
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Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link][8][9][10][11]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]
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Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. [Link][6][12]
-
NIST Chemistry WebBook. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link][5]
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University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link][4]
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Willoughby, P. H., & Hoye, T. R. (2014). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Journal of Chemical Information and Modeling, 54(7), 1869–1877. [Link][3]
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Matović, L., et al. (2021). Supporting information: A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. New Journal of Chemistry. [Link][6]
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The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). Journal of Fluorescence. [Link][7]
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A Comprehensive Technical Guide to Diethyl 4,4'-azodibenzoate: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Diethyl 4,4'-azodibenzoate
This compound, with the CAS number 7250-68-2, is an organic compound featuring a central azo group (-N=N-) linking two ethyl benzoate moieties.[1] Its molecular formula is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 326.35 g/mol .[1] The structure of the molecule, with its extended π-system, gives rise to its characteristic red color. The molecule possesses crystallographic inversion symmetry, and its planar structure facilitates strong π-π interactions between adjacent molecules in the solid state.[2][3]
While structurally related to the more commonly known diethyl azodicarboxylate (DEAD), this compound offers distinct properties and reactivity profiles that can be advantageous in specific synthetic contexts. Its primary utility lies in its role as a reagent in various chemical transformations, most notably as an alternative to DEAD in the Mitsunobu reaction.
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk requirements. When procuring this reagent, it is crucial to consider the purity, grade, and available quantities to ensure it meets the specific needs of your application. The typical purity offered by major suppliers is around 95%.
For research and development purposes, it is advisable to source from reputable suppliers who provide comprehensive analytical data, such as NMR, HPLC, or LC-MS, to verify the identity and purity of the compound.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Stated Purity | Available Quantities |
| J & K SCIENTIFIC LTD. | 95.0% (GC) | 1g |
| TCI (Shanghai) Development Co., Ltd. | >95.0% (GC) | 1g |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 95% | Not specified |
| BLD Pharm | Not specified | Not specified |
| Ambeed | High-quality with analytical data | Not specified |
| CP Lab Safety | min 95% | 1 gram |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for researchers. The compound can be prepared through the esterification of azobenzene-4,4'-dicarbonyl chloride with ethanol.
A general laboratory-scale synthesis protocol is as follows:
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride with 20 ml of ethanol.
-
Heating: Stir the mixture at 353 K (80 °C) for 4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A red precipitate of this compound will form.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane (CH₂Cl₂), to yield red crystals suitable for use.
Diagram 1: Synthesis Workflow of this compound
Caption: A simplified workflow of the Mitsunobu reaction highlighting the key stages and reagents.
Step-by-Step Protocol for a Mitsunobu Esterification:
This protocol provides a general guideline for performing a Mitsunobu esterification using this compound. The specific conditions may need to be optimized for different substrates.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent (e.g., THF, toluene, or dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture. The characteristic red color of the azo compound may fade as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.
-
Purification: The desired ester product can be purified from the byproducts (the hydrazide derivative of this compound and triphenylphosphine oxide) by column chromatography on silica gel.
Advantages of this compound in the Mitsunobu Reaction:
The primary advantage of using this compound over DEAD is the nature of the hydrazide byproduct. The di-ethyl 4,4'-hydrazodibenzoate is often a crystalline solid that can be easily removed by filtration, simplifying the purification of the desired product.
Beyond the Mitsunobu reaction, this compound has also been explored as a photoinitiator in polymer chemistry. [4]Under UV irradiation, it can generate free radicals, initiating polymerization processes in coatings, inks, and adhesives. [4]Its reversible photoisomerization properties also make it a candidate for the synthesis of light-responsive materials. [4]
Conclusion
This compound is a valuable and commercially accessible reagent for organic synthesis, particularly as a practical alternative to DEAD in the Mitsunobu reaction. Its use can lead to simplified product purification due to the crystalline nature of its byproduct. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively leverage this compound to achieve their synthetic goals. As with any chemical reagent, a thorough review of the safety data sheet and adherence to good laboratory practices are essential for its safe and successful application.
References
- 4,4'-AZODIBENZOIC ACID DIETHYL ESTER suppliers & manufacturers in China. (n.d.). ChemicalBook. Retrieved January 5, 2026.
- This compound (7250-68-2) Downstream Products. (n.d.). Molbase. Retrieved January 5, 2026.
- Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 5, 2026.
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2671.
- SAFETY DATA SHEET. (2023, November 3). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, November 11). Fisher Scientific.
- 7250-68-2|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 5, 2026.
- 7250-68-2 | this compound | Azoes. (n.d.). Ambeed.com. Retrieved January 5, 2026.
- Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). (PDF) Diethyl 4,4′-(diazenediyl)dibenzoate.
- Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 5, 2026.
- Diethyl 4,4'-azoxydibenzoate. (n.d.). NIST WebBook. Retrieved January 5, 2026.
- This compound. (n.d.). MySkinRecipes. Retrieved January 5, 2026.
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An In-depth Technical Guide to Diethyl 4,4'-azodibenzoate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of Diethyl 4,4'-azodibenzoate, a specialized organic compound with unique properties and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and potential uses of this molecule. Unlike the more commonly known diethyl azodicarboxylate (DEAD), this compound possesses a distinct chemical structure that lends itself to applications beyond the realm of the Mitsunobu reaction, primarily in the fields of liquid crystals and polymer chemistry.
Introduction: Distinguishing this compound
This compound is an aromatic azo compound characterized by a central diazene group (N=N) linking two para-substituted ethyl benzoate moieties. Its rigid, linear structure, a hallmark of the azobenzene family, is the primary determinant of its chemical and physical properties. This structure facilitates strong π-π interactions between molecules, a key factor in the formation of liquid crystalline phases.[1][2][3]
It is critical to differentiate this compound from Diethyl azodicarboxylate (DEAD). While both are diethyl esters containing an azo group, their overarching structures and, consequently, their reactivity and applications are fundamentally different. DEAD is an aliphatic, non-aromatic compound widely employed as a reagent in the Mitsunobu reaction for the stereospecific conversion of alcohols. In contrast, this compound's aromatic nature makes it a valuable component in the synthesis of photoactive materials and liquid crystals.
Synthesis and Elucidation of Structure
The synthesis of this compound is a multi-step process that has been well-documented in the scientific literature. The elucidation of its crystal structure provides critical insights into its molecular geometry and intermolecular interactions.
Synthetic Protocol
A reliable method for the synthesis of this compound involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol.[2][3] This procedure yields red crystals of the target compound suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis of this compound [2][3]
-
Reaction Setup: In a suitable reaction vessel, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride with 20 ml of ethanol.
-
Heating: Stir the mixture at 353 K (80 °C) for 4 hours.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A red precipitate of this compound will form.
-
Recrystallization: The crude product is then recrystallized from dichloromethane (CH₂Cl₂) to yield red crystals of high purity.
Causality Behind Experimental Choices:
-
Ethanol as Reagent and Solvent: Ethanol serves as both the nucleophile that reacts with the acyl chloride and the solvent for the reaction.
-
Heating: The application of heat is necessary to overcome the activation energy of the reaction between the acyl chloride and the alcohol.
-
Recrystallization: This purification step is essential to remove any unreacted starting materials or byproducts, resulting in a product with high crystalline order.
Structural Characterization
The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3] The molecule exhibits crystallographic inversion symmetry, and the two benzene rings are essentially coplanar, with an intersection angle consistent with that of azobenzene (0°).[1][2][3] This planarity is a key feature that facilitates the formation of ordered phases in liquid crystals.
A significant aspect of its solid-state structure is the presence of strong π-π interactions between adjacent planar molecules, with an interplanar distance of approximately 3.298 Å.[1][2][3] These interactions are crucial for the stability of the crystal lattice and influence the material's bulk properties.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [2][4] |
| Molecular Weight | 326.35 g/mol | [4] |
| Appearance | Red crystals | [2][3] |
| CAS Number | 7250-68-2 | [4] |
Applications in Materials Science
The primary applications of this compound stem from its azobenzene core, which imparts photoresponsive properties and the ability to form liquid crystalline phases.
Liquid Crystals
The synthesis and study of new liquid crystals are important for understanding the relationship between molecular structure and mesophase behavior.[1][3] The rigid, rod-like structure of this compound makes it a candidate for the design of thermotropic liquid crystals. The strong π-π stacking observed in its crystal structure is a favorable interaction for the formation of ordered, yet fluid, liquid crystalline phases upon heating.
Diagram: Logical Relationship in Liquid Crystal Formation
Caption: Factors contributing to liquid crystal behavior.
Photoinitiators in Polymer Chemistry
This compound can function as a photoinitiator in UV-curable systems.[5] Upon exposure to ultraviolet light, the azo group can undergo cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in coatings, inks, and adhesives.
Light-Responsive Materials
The reversible photoisomerization of the azobenzene unit between its trans and cis forms is a well-known phenomenon. This property can be exploited in the synthesis of light-responsive materials, where the shape and properties of the material can be controlled by light.
Conclusion
This compound is a specialized aromatic azo compound with a distinct set of properties and applications that differentiate it from its aliphatic analogue, DEAD. Its synthesis is straightforward, and its rigid, planar structure, characterized by strong intermolecular π-π interactions, makes it a valuable component in the field of materials science. The primary areas of interest for this compound are in the development of liquid crystals and photoactive polymers. For researchers and scientists working in these areas, this compound offers a versatile molecular building block with tunable properties.
References
-
Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2671. [Link]
-
Niu, Y., et al. (2011). (PDF) Diethyl 4,4′-(diazenediyl)dibenzoate. ResearchGate. [Link]
-
NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Niu, Y., et al. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Diethyl 4,4'-Azodibenzoate as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive technical guide on the application of Diethyl 4,4'-Azodibenzoate as a photoinitiator for free-radical polymerization. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this compound in their work. This guide delves into the fundamental principles of photoinitiation, the specific mechanism of this compound, detailed experimental protocols, and critical safety considerations. Our objective is to provide not just a set of instructions, but a foundational understanding of the causality behind the experimental choices, ensuring the development of robust and reproducible photopolymerization systems.
Introduction: The Role of this compound in Photopolymerization
Photopolymerization, the process of converting a liquid monomer into a solid polymer using light, is a cornerstone of modern materials science and advanced manufacturing.[1] This technology is pivotal in a myriad of applications, from the fabrication of intricate 3D-printed medical devices to the development of novel drug delivery systems. At the heart of this process lies the photoinitiator, a molecule that absorbs light and triggers the polymerization cascade.[2]
This compound, an aromatic azo compound, serves as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes photodissociation to generate reactive aryl radicals, which in turn initiate the polymerization of a wide range of vinyl monomers.[3] Its utility is particularly noted in UV-curable systems for coatings, inks, and adhesives. The selection of a photoinitiator is critical, as its properties dictate the efficiency and characteristics of the entire polymerization process.
Mechanism of Photoinitiation
The function of this compound as a photoinitiator is predicated on the photolabile nature of the azo group (-N=N-). The process can be delineated into two primary stages: photo-cleavage and initiation.
2.1. Photo-Cleavage: The Genesis of Radicals
Upon irradiation with UV light of an appropriate wavelength, the this compound molecule absorbs a photon, promoting it to an electronically excited state. This excess energy induces the homolytic cleavage of the carbon-nitrogen bonds flanking the azo group. This fragmentation results in the formation of two 4-ethoxycarbonylphenyl radicals and the liberation of a stable nitrogen molecule (N₂).
Figure 1: Photo-cleavage of this compound.
2.2. Initiation of Polymerization
The highly reactive 4-ethoxycarbonylphenyl radicals generated in the photo-cleavage step readily attack the double bonds of monomer units present in the formulation. This addition reaction forms a new, larger radical species, which then proceeds to react with subsequent monomer molecules, propagating the polymer chain.
Figure 2: Initiation and propagation of the polymer chain.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [4] |
| Molecular Weight | 326.35 g/mol | [4] |
| Appearance | Red crystals | [5] |
| Melting Point | 143-146 °C | Vendor Data |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Chloroform, and Toluene. | General Knowledge |
3.1. UV-Vis Absorption Spectrum (Estimated)
3.2. Photodissociation Quantum Yield (Estimated)
The photodissociation quantum yield (Φ) is a measure of the efficiency of radical generation upon light absorption. For many aromatic azo compounds, the quantum yield for photodissociation is less than unity due to competing processes such as trans-cis isomerization. While the exact value for this compound is not documented, quantum yields for the photodissociation of related aromatic azides can vary significantly with wavelength. It is reasonable to assume a moderate quantum yield for radical formation, necessitating careful optimization of initiator concentration and light intensity for efficient polymerization.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in photopolymerization. It is imperative that these are adapted and optimized for the specific monomer system and desired polymer properties.
4.1. Materials and Equipment
-
Monomer: Vinyl monomers such as acrylates, methacrylates, styrenes, etc.
-
Photoinitiator: this compound
-
Solvent (optional): Anhydrous and inert solvent (e.g., Toluene, Dichloromethane)
-
UV Light Source: Mercury lamp or LED with emission in the 320-380 nm range.
-
Reaction Vessel: Quartz or borosilicate glass vial/flask.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
-
Magnetic Stirrer and Stir Bar
-
Analytical Equipment: FTIR, NMR, GPC for monitoring polymerization and characterizing the polymer.
4.2. Protocol for Bulk Photopolymerization
This protocol is suitable for systems where the monomer is a liquid at the reaction temperature and does not require a solvent.
-
Preparation: Accurately weigh the desired amount of this compound (typically 0.1-2.0 mol% relative to the monomer) and dissolve it in the liquid monomer in the reaction vessel. Ensure complete dissolution, using gentle warming if necessary.
-
Inerting: Purge the monomer/initiator mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Irradiation: Place the reaction vessel under the UV light source. Ensure uniform irradiation of the sample. The distance from the light source and the irradiation time will need to be optimized based on the specific setup and desired conversion.
-
Monitoring: The progress of the polymerization can be monitored in real-time using techniques like Photo-DSC or by taking aliquots at different time points and analyzing them by FTIR to track the disappearance of the vinyl C=C bond signal.
-
Termination and Purification: Once the desired conversion is reached, turn off the UV source. The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol for polystyrene) to remove unreacted monomer and initiator. The purified polymer should be dried under vacuum.
4.3. Protocol for Solution Photopolymerization
This protocol is applicable when a solvent is required to dissolve a solid monomer or to control the viscosity of the reaction mixture.
-
Preparation: Dissolve the monomer and this compound in the chosen anhydrous, inert solvent in the reaction vessel. The concentration of the monomer should be optimized to achieve the desired molecular weight and polymerization rate.
-
Inerting: Deoxygenate the solution by purging with an inert gas for at least 30 minutes.
-
Irradiation: Irradiate the solution with UV light while maintaining a constant temperature and stirring.
-
Monitoring: Monitor the reaction progress as described for bulk polymerization.
-
Work-up: After the reaction, the polymer can be isolated by precipitation or by removing the solvent under reduced pressure. Further purification may be necessary.
4.4. Optimization of Initiator Concentration
The concentration of this compound is a critical parameter that influences both the rate of polymerization and the properties of the final polymer.
-
Low Concentration: May lead to a slow polymerization rate and incomplete conversion.
-
High Concentration: Can result in a high initiation rate, leading to the formation of shorter polymer chains and potentially a broader molecular weight distribution. Excessive concentration can also lead to the "inner filter effect," where the initiator absorbs most of the light at the surface, preventing its penetration into the bulk of the sample and leading to incomplete curing.[6]
It is recommended to perform a series of experiments with varying initiator concentrations (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol%) to determine the optimal concentration for a specific application.[7]
Safety and Handling
As a professional in a research or development setting, adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and all other chemicals.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from heat and sources of ignition.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Slow or no polymerization | - Insufficient light intensity or incorrect wavelength.- Oxygen inhibition.- Low initiator concentration. | - Check the specifications of your UV source.- Ensure thorough deoxygenation of the reaction mixture.- Increase the initiator concentration systematically. |
| Incomplete curing/low conversion | - Inner filter effect due to high initiator concentration.- Insufficient irradiation time. | - Reduce the initiator concentration.- Increase the irradiation time or light intensity. |
| Low molecular weight polymer | - High initiator concentration leading to a high rate of initiation. | - Decrease the initiator concentration. |
| Yellowing of the final polymer | - Photodegradation of the initiator or its byproducts. | - Optimize initiator concentration and irradiation time to minimize exposure to UV light after complete polymerization. |
Conclusion
This compound is a viable photoinitiator for free-radical polymerization, particularly in UV-curable systems. Its effectiveness is rooted in the photochemical generation of aryl radicals. While specific quantitative data on its spectral properties and photoinitiation efficiency require further investigation, the principles and protocols outlined in this guide provide a solid foundation for its successful application. Through careful optimization of reaction conditions, particularly initiator concentration and light source parameters, researchers can harness the capabilities of this compound for the development of advanced polymeric materials.
References
-
MySkinRecipes. This compound. [Link]
-
Musanje, L., & Darvell, B. W. (2003). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties. Dental Materials, 19(5), 488-499. [Link]
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Piotrowska, K., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. International Journal of Molecular Sciences, 25(16), 8789. [Link]
-
Wikipedia. Photoinitiator. [Link]
-
Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
-
Kvasovs, N., & Gevorgyan, V. (2021). Contemporary methods for generation of aryl radicals. Chemical Society Reviews, 50(4), 2244-2259. [Link]
-
Szymański, M., et al. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4287. [Link]
-
Patsnap. How to Optimize Acrylic Resin Photoinitiator Concentration. [Link]
-
Bomar. Photoinitiators Formulation Overview. [Link]
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An, H., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. Polymers, 14(3), 398. [Link]
-
CP Lab Safety. Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. [Link]
-
NIST. Diethyl 4,4'-azoxydibenzoate. [Link]
-
Fuh, M. R., & Weng, L. W. (2000). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Advances, 11(85), 87405-87411. [Link]
-
ResearchGate. (PDF) Diethyl 4,4′-(diazenediyl)dibenzoate. [Link]
-
National Center for Biotechnology Information. Diethyl 4,4'-(diazenediyl)dibenzoate. [Link]
-
Niu, Y., et al. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E, 67(10), o2671. [Link]
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The Role of Diethyl 4,4'-Azodibenzoate in Polymer Chemistry: Application Notes and Protocols
Introduction: Beyond a Simple Initiator
Diethyl 4,4'-azodibenzoate is an aromatic azo compound that has carved a significant niche in the field of polymer chemistry. While structurally related to well-known thermal initiators like azobisisobutyronitrile (AIBN), its primary role is that of a photoinitiator, particularly in UV-curable systems.[1][2] Its utility stems from the photosensitive nature of the central azo linkage (-N=N-), which upon absorption of ultraviolet light, undergoes decomposition to generate free radicals, thereby initiating polymerization.[3][4] This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the applications and practical protocols involving this compound.
Core Principles and Mechanistic Insights
The functionality of this compound as a photoinitiator is rooted in the principles of photochemistry and free-radical polymerization. The process is initiated by the absorption of photons of a specific wavelength, leading to the homolytic cleavage of the carbon-nitrogen bonds adjacent to the azo group.
Mechanism of Photoinitiation
Upon irradiation with UV light, this compound molecules are excited to a higher energy state. This excited state is unstable and rapidly undergoes decomposition, releasing a molecule of nitrogen gas and two highly reactive ethyl 4-carboxybenzoate radicals. These radicals are the primary initiators of the polymerization chain reaction.[2][4]
Caption: Photodecomposition of this compound.
These generated radicals then react with monomer units, initiating the polymerization process. The propagation of the polymer chain continues until termination occurs through combination or disproportionation reactions.
Key Applications in Polymer Synthesis
The unique properties of this compound lend it to several specialized applications in polymer chemistry.
UV-Curable Coatings, Inks, and Adhesives
UV curing is a rapidly growing technology favored for its speed, energy efficiency, and low environmental impact due to the reduction in volatile organic compounds (VOCs).[5][6] In these formulations, this compound acts as a reliable photoinitiator to rapidly transform a liquid formulation into a solid, cross-linked network upon exposure to UV light.[5][7]
A typical UV-curable formulation includes:
-
Oligomers: Often urethane acrylates, epoxy acrylates, or polyester acrylates that form the backbone of the final polymer network and determine its primary physical properties.[5][8]
-
Monomers: Reactive diluents that control the viscosity of the formulation and influence the cross-link density and final properties of the cured material.[5][8]
-
Photoinitiator: this compound, which initiates the polymerization upon UV exposure.
-
Additives: Pigments, flow modifiers, and stabilizers to achieve desired aesthetic and functional properties.
| Component | Function | Typical Concentration (wt%) |
| Urethane Acrylate Oligomer | Polymer backbone, provides flexibility and toughness. | 40 - 60% |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, reduces viscosity. | 20 - 40% |
| This compound | Photoinitiator | 1 - 5% |
| Additives (e.g., flow agent, stabilizer) | Enhance performance and appearance. | 0.5 - 2% |
| Table 1: Example of a basic UV-curable formulation. |
Synthesis of Light-Responsive "Smart" Polymers
The azobenzene moiety within this compound is a well-known photochromic group.[9][10][11] This allows for the synthesis of "smart" polymers that can undergo reversible changes in their properties upon exposure to light of different wavelengths.[11][12][13] When incorporated into a polymer chain, the trans-cis isomerization of the azobenzene unit can induce changes in polymer conformation, solubility, and morphology.[1][9] This has applications in areas such as:
-
Drug Delivery Systems: Light can be used to trigger the release of an encapsulated drug from a polymer matrix.
-
Optical Data Storage: The reversible photoisomerization can be harnessed for writing and erasing data at the molecular level.[1][10]
-
Actuators and Soft Robotics: Light-induced conformational changes can be translated into macroscopic motion.[1]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in a laboratory setting.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding when operating UV lamps.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the bulk photopolymerization of a vinyl monomer using this compound as a photoinitiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Schlenk flask or quartz polymerization tube
-
UV lamp (e.g., high-pressure mercury lamp, 365 nm)
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Reaction Mixture:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the desired amount of this compound (e.g., 0.1 mol% relative to the monomer).
-
Add freshly purified methyl methacrylate to the flask.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Place the sealed flask in a position with a consistent distance from the UV lamp.
-
Begin stirring the reaction mixture.
-
Turn on the UV lamp to initiate polymerization. The reaction time will vary depending on the desired conversion, initiator concentration, and lamp intensity.
-
-
Termination and Isolation:
-
To stop the reaction, turn off the UV lamp and remove the flask.
-
Dissolve the viscous polymer solution in a minimal amount of THF.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Caption: Experimental workflow for bulk photopolymerization.
Protocol 2: Preparation of a UV-Curable Acrylate Coating
This protocol provides a method for preparing a simple UV-curable coating formulation.
Materials:
-
Aliphatic urethane diacrylate oligomer
-
1,6-Hexanediol diacrylate (HDDA) (reactive diluent)
-
This compound
-
Small glass vial with a screw cap
-
Vortex mixer or magnetic stirrer
-
Bar coater
-
Substrate (e.g., glass slide, plastic sheet)
-
Conveyorized UV curing system or static UV lamp
Procedure:
-
Formulation Preparation:
-
In a glass vial, weigh the urethane acrylate oligomer, HDDA, and this compound according to the desired formulation ratios (see Table 1 for an example).
-
Securely cap the vial and mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. Gentle warming may be required to reduce the viscosity of the oligomer.
-
-
Application:
-
Apply a thin film of the formulation onto the desired substrate using a bar coater to ensure a uniform thickness.
-
-
Curing:
-
Immediately pass the coated substrate under a UV lamp. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV source.[7]
-
The coating should cure within seconds to a solid, tack-free film.
-
-
Characterization:
-
Evaluate the properties of the cured coating, such as hardness, adhesion, and solvent resistance, using standard analytical techniques.
-
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or slow polymerization | - Oxygen inhibition- Insufficient UV intensity or incorrect wavelength- Inactive initiator | - Ensure thorough degassing- Check UV lamp specifications and age- Use fresh initiator |
| Broad molecular weight distribution | - Chain transfer reactions- Non-uniform UV exposure | - Lower the reaction temperature- Optimize the reactor geometry for uniform irradiation |
| Yellowing of the cured film | - Photo-byproducts of the initiator- Degradation of the polymer backbone | - Use a lower concentration of the initiator- Incorporate a UV stabilizer into the formulation |
References
- MySkinRecipes. (n.d.). This compound.
- TCI Chemicals. (n.d.). Polymerization Initiators.
- Zhao, Y., & Ikeda, T. (Eds.). (2009). Smart Light-Responsive Materials: Azobenzene-Containing Polymers and Liquid Crystals. John Wiley & Sons.
- FUJIFILM Wako Chemicals. (n.d.). Azo Polymerization Initiators Comprehensive Catalog.
- Herghiligiu, C. M., et al. (2018). AZO-POLYMERS – PHOTOCROMIC BEHAVIOUR STUDIES. Buletinul Institutului Politehnic din Iași.
- Polymer Chemistry. (2025). Understanding Azo Initiators in Polymer Chemistry and Their Applications.
- Sava, I., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME AZO-COPOLYIMIDES. Revue Roumaine de Chimie.
- Pączkowski, J., et al. (n.d.). Functional azo-initiators - Synthesis and molecular characteristics.
- ResearchGate. (n.d.). Chemical structures of most commonly used azo initiators.
- Merck Millipore. (n.d.). Initiators.
- National Institutes of Health. (n.d.). Recent Progress in Photoresponsive Biomaterials.
- MDPI. (2023). Facile Synthesis of Light-Switchable Polymers with Diazocine Units in the Main Chain.
- ScholarWorks@BGSU. (n.d.). Radical Photoinitiators for UV-Curing In Industrial Applications.
- MDPI. (n.d.). New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior.
- ResearchGate. (n.d.). Smart Light-Responsive Materials: Azobenzene-Containing Polymers and Liquid Crystals.
- JCT Research. (2006).
- Google Patents. (2009). Uv curable coating compositions containing aliphatic urethane acrylate resins.
- ResearchGate. (n.d.). Temperature and light sensitive copolymers containing azobenzene moieties prepared via a polymer analogous reaction.
- ChemPoint. (n.d.). Improve UV-Curable Formulations with Elvacite® Resins.
- ResearchGate. (n.d.). Synthesis and characterization of UV curable urethane acrylate oligomers containing ammonium salts for anti-fog coatings.
Sources
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- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US20090297724A1 - Uv curable coating compositions containing aliphatic urethane acrylate resins - Google Patents [patents.google.com]
- 9. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Recent Progress in Photoresponsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Diethyl 4,4'-Azodibenzoate in Controlled Release Systems: Application Notes and Protocols
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Diethyl 4,4'-azodibenzoate (DEAD) and its derivatives as stimuli-responsive linkers in controlled release systems. We delve into the core principles of azobenzene-based linkers, their synthesis, and the mechanisms governing drug release, with a particular focus on reductive cleavage in response to biological triggers such as glutathione (GSH) and azoreductase enzymes prevalent in hypoxic environments. This document offers detailed, field-proven protocols for the synthesis of azobenzene-drug conjugates and the characterization of their release kinetics, supported by quantitative data and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction: The Role of Azobenzene Linkers in Targeted Drug Delivery
The efficacy of many potent therapeutic agents is often hampered by a lack of specificity, leading to off-target toxicity and a narrow therapeutic window. Controlled release systems aim to mitigate these challenges by ensuring that the drug is released predominantly at the site of action. Stimuli-responsive linkers, which cleave and release their payload in response to specific physiological or pathological triggers, are a cornerstone of modern drug delivery design.
The azobenzene moiety (a diaryl diazene, -N=N-) has emerged as a highly versatile and intelligent component in such systems.[1][2] The azo bond is remarkably stable under normal physiological conditions but is susceptible to reductive cleavage under specific biological conditions, such as the high glutathione (GSH) concentrations within cells or the hypoxic (low oxygen) microenvironment of solid tumors where azoreductase enzymes are overexpressed.[3][4][5] This unique property allows for the design of prodrugs and drug delivery platforms that remain inert in circulation and release their therapeutic cargo selectively at the target site.[6][7] this compound (DEAD) and its functionalized analogues serve as a key building block for these advanced drug delivery systems.
Foundational Principles: Mechanism of Azo Bond Cleavage
The controlled release of a therapeutic agent from an azobenzene-based linker is predicated on the reductive cleavage of the central azo (-N=N-) bond. This chemical transformation results in the formation of two aniline derivatives, effectively severing the connection between the drug and its carrier.[1][3]
Glutathione-Mediated Cleavage
Glutathione (GSH) is a tripeptide thiol that is the most abundant intracellular antioxidant. Its concentration is significantly higher inside cells (in the millimolar range, ~1-10 mM) compared to the extracellular environment and blood plasma (in the micromolar range).[6][8] This concentration gradient is a powerful trigger for intracellular drug release. The thiol group of GSH acts as a reducing agent, attacking the electrophilic azo bond.[1][3] While the precise mechanism can be complex, it is understood to involve a nucleophilic attack by the thiolate anion of GSH on the azo group, leading to its reduction and eventual cleavage. The rate of cleavage can be modulated by the electronic properties of the azobenzene ring; electron-withdrawing substituents can increase the susceptibility of the azo bond to reduction.[1]
Azoreductase-Mediated Cleavage in Hypoxic Environments
Solid tumors are often characterized by regions of hypoxia due to their rapid and disorganized growth outpacing the development of an adequate blood supply.[5] A key consequence of this hypoxic state is the upregulation of various enzymes, including azoreductases, which are produced by both tumor cells and the gut microbiota.[4][9] These enzymes, typically flavin mononucleotide (FMN)-dependent, utilize NADH or NADPH as electron donors to catalyze the reductive cleavage of the azo bond in a "ping-pong" mechanism.[4] This enzymatic cleavage is highly efficient and provides a robust mechanism for tumor-specific drug release, as the azobenzene linker remains stable in normoxic tissues where azoreductase activity is low.[7][10]
Diagram 1: Reductive Cleavage of an Azobenzene Linker
This diagram illustrates the fundamental principle of drug release from an azobenzene-based linker. The stable prodrug undergoes reductive cleavage of the central azo bond, triggered by either high intracellular glutathione (GSH) concentrations or by azoreductase enzymes in hypoxic tumor environments. This cleavage event results in the formation of two aniline products and the liberation of the active drug.
Caption: Reductive cleavage of the azobenzene linker.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a model azobenzene linker and its conjugate, as well as methods for characterizing the drug release profile.
Protocol: Synthesis of this compound (DEAD)
This protocol describes the synthesis of the parent linker, DEAD, from azobenzene-4,4'-dicarbonyl chloride.
Materials:
-
Azobenzene-4,4'-dicarbonyl chloride
-
Absolute Ethanol (200 proof)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Glass funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azobenzene-4,4'-dicarbonyl chloride (1.0 g).[11]
-
Add absolute ethanol (20 mL) to the flask.[11]
-
Stir the mixture at 80°C (353 K) for 4 hours under reflux.[11]
-
After 4 hours, cool the reaction mixture to room temperature. A red precipitate should form.[11]
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
For purification, recrystallize the red solid from dichloromethane (DCM).[11]
-
Dissolve the crude product in a minimal amount of hot DCM and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified red crystals of this compound by vacuum filtration.
-
Dry the product under vacuum.
Characterization:
-
Appearance: Red crystalline solid.
-
Molecular Weight: 326.35 g/mol .[12]
-
Purity and Structure Confirmation: Analyze by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecule has crystallographic inversion symmetry.[11][13]
Protocol: Synthesis of a Model Azobenzene-Drug Conjugate
This protocol outlines a general strategy for conjugating a drug (or a fluorescent probe for assay development) to a functionalized azobenzene linker. This example uses a linker with a hydroxyl group that can be activated for coupling.
Diagram 2: Synthetic Workflow for Azobenzene-Drug Conjugate
Caption: General workflow for drug conjugation.
Procedure:
-
Linker Activation: Dissolve the hydroxyl-functionalized azobenzene linker in a suitable anhydrous solvent (e.g., DMF or DCM). Add an activating agent such as bis(4-nitrophenyl) carbonate and a base (e.g., triethylamine or DIPEA). Stir the reaction at room temperature until the activation is complete (monitor by TLC).[14]
-
Coupling: In a separate flask, dissolve the drug molecule (containing a nucleophilic group like an amine) in an anhydrous solvent.
-
Add the solution of the activated linker dropwise to the drug solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure azobenzene-drug conjugate.
-
Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol: In Vitro Glutathione-Triggered Drug Release Assay
This protocol details how to measure the release of a drug from an azobenzene conjugate in the presence of a physiologically relevant concentration of glutathione.
Materials:
-
Azobenzene-drug conjugate stock solution (e.g., in DMSO or DMF).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glutathione (GSH).
-
Incubator or water bath at 37°C.
-
HPLC system with a suitable column and detector, or a fluorescence plate reader if a fluorescent probe is used.
-
Quenching solution (e.g., an acidic solution to stop the reaction).
Procedure:
-
Prepare Reaction Solutions: Prepare a solution of the azobenzene-drug conjugate in PBS (pH 7.4) at a final concentration of ~50-100 µM. The final concentration of the organic solvent (from the stock solution) should be minimal (<1%). Prepare a control solution without GSH and a test solution containing 10 mM GSH to mimic intracellular concentrations.[8][14]
-
Incubation: Incubate both the control and test solutions in a shaker or water bath at 37°C.[6]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the collected aliquots. This can be done by adding a quenching solution or by flash freezing. Prepare the samples for analysis (e.g., centrifugation to remove any precipitate, dilution).
-
Analysis: Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.[15][16] Alternatively, if a fluorescent payload is used, measure the fluorescence intensity, which should increase upon cleavage and release.[14]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of conjugate.
Protocol: In Vitro Azoreductase-Triggered Drug Release Assay
This protocol is designed to evaluate drug release in a simulated hypoxic tumor environment using bacterial azoreductase.
Materials:
-
Azobenzene-drug conjugate stock solution.
-
Bacterial azoreductase (e.g., from E. coli).[4]
-
NADH or NADPH as a cofactor.
-
Anaerobic buffer (e.g., phosphate buffer, pH 7.0, deoxygenated by bubbling with nitrogen or argon).
-
Anaerobic chamber or glove box.
-
Incubator at 37°C.
-
HPLC system or fluorescence plate reader.
Procedure:
-
Setup Anaerobic Conditions: Perform all steps within an anaerobic chamber to mimic hypoxia.
-
Prepare Reaction Mixtures: In the anaerobic chamber, prepare reaction mixtures containing the azobenzene-drug conjugate (~50 µM), azoreductase enzyme, and NADH or NADPH (~1 mM) in the anaerobic buffer. Prepare a control reaction without the azoreductase enzyme.
-
Incubation: Incubate the reactions at 37°C.
-
Sampling and Analysis: At various time points, collect aliquots and immediately stop the enzymatic reaction (e.g., by adding a strong acid or an organic solvent like acetonitrile). Process the samples (e.g., centrifugation to pellet the enzyme) and analyze the supernatant by HPLC or fluorimetry to quantify the released drug.[7][10]
-
Data Calculation: Determine the percentage of drug released over time.
Data Presentation and Analysis
Quantitative Release Data
The data obtained from the release assays should be tabulated to allow for easy comparison between different conditions.
| Time (hours) | Drug Release (%) in PBS (Control) | Drug Release (%) with 10 mM GSH | Drug Release (%) with Azoreductase |
| 0 | 0 | 0 | 0 |
| 1 | < 1% | 15.2 ± 1.8 | 25.6 ± 2.5 |
| 4 | < 2% | 45.8 ± 3.2 | 68.1 ± 4.1 |
| 8 | < 2% | 72.3 ± 4.5 | 89.5 ± 3.8 |
| 12 | < 3% | 85.1 ± 3.9 | > 95% |
| 24 | < 5% | 93.1 ± 2.7 | > 95% |
| Table 1: Representative in vitro release profile of a model azobenzene-drug conjugate. Data are presented as mean ± standard deviation (n=3). These are illustrative data based on typical findings in the literature.[17] |
Analysis of Release Kinetics
To understand the mechanism of drug release, the experimental data can be fitted to various mathematical models.[18][19]
-
Zero-Order Model: Qt = Q0 + K0t
-
Describes drug release that is independent of concentration.
-
-
First-Order Model: log(Qt) = log(Q0) - K1t / 2.303
-
Describes drug release where the rate is proportional to the remaining drug concentration.
-
-
Higuchi Model: Qt = KHt^1/2
-
Describes drug release from a matrix based on Fickian diffusion.
-
-
Korsmeyer-Peppas Model: Mt / M∞ = Ktn
The goodness of fit for each model is typically evaluated by the coefficient of determination (R²).[19][20]
Conclusion
This compound and its derivatives are powerful tools in the development of sophisticated controlled release systems. Their inherent stability in systemic circulation combined with their susceptibility to reductive cleavage by specific biological triggers—high intracellular glutathione and hypoxia-induced azoreductases—provides an elegant solution for targeted drug delivery. The protocols and principles outlined in this guide offer a solid foundation for researchers to design, synthesize, and characterize novel azobenzene-based therapeutics with enhanced efficacy and reduced off-target toxicity.
References
- BenchChem. (2025). Application Note: In Vitro Drug Release Assay for Disulfide-Linked Prodrugs. BenchChem.
-
ACS Publications. (2020). Precisely Traceable Drug Delivery of Azoreductase-Responsive Prodrug for Colon Targeting via Multimodal Imaging. Analytical Chemistry. [Link]
- Springer. (n.d.). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. SpringerLink.
-
Lei, L., et al. (2019). Bioactivatable reductive cleavage of azobenzene for controlling functional dumbbell oligodeoxynucleotides. Bioorganic Chemistry, 91, 103106. [Link]
- Xing, Y., et al. (2021). Redox manipulation of enzyme activity through physiologically active molecule. PMC.
- ResearchGate. (n.d.). Cleavable Azobenzene Linkers in the Design of Stimuli-Responsive Materials.
-
PubMed. (n.d.). Current HPLC Methods for Assay of Nano Drug Delivery Systems. [Link]
-
Royal Society of Chemistry. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Chemical Communications. [Link]
-
MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. [Link]
-
Niu, Y., et al. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
- ResearchGate. (2018). Current HPLC Methods for Assay of Nano Drug Delivery Systems.
-
Organic Syntheses. (n.d.). Azobenzene. [Link]
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ACS Publications. (n.d.). Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles. JACS Au. [Link]
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Zhu, J., et al. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Journal of Controlled Release, 345, 475-493. [Link]
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Application Notes & Protocols: The Utility of Diethyl 4,4'-azodibenzoate and its Derivatives in the Synthesis of Calamitic Liquid Crystals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Azobenzene Core in Mesogen Design
The field of liquid crystal science is fundamentally driven by the precise engineering of molecular architecture to elicit specific mesomorphic behaviors. Among the pantheon of molecular scaffolds used to construct these materials, the azobenzene moiety stands out for its exceptional utility. Diethyl 4,4'-azodibenzoate serves as a quintessential example of a rigid, rod-like (calamitic) core that is highly conducive to the formation of liquid crystalline phases.[1]
The defining feature of this molecular class is the diazo bridge (-N=N-), which imparts a high degree of structural linearity and rigidity, two essential prerequisites for the anisotropic molecular alignment that defines a liquid crystal.[1] This rigid core, flanked by phenyl rings, creates a significant anisotropy in molecular shape and polarizability. Furthermore, the azobenzene unit is photoresponsive, capable of undergoing a reversible trans-cis isomerization upon exposure to specific wavelengths of light, a property that makes these materials highly valuable for applications in optical data storage, molecular switches, and photo-aligning layers for liquid crystal displays (LCDs).[2][3]
This guide provides an in-depth exploration of the synthetic strategies and protocols for leveraging the this compound core structure to create novel liquid crystalline materials. We will delve into the causality behind the synthetic choices and provide validated, step-by-step protocols for researchers in materials science and drug development.
Scientific Rationale: Structure-Property Relationships
The mesomorphic properties of a calamitic liquid crystal are not dictated by the rigid core alone. The nature and length of terminal functional groups are paramount in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[4][5]
-
The Rigid Core: The this compound molecule, C₁₈H₁₈N₂O₄, possesses a symmetric, linear structure with the central azobenzene unit providing planarity and rigidity.[6] This inherent structure promotes the intermolecular π–π stacking interactions that are crucial for stabilizing mesophases.[6][7]
-
Terminal Chains: The ethyl ester groups in this compound are a starting point. By replacing these ethyl groups with longer, more flexible alkyl or alkoxy chains, one can systematically modulate the material's properties. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases by promoting lamellar packing arrangements.[5][8] This homologous variation is a cornerstone of liquid crystal design.
-
Lateral Substituents: The introduction of substituents (e.g., -Cl, -F, -CH₃) onto the phenyl rings, lateral to the long molecular axis, has a profound and often counteracting effect. While a substituent can increase molecular polarizability, it also broadens the molecule. This increase in breadth can disrupt the delicate intermolecular forces, thereby decreasing the thermal stability of the mesophase.[9][10]
The following diagram illustrates the fundamental workflow for synthesizing and characterizing liquid crystals derived from an azobenzene core.
Experimental Protocols
The protocols provided are foundational and can be adapted for the synthesis of a wide range of azobenzene-based liquid crystals. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.
Protocol 1: Synthesis of the Core Precursor (this compound)
This protocol details the direct esterification of azobenzene-4,4'-dicarbonyl chloride to yield the title compound. This method is efficient for producing the foundational mesogenic core.
Materials:
-
Azobenzene-4,4'-dicarbonyl chloride (1.0 g)
-
Anhydrous Ethanol (20 mL)
-
Dichloromethane (for recrystallization)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Combine azobenzene-4,4'-dicarbonyl chloride (1.0 g) and anhydrous ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[6]
-
Attach a reflux condenser and heat the mixture to 80 °C (353 K) with continuous stirring.[6]
-
Maintain the reaction at reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours, remove the flask from the heat and allow it to cool to room temperature. A red precipitate will form.[6]
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallizing from dichloromethane to yield red, crystalline this compound.[6]
Characterization:
-
The resulting compound should be characterized by FTIR and ¹H-NMR to confirm the structure and by DSC to determine its melting point and any phase transitions. The pure compound is a solid at room temperature.[7]
Protocol 2: Synthesis of a Homologous Series of 4,4'-bis(alkoxy)azoxybenzene Liquid Crystals
This protocol demonstrates how to build a liquid crystal with terminal alkoxy chains, starting from a different precursor, which illustrates the general principle of modifying terminal groups to tune mesomorphic properties. The synthesis involves a reduction followed by esterification.
Materials:
-
4-Nitrophenol
-
Alkyl Bromide (e.g., 1-bromooctane)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Glucose
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
Part A: Synthesis of 4-n-alkoxynitrobenzene
-
In a round-bottom flask, dissolve 4-nitrophenol (1 equiv.) in acetone.
-
Add anhydrous potassium carbonate (2 equiv.) and the desired n-alkyl bromide (1.2 equiv.).
-
Reflux the mixture with stirring for 24 hours.
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the pure 4-n-alkoxynitrobenzene intermediate.
Part B: Reductive Coupling to form the Azoxybenzene Core
-
Dissolve the 4-n-alkoxynitrobenzene intermediate (1 equiv.) in ethanol.
-
In a separate beaker, prepare a solution of glucose (1.5 equiv.) in aqueous sodium hydroxide.
-
Add the glucose solution dropwise to the stirred ethanolic solution of the nitro-compound.
-
Heat the mixture gently (approx. 60-70°C) for 2 hours. A color change and precipitation should be observed.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash thoroughly with water and then with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/ethyl acetate mixture) to obtain the pure 4,4'-bis(alkoxy)azoxybenzene.
Characterization Workflow:
-
Structural Verification: Confirm the identity of the final product using FTIR (to observe C-O, N=N, and C-H stretches) and ¹H-NMR (to confirm the aromatic protons and the integration of the alkyl chain protons).[1][9]
-
Mesomorphic Analysis:
-
DSC: Perform a heating and cooling cycle (e.g., at 10 °C/min) to determine the phase transition temperatures (crystal-to-mesophase and mesophase-to-isotropic liquid).[8]
-
POM: Place a small sample on a microscope slide with a coverslip, heat it on a hot stage into the isotropic liquid phase, and then cool slowly. Observe the formation of characteristic optical textures (e.g., Schlieren, marbled for nematic; fan-shaped for smectic) as the material transitions into its mesophase(s).[9][11]
-
The following diagram illustrates the synthetic route described in Protocol 2.
Data Summary: Influence of Terminal Chain Length
The systematic modification of terminal chain length is a powerful tool for tuning liquid crystalline properties. The following table provides representative data illustrating how the phase behavior of a hypothetical azobenzene-based liquid crystal series might change as the length of the terminal alkoxy chain (n) increases.
| Compound (n) | Terminal Chain (CnH2n+1O-) | Melting Point (°C) | Mesophase Transitions (°C) | Clearing Point (°C) |
| 1 | Methoxy (n=1) | 135 | - | 138 (Monotropic N) |
| 4 | Butoxy (n=4) | 110 | Nematic (N) at 110 | 125 |
| 6 | Hexyloxy (n=6) | 98 | Smectic C (SmC) at 105, Nematic (N) at 115 | 122 |
| 8 | Octyloxy (n=8) | 95 | Smectic C (SmC) at 118 | 120 |
| 10 | Decyloxy (n=10) | 92 | Smectic C (SmC) at 121 | 121 |
Data is illustrative, based on general trends reported for calamitic liquid crystals.[5][8]
Observations:
-
Melting Point Depression: As the alkyl chain length increases, the melting point generally decreases due to the disruption of crystal packing by the flexible tails.
-
Induction of Smectic Phases: Longer chains promote layered packing, leading to the appearance and stabilization of smectic phases at the expense of the nematic phase.[5][9]
Conclusion
This compound and its structural analogues are exceptionally versatile building blocks for the synthesis of thermotropic liquid crystals. The inherent rigidity and linearity of the azobenzene core provide the foundational anisotropy required for mesophase formation. Through well-established synthetic protocols, such as esterification and Williamson ether synthesis, researchers can systematically modify the terminal groups to precisely control the resulting material's phase behavior, transition temperatures, and photoresponsive properties. The protocols and principles outlined in this guide offer a robust framework for the rational design and synthesis of novel liquid crystalline materials for advanced applications.
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Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][8][9][10] thiadiazole unit. Revista Bionatura.
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Application Notes & Protocols: A Comprehensive Guide to Azodicarboxylates in Organic Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of azodicarboxylate reagents in organic synthesis. We will begin by clarifying a common point of nomenclature confusion before delving into the mechanisms, applications, and detailed protocols for the most significant reagent in this class.
Introduction: A Critical Distinction in Azodicarboxylates
In the landscape of organic synthesis, precise reagent nomenclature is paramount. A common point of confusion arises between two similarly named compounds: Diethyl 4,4'-azodibenzoate and the far more ubiquitous Diethyl azodicarboxylate.
-
This compound: This molecule features an azobenzene core flanked by two ethyl benzoate groups. Its applications are specialized, primarily in polymer chemistry as a photoinitiator, where it decomposes under UV light to generate free radicals for polymerization.[1] It is also explored in the synthesis of light-responsive materials.[1]
-
Diethyl azodicarboxylate (DEAD): This is the reagent almost universally intended when discussing the Mitsunobu reaction and related transformations. Its structure consists of a central azo group directly connected to two ethyl ester functionalities (EtOOC-N=N-COOEt).[2][3] DEAD is a powerful dehydrogenating agent and a cornerstone reagent for a vast array of synthetic transformations.[4]
Given its profound impact and widespread use in the synthesis of complex molecules, including pharmaceuticals like Zidovudine (an antiviral drug) and FdUMP (an antitumor agent), the remainder of this guide will focus on Diethyl azodicarboxylate (DEAD) .[4][5][6]
Diethyl azodicarboxylate (DEAD): The Reagent of Choice
DEAD is an orange-red liquid renowned for its role as a co-reagent with triphenylphosphine (PPh₃) in one of modern organic chemistry's most powerful transformations: the Mitsunobu reaction.[2][5] This reaction facilitates the conversion of primary and secondary alcohols into a diverse range of functional groups, typically with a clean inversion of stereochemistry, making it invaluable for stereoselective synthesis.[7][8][9]
The Mitsunobu Reaction: Mechanism and Causality
The power of the Mitsunobu reaction lies in its ability to activate a normally poor leaving group (a hydroxyl group) under mild, neutral conditions. The reaction's progression is driven by the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct.
The mechanism is complex but can be understood through the following key steps:[10][11][12]
-
Betaine Formation: The nucleophilic triphenylphosphine attacks the electron-deficient nitrogen atom of DEAD, forming a zwitterionic adduct, often called a betaine.[11]
-
Proton Transfer: This betaine is a strong base and deprotonates the acidic nucleophile (Nu-H), which is often a carboxylic acid, creating an ion pair. This step is crucial; the nucleophile must be sufficiently acidic (typically pKa < 13) to be deprotonated, preventing side reactions.[7][9]
-
Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the betaine, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The deprotonated nucleophile, now a potent anion, performs a backside attack on the carbon atom bearing the activated alcohol. This Sₙ2 displacement proceeds with a complete inversion of stereochemistry and releases the highly stable triphenylphosphine oxide.[8][11]
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The Role of Diethyl 4,4'-Azodibenzoate in the Architecture of Smart Materials: A Technical Guide for Researchers
The pursuit of materials that can intelligently respond to their environment is a cornerstone of modern materials science. These "smart materials," capable of altering their properties in response to external stimuli such as light, heat, or chemical changes, are unlocking innovations across diverse fields, from targeted drug delivery to self-repairing structures and advanced robotics. Central to the synthesis of many of these advanced polymers is a class of molecules known as azo compounds, notable for their unique chemical functionalities. Among these, Diethyl 4,4'-azodibenzoate (DEAD) has emerged as a versatile and powerful building block.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols involving this compound in the synthesis of smart materials. We will delve into the fundamental mechanisms that underpin its utility and provide detailed, field-proven protocols for the creation of stimuli-responsive polymers, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying polymer chemistry.
The Azo Group: A Gateway to Stimuli-Responsiveness
The defining feature of this compound, and indeed all azo compounds, is the N=N double bond. This functional group is the key to its role in smart materials, exhibiting sensitivity to a range of stimuli, including light and heat. This reactivity can be harnessed in two primary ways to impart "smart" behavior to a polymer network:
-
Photoisomerization: The azobenzene moiety can exist in two isomeric forms: a more stable trans isomer and a less stable cis isomer. Upon irradiation with light of a specific wavelength (typically UV light), the trans isomer can convert to the cis isomer. This transformation induces a significant change in the molecule's geometry, from a linear to a bent shape. When incorporated into a polymer chain, this molecular-level conformational change can translate into macroscopic changes in the material's shape, size, or surface topography. Reversion to the more stable trans form can often be achieved by irradiation with a different wavelength of light (e.g., visible light) or by thermal relaxation.[1][2]
-
Radical Generation: The azo bond can be cleaved under certain conditions, such as exposure to heat or high-energy light, to generate two free radicals. This property makes DEAD an effective radical initiator for polymerization reactions. By controlling the initiation of polymerization, it is possible to synthesize polymers with specific architectures and functionalities. In the context of smart materials, this radical generation can be triggered on-demand to initiate a polymerization-based healing process in a damaged material.
Visualization of Core Mechanisms
To better understand the pivotal role of this compound, the following diagrams illustrate its key reactive pathways.
Caption: Core reaction pathways of this compound.
Application Note 1: Synthesis of Light-Responsive Shape-Memory Polymers
Shape-memory polymers (SMPs) are a class of smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus. Light is a particularly attractive stimulus as it allows for remote and spatially controlled actuation.[3][4][5][6] this compound can be incorporated into a polymer network to act as a light-sensitive switch.
Principle of Operation
In this application, the photoisomerization of the azobenzene units within the polymer network is the driving force for the shape-memory effect. The polymer is first synthesized and formed into its permanent shape. Then, while being held in a deformed, temporary shape, it is exposed to UV light. This causes the trans-to-cis isomerization of the DEAD moieties, which act as "photochemical crosslinks," locking the polymer into the temporary shape. Subsequent exposure to visible light or heat triggers the cis-to-trans back-isomerization, releasing the strain and allowing the polymer to return to its original, permanent shape.[2][7]
Experimental Protocol: Synthesis of a Photo-Responsive Polyurethane-Based Shape-Memory Polymer
This protocol describes the synthesis of a polyurethane network containing this compound as a photo-responsive crosslinker.
Materials:
-
Poly(tetrahydrofuran) (PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 24 hours.
-
Isophorone diisocyanate (IPDI)
-
This compound (DEAD)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
-
UV lamp (e.g., 365 nm) and a visible light source.
Procedure:
-
Prepolymer Synthesis:
-
In the three-neck flask, add PTMG (1 equivalent) and anhydrous DMF.
-
Heat the mixture to 70°C with stirring under a nitrogen atmosphere until the PTMG is completely dissolved.
-
Add IPDI (2 equivalents) to the flask and a catalytic amount of DBTDL (e.g., 0.1 wt%).
-
Continue the reaction at 70°C for 3-4 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating the NCO content.
-
-
Chain Extension and Crosslinking:
-
In a separate vessel, dissolve DEAD (0.5 equivalents) and BDO (0.5 equivalents) in anhydrous DMF.
-
Slowly add the DEAD/BDO solution to the prepolymer solution under vigorous stirring.
-
Continue the reaction at 70°C for another 2-3 hours until the viscosity of the solution significantly increases, indicating polymer formation.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a Teflon mold.
-
Cure the polymer in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.
-
-
Characterization and Shape-Memory Programming:
-
Characterize the resulting polymer film using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the urethane linkages and the presence of the azo group, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
To program the shape-memory effect, heat the polymer film above its Tg, deform it into a temporary shape, and while holding the deformation, irradiate it with UV light (365 nm) to fix the temporary shape.
-
To trigger shape recovery, expose the programmed polymer to visible light or heat it above its Tg.
-
Data Presentation:
| Property | Expected Value/Observation |
| FTIR Peaks | ~3300 cm⁻¹ (N-H stretching), ~1700 cm⁻¹ (C=O stretching), ~1530 cm⁻¹ (N-H bending) |
| Glass Transition Temp. (Tg) | Dependent on the ratio of hard to soft segments; typically in the range of 30-60°C |
| Shape Fixity Ratio | >95% |
| Shape Recovery Ratio | >98% |
Application Note 2: Development of Self-Healing Polymers
The ability of a material to autonomously repair damage is a highly desirable property that can extend its lifetime and improve its reliability. This compound can be utilized in the design of self-healing polymers through two primary mechanisms: reversible covalent bonding and as a radical initiator for healing agent polymerization.
Principle of Operation: Reversible Covalent Bonding
In this approach, the azo-containing units are incorporated into the polymer network as reversible crosslinks. When the material is damaged, these crosslinks can be reversibly broken and reformed upon the application of a stimulus, such as heat or light, allowing the polymer chains to re-entangle and heal the damaged area.[3][5][8]
Experimental Workflow: Self-Healing Polyurethane
Caption: Workflow for the synthesis and testing of a self-healing polymer.
Principle of Operation: Radical-Based Healing
An alternative strategy involves encapsulating a healing agent (e.g., a monomer) and this compound within microcapsules dispersed in a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent and DEAD. The stress or heat at the crack tip can then trigger the decomposition of DEAD into radicals, which initiate the polymerization of the healing agent, thus "gluing" the crack shut.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions are paramount when working with this compound.
-
Hazards: DEAD is a combustible material and may be harmful if swallowed or inhaled. It can cause skin and eye irritation.[8]
-
Handling: Always work in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.[3]
Conclusion
This compound is a highly versatile and valuable compound in the synthesis of smart materials. Its unique photo-responsive and radical-generating properties provide a powerful toolkit for creating polymers with a wide range of "intelligent" behaviors, from shape-memory effects to self-healing capabilities. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and innovate in this exciting and rapidly advancing field. By understanding the fundamental chemistry of this compound and applying these methodologies, the development of the next generation of smart materials is well within reach.
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Application Notes and Protocols for Photoinitiation with Diethyl 4,4'-azodibenzoate
Foreword
For researchers, scientists, and professionals in drug development and polymer chemistry, the precise control of polymerization is paramount. Photoinitiation offers a powerful tool for spatial and temporal control over these processes. This guide provides a comprehensive overview of the mechanism and application of Diethyl 4,4'-azodibenzoate as a photoinitiator. While specific quantitative data for this particular molecule is not extensively documented in publicly available literature, this document synthesizes established principles of aromatic azo compound photochemistry with practical, field-proven insights to provide a robust framework for its utilization.
Unveiling the Mechanism of Photoinitiation
The efficacy of a photoinitiator is rooted in its ability to absorb light energy and subsequently generate reactive species, typically free radicals, which then initiate the polymerization of monomers. This compound, an aromatic azo compound, follows this fundamental principle.
Light Absorption and Excitation
The initiation process commences with the absorption of ultraviolet (UV) light by the this compound molecule. The core of this absorption is the azobenzene-like chromophore, which possesses π-π* and n-π* electronic transitions. While the precise absorption maximum for this compound should be determined empirically for a given solvent and formulation, analogous aromatic azo compounds typically exhibit strong absorption in the UV-A region (320-400 nm).
A study by Niu et al. (2011) on the crystal structure of Diethyl 4,4'-(diazenediyl)dibenzoate confirms its characterization by UV-vis spectroscopy, although the specific spectral data is not detailed in the publication.[1] It is crucial for researchers to measure the UV-Vis absorption spectrum of this compound in the intended solvent or monomer mixture to select an appropriate light source that ensures efficient excitation.
The Dual Photochemical Pathways: Isomerization vs. Radical Generation
Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. From this excited state, two primary photochemical pathways can be envisioned for aromatic azo compounds:
-
Trans-Cis Isomerization: A common photoreaction for azobenzene derivatives is the reversible isomerization between the more stable trans isomer and the cis isomer.[2] This process, while scientifically interesting, does not directly lead to the initiation of polymerization.
-
Homolytic Cleavage for Radical Generation: For photoinitiation to occur, the crucial step is the homolytic cleavage of the carbon-nitrogen (C-N) bonds flanking the azo group (-N=N-). This bond scission results in the formation of two carbon-centered radicals and the liberation of a nitrogen molecule (N₂), a thermodynamically favorable process.
The general mechanism for radical generation from an azo compound upon UV irradiation is depicted below:
Caption: Photo-cleavage of this compound.
The radicals generated are predicted to be 4-(ethoxycarbonyl)phenyl radicals. The structure of these initiating radicals is critical as their reactivity will influence the initiation efficiency and the overall polymerization kinetics.
Initiation of Polymerization
The newly formed 4-(ethoxycarbonyl)phenyl radicals are highly reactive species that readily attack the double bonds of monomer molecules (e.g., acrylates, methacrylates), thereby initiating the polymerization chain reaction.
Caption: Initiation of a polymer chain by a radical.
Application Notes: Harnessing this compound in Practice
This compound is particularly suited for applications where UV curing is desirable, such as in coatings, inks, and adhesives.[3] Its aromatic structure suggests good compatibility with a range of organic monomers and oligomers.
Key Advantages and Considerations
Advantages:
-
Good Thermal Stability: Azo initiators are generally known for their predictable decomposition behavior, which is primarily driven by light rather than moderate heat. This allows for stable formulations at ambient temperatures.
-
No Oxygen Inhibition at the Initiation Step: Unlike some other classes of photoinitiators, the generation of radicals from azo compounds is not directly inhibited by oxygen. However, oxygen can still scavenge the initiating and propagating radicals, affecting the overall polymerization rate.
-
Formation of Carbon-Centered Radicals: The generation of carbon-centered radicals is effective for initiating the polymerization of a wide variety of vinyl monomers.
Considerations:
-
Solubility: The solubility of the photoinitiator in the monomer/oligomer blend is crucial for a homogeneous formulation and efficient initiation. The ester groups in this compound are expected to enhance its solubility in common acrylate and methacrylate monomers.
-
Byproducts: The primary byproduct of initiation is nitrogen gas, which is generally inert and escapes the system. The initiator fragments become incorporated as end-groups of the polymer chains.
Potential Applications
-
UV Curable Coatings: In the formulation of protective and decorative coatings for various substrates, this compound can be used to initiate the rapid curing of acrylate or methacrylate-based resins upon UV exposure.
-
UV Curable Inks: For printing on a variety of materials, UV curable inks offer fast drying times and excellent adhesion. This photoinitiator can be a key component in such ink formulations.
-
Adhesives and Sealants: In applications requiring rapid, on-demand curing, light-curable adhesives and sealants provide a significant advantage. This compound can be employed to initiate the polymerization that leads to the bonding or sealing action.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a photoinitiator. Researchers should optimize concentrations and curing conditions based on their specific monomers, equipment, and desired final properties.
Protocol 1: Determination of UV-Vis Absorption Spectrum
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in a relevant solvent or monomer.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., acetonitrile, ethyl acetate) or the monomer of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent/monomer (e.g., 0.01 mg/mL). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.
-
Use the pure solvent or monomer as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used to select an appropriate UV lamp for photoinitiation.
Protocol 2: Photopolymerization of an Acrylate Monomer
Objective: To demonstrate the photoinitiation capability of this compound for the polymerization of a model acrylate monomer.
Materials:
-
This compound
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
UV curing system with a lamp emitting at or near the λmax of the photoinitiator
-
Glass slides or other suitable substrate
-
Micropipette or syringe
-
Nitrogen or argon gas (optional, for creating an inert atmosphere)
Procedure:
-
Formulation Preparation: Prepare a solution of this compound in the acrylate monomer. A typical starting concentration for the photoinitiator is 0.5-3% by weight. Ensure the photoinitiator is fully dissolved.
-
Sample Preparation: Apply a thin film of the formulation onto a glass slide. The thickness of the film can be controlled using a film applicator or by the volume of liquid applied.
-
UV Curing:
-
Place the sample under the UV lamp.
-
If available, purge the curing chamber with an inert gas (nitrogen or argon) for a few minutes before and during curing to minimize oxygen inhibition.
-
Expose the sample to UV light for a predetermined time (e.g., starting with 10-30 seconds). The required exposure time will depend on the lamp intensity, initiator concentration, and film thickness.
-
-
Cure Assessment:
-
After UV exposure, assess the degree of cure. A simple method is the "thumb twist" test: gently press and twist your thumb on the surface of the cured film. A tack-free, hard surface indicates successful polymerization.
-
For more quantitative analysis, techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Table 1: Example Formulation for UV Curing
| Component | Weight Percentage | Purpose |
| Trimethylolpropane triacrylate (TMPTA) | 98% | Monomer |
| This compound | 2% | Photoinitiator |
| UV Curing Conditions | ||
| UV Lamp Wavelength | ~365 nm (typical for aromatic azo compounds) | To match the absorbance of the photoinitiator |
| UV Lamp Intensity | 100 mW/cm² | To be optimized |
| Exposure Time | 10-60 seconds | To be optimized |
| Atmosphere | Air or Nitrogen | Nitrogen reduces oxygen inhibition |
Protocol 3: Radical Scavenging Assay (Conceptual)
Objective: To indirectly confirm the generation of free radicals upon photolysis of this compound.
Materials:
-
This compound
-
Stable free radical scavenger (e.g., 2,2-diphenyl-1-picrylhydrazyl, DPPH)
-
Solvent (e.g., ethanol or methanol)
-
UV-Vis spectrophotometer
-
UV lamp
Procedure:
-
Prepare a solution of DPPH in the chosen solvent. DPPH has a characteristic deep violet color and a strong absorbance maximum around 517 nm.
-
In a separate cuvette, prepare a solution of this compound in the same solvent.
-
Mix the two solutions in a quartz cuvette.
-
Record the initial absorbance of the mixture at the λmax of DPPH.
-
Expose the cuvette to UV light at a wavelength where this compound absorbs.
-
Periodically, stop the irradiation and record the absorbance of the solution at the λmax of DPPH.
-
A decrease in the absorbance of the DPPH solution over time upon UV irradiation would indicate that the radicals generated from the photolysis of this compound are being scavenged by DPPH, leading to its discoloration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete or Tacky Cure | - Insufficient UV dose (intensity x time)- Mismatch between lamp wavelength and initiator absorbance- Oxygen inhibition- Low initiator concentration | - Increase exposure time or use a higher intensity lamp.- Ensure the lamp's emission spectrum overlaps with the initiator's absorption spectrum.- Cure in an inert atmosphere (e.g., nitrogen).- Increase the photoinitiator concentration. |
| Yellowing of the Cured Film | - Photodegradation of the polymer or initiator fragments at high UV doses. | - Optimize the UV dose to the minimum required for a complete cure.- Consider using a UV filter to cut off shorter, more energetic wavelengths if not needed for initiation. |
| Inhomogeneous Curing | - Poor solubility of the photoinitiator in the formulation.- Uneven film thickness or UV exposure. | - Ensure the photoinitiator is completely dissolved before curing.- Use a film applicator for uniform thickness and ensure even illumination of the entire sample. |
Concluding Remarks
This compound presents a viable option as a photoinitiator for free-radical polymerization, particularly in UV-curable systems. Its aromatic azo structure provides the necessary chromophore for light absorption and subsequent generation of initiating radicals. While specific photophysical parameters like quantum yield require experimental determination for this particular molecule, the principles outlined in this guide, along with the provided protocols, offer a solid foundation for its successful application. As with any chemical process, careful optimization of formulation and process parameters is key to achieving the desired material properties.
References
-
Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
-
Wikipedia. (n.d.). Azobenzene. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). Application examples of Azo initiators. Retrieved January 5, 2026, from [Link]
- Blaisdell, B. E. (1949). The Photochemistry of Aromatic Azo Compounds in Organic Solvents. Journal of the Society of Dyers and Colourists, 65(11), 618-624.
- Gadikota, R. R., Callam, C. S., Wagner, T., Del Fraino, B., & Lowary, T. L. (2003). Polymer-supported alkyl azodicarboxylates for Mitsunobu reactions. Journal of the American Chemical Society, 125(14), 4155-4165.
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
- Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate.
- Siewertsen, R., Neumann, H., Bultmann, T., & von Plessen, G. (2010). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry, 75(15), 5144-5151.
- Rau, H. (1990). Photoisomerization of Azobenzenes. In Photochromism: Molecules and Systems (pp. 165-192). Elsevier.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2272, Azobenzene. Retrieved January 5, 2026, from [Link].
Sources
Application Notes and Protocols: Diethyl 4,4'-Azodibenzoate (DEADB) as a Superior Alternative to DEAD and DIAD in Mitsunobu Reactions
For Researchers, Scientists, and Drug Development Professionals
The Mitsunobu reaction stands as a cornerstone in modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols and facilitate the formation of C-O, C-N, C-S, and C-C bonds under mild conditions.[1][2] Historically, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) have been the reagents of choice for this transformation.[3] However, a significant drawback of these reagents lies in the often-troublesome removal of their corresponding hydrazine byproducts, which can complicate purification and diminish overall process efficiency.[4] This guide introduces Diethyl 4,4'-Azodibenzoate (DEADB) as a strategic alternative, designed to circumvent these purification challenges while maintaining the synthetic utility of the Mitsunobu reaction.
The Challenge with Conventional Mitsunobu Reagents
The classical Mitsunobu reaction, while powerful, generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced dialkyl hydrazodicarboxylate. Both byproducts can be difficult to separate from the desired product, often necessitating laborious chromatographic purification.[1][5] The hydrazine byproducts of DEAD and DIAD, diethyl 1,2-hydrazinedicarboxylate and diisopropyl 1,2-hydrazinedicarboxylate respectively, are often oily or possess solubility profiles similar to the target molecule, making non-chromatographic purification methods challenging.[1]
This compound (DEADB): A Solution for Simplified Purification
This compound (DEADB) is an azo compound structurally analogous to DEAD, but with the key distinction of possessing benzoate moieties. This structural modification is intentionally designed to alter the physicochemical properties of the corresponding hydrazine byproduct, diethyl 4,4'-hydrazodibenzoate, to facilitate its removal from the reaction mixture.
Key Hypothesized Advantage: The introduction of the rigid, polar benzoate groups in DEADB is expected to render its reduced form, diethyl 4,4'-hydrazodibenzoate, significantly less soluble in common organic solvents used for Mitsunobu reactions (e.g., THF, DCM, toluene) compared to the byproducts of DEAD and DIAD. This difference in solubility should allow for the selective precipitation of the hydrazine byproduct, enabling its removal by simple filtration.
Physicochemical Properties: DEADB vs. DEAD and DIAD
A comparative overview of the key physicochemical properties of DEADB, DEAD, and DIAD is presented below. The properties of DEADB are based on available data and theoretical considerations.
| Property | This compound (DEADB) | Diethyl Azodicarboxylate (DEAD) | Diisopropyl Azodicarboxylate (DIAD) |
| CAS Number | 7250-68-2[6] | 1972-28-7[7] | 2446-83-5 |
| Molecular Formula | C₁₈H₁₈N₂O₄[6] | C₆H₁₀N₂O₄[7] | C₈H₁₄N₂O₄ |
| Molecular Weight | 326.35 g/mol [6] | 174.15 g/mol [7] | 202.21 g/mol |
| Appearance | Red crystalline solid[8] | Orange-red liquid[9][10] | Yellow-orange liquid |
| Reduced Byproduct | Diethyl 4,4'-hydrazodibenzoate | Diethyl 1,2-hydrazinedicarboxylate[11][12][13][14] | Diisopropyl 1,2-hydrazinedicarboxylate |
| Byproduct Solubility | Expected to be poorly soluble in common organic solvents | Soluble in many organic solvents | Soluble in many organic solvents |
Synthesis of this compound (DEADB)
DEADB can be synthesized from azobenzene-4,4'-dicarbonyl chloride and ethanol. This procedure provides a straightforward method for laboratory-scale preparation.
Reaction Scheme:
Experimental Protocol:
-
To a solution of azobenzene-4,4'-dicarbonyl chloride (1.0 g) in ethanol (20 mL), stir the mixture at 353 K (80 °C) for 4 hours.[9]
-
After cooling to room temperature, a red precipitate of DEADB will form.[9]
-
Collect the solid by filtration.
-
Recrystallize the crude product from dichloromethane (CH₂Cl₂) to obtain red crystals of pure DEADB suitable for use in the Mitsunobu reaction.[9]
The Mitsunobu Reaction: A Mechanistic Overview with DEADB
The mechanism of the Mitsunobu reaction using DEADB is analogous to that with DEAD or DIAD. The core transformation involves the activation of an alcohol by triphenylphosphine and the azodicarboxylate, followed by nucleophilic attack with inversion of stereochemistry.
Caption: Figure 1. Generalized Mitsunobu Reaction Workflow.
General Protocol for Mitsunobu Reaction using DEADB
This protocol provides a general guideline for performing a Mitsunobu reaction with DEADB. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Nucleophile (e.g., carboxylic acid, phenol, imide; 1.1-1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.1-1.5 equiv)
-
This compound (DEADB) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
Procedure:
-
To a solution of the alcohol (1.0 equiv), nucleophile (1.1-1.5 equiv), and triphenylphosphine (1.1-1.5 equiv) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.[5]
-
Slowly add a solution or suspension of DEADB (1.1 equiv) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to facilitate the precipitation of the byproducts.
-
Filter the reaction mixture to remove the precipitated diethyl 4,4'-hydrazodibenzoate and triphenylphosphine oxide.
-
Wash the filter cake with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography if necessary, although the initial filtration should remove the majority of the reaction byproducts.
Workflow Diagram:
Caption: Figure 2. Experimental workflow for a Mitsunobu reaction using DEADB.
Safety and Handling
As with all azo compounds, DEADB should be handled with care. Azo dyes and related compounds can be toxic, and some have been identified as potential carcinogens.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and heat.
It is crucial to conduct a thorough risk assessment before using DEADB and to consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound (DEADB) presents a promising solution to the long-standing purification challenges associated with the Mitsunobu reaction. By virtue of its design, the reduced byproduct of DEADB is anticipated to exhibit low solubility in common reaction solvents, enabling its facile removal through filtration. This key feature has the potential to streamline workflows, reduce reliance on chromatography, and improve the overall efficiency of this invaluable synthetic transformation. For researchers in drug discovery and process development, the adoption of DEADB could represent a significant step towards more practical and scalable Mitsunobu reactions.
References
- 1. Diethyl 4,4'-azoxydibenzoate [webbook.nist.gov]
- 2. Diethyl 4,4'-azoxydibenzoate [webbook.nist.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl azodicarboxylate | C6H10N2O4 | CID 5462977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl azodicarboxylate (4143-61-7) for sale [vulcanchem.com]
- 10. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 11. calpaclab.com [calpaclab.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | C6H12N2O4 | CID 77758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. Azo Dye Regulation → Term [pollution.sustainability-directory.com]
- 17. jchemrev.com [jchemrev.com]
The Mitsunobu Reaction: A Modern Guide to Azodicarboxylate Analogues for Enhanced Synthesis
For researchers, scientists, and professionals in drug development, the Mitsunobu reaction represents a cornerstone of synthetic organic chemistry. Its ability to achieve a stereospecific inversion of secondary alcohols under mild conditions has rendered it an invaluable tool in the synthesis of complex molecules.[1] However, the classical reagents, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are not without their drawbacks, including challenging purification and limitations with certain substrates.[2] This guide provides an in-depth exploration of modern azodicarboxylate analogues, offering detailed protocols and insights to empower chemists to overcome these challenges and expand the horizons of this powerful transformation.
The Mechanistic Heart of the Mitsunobu Reaction
The Mitsunobu reaction is a redox-condensation process that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1][3] The reaction is driven by the in situ formation of an alkoxyphosphonium salt, a highly reactive intermediate that is readily displaced by a suitable nucleophile. The overall transformation is a testament to elegant reaction design, turning a poor leaving group (a hydroxyl group) into an excellent one.
The generalized mechanism proceeds as follows:
-
Betaine Formation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[1]
-
Pronucleophile Deprotonation: The betaine is basic enough to deprotonate the acidic pronucleophile (Nu-H), which typically has a pKa of less than 15.[4] This generates the active nucleophile.
-
Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus of the betaine, forming an alkoxyphosphonium intermediate. This step effectively converts the hydroxyl group into a good leaving group.
-
Sₙ2 Displacement: The generated nucleophile then attacks the carbon atom bearing the activated oxygen in a classic Sₙ2 fashion, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and the corresponding hydrazine dicarboxylate as byproducts.[5]
Beyond DEAD and DIAD: A Comparative Guide to Modern Azodicarboxylates
While DEAD and DIAD are the traditional workhorses of the Mitsunobu reaction, a new generation of analogues has emerged to address their shortcomings.[5] The choice of azodicarboxylate can significantly impact reaction efficiency, substrate scope, and the ease of purification.
| Reagent | Structure | Key Advantages | Disadvantages |
| DEAD (Diethyl Azodicarboxylate) | EtO₂C-N=N-CO₂Et | Commercially available, well-established. | Liquid, potential explosion hazard, difficult to remove hydrazine byproduct.[6] |
| DIAD (Diisopropyl Azodicarboxylate) | iPrO₂C-N=N-CO₂iPr | Similar reactivity to DEAD, sometimes offers better yields. | Liquid, similar purification and safety concerns as DEAD.[7] |
| ADDP (1,1'-(Azodicarbonyl)dipiperidine) | (CH₂)₅N-CO-N=N-CO-N(CH₂)₅ | More basic betaine intermediate, effective for weakly acidic nucleophiles (pKa > 11).[2][8] | Solid, but can be more expensive. |
| DCAD (Di-p-chlorobenzyl Azodicarboxylate) | (p-Cl-C₆H₄CH₂O₂C)-N=N-(CO₂CH₂C₆H₄-p-Cl) | Stable, crystalline solid; hydrazine byproduct is poorly soluble and easily filtered off.[9][10] | Requires synthesis. |
| Polymer-supported Azodicarboxylates | R-N=N-CO-Polymer | Insoluble byproducts are removed by simple filtration, ideal for parallel synthesis.[11] | Lower loading capacity, may require longer reaction times. |
Detailed Application Notes and Protocols
The key to a successful Mitsunobu reaction lies in careful reagent selection and adherence to optimized protocols. The following sections provide detailed, step-by-step procedures for the use of advanced azodicarboxylate analogues.
Protocol for Weakly Acidic Nucleophiles using ADDP
This protocol is particularly effective for nucleophiles with a pKa greater than 11, where DEAD and DIAD often fail.[2] The use of polymer-supported triphenylphosphine (PS-PPh₃) dramatically simplifies the workup.[12]
Materials:
-
Alcohol (1.0 eq)
-
Nucleophile (1.1 eq)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq)[12]
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)[12]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (0.5 mmol, 1.0 eq), the nucleophile (0.55 mmol, 1.1 eq), and polymer-supported triphenylphosphine (0.75 mmol, 1.5 eq).[8]
-
Add anhydrous THF (5.5 mL) and stir the suspension at room temperature.
-
Add ADDP (0.75 mmol, 1.5 eq) in one portion.[8]
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the resin with THF or dichloromethane.[12]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Comparative Performance of ADDP vs. DEAD:
| Nucleophile (pKa) | Azodicarboxylate | Yield of Desired Product | Byproduct Formation |
| Pyridinol (>11) | DEAD | 54% | 46% (alkylated hydrazine)[13] |
| Pyridinol (>11) | ADDP | 81% | Significantly reduced[13] |
Protocol for Simplified Purification using DCAD
Di-p-chlorobenzyl azodicarboxylate (DCAD) is a stable, crystalline solid that offers a significant advantage in purification, as its corresponding hydrazine byproduct is sparingly soluble in common organic solvents.[9][10]
Materials:
-
Alcohol (1.0 eq)
-
Nucleophile (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Di-p-chlorobenzyl azodicarboxylate (DCAD) (1.1-1.2 eq)[9]
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol (1.0 eq), nucleophile (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCAD (1.1-1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the hydrazine byproduct will precipitate out of the solution. Filter the reaction mixture to remove the solid byproduct.[9]
-
Wash the organic filtrate with saturated aqueous NaHCO₃ (if the nucleophile is an acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography to remove triphenylphosphine oxide.
Troubleshooting and Expert Insights
Even with optimized protocols, challenges can arise. Here are some field-proven insights to navigate common issues:
-
Low Yields with Sterically Hindered Alcohols: For bulky secondary alcohols, increasing the reaction time and/or gently heating the reaction mixture may be necessary.[13]
-
Side Reaction with the Azodicarboxylate: If the nucleophile is not sufficiently acidic (pKa > 13), the reduced azodicarboxylate can act as a nucleophile, leading to an alkylated hydrazine byproduct.[5] Using a more basic azodicarboxylate like ADDP can mitigate this issue.[13]
-
Difficulty Removing Triphenylphosphine Oxide (TPPO):
-
Crystallization: TPPO can sometimes be precipitated from a non-polar solvent like a mixture of ether and hexanes.[14]
-
Chromatography: Careful selection of the mobile phase is crucial for effective separation.
-
Polymer-supported PPh₃: This is the most effective solution, as the oxidized phosphine is simply filtered off.[12]
-
-
Order of Addition: The order of reagent addition can be critical. If the standard protocol (adding the azodicarboxylate last) fails, pre-forming the betaine by mixing PPh₃ and the azodicarboxylate at 0 °C before adding the alcohol and nucleophile can sometimes improve the outcome.[4]
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Ensure all solvents and reagents are rigorously dried to prevent hydrolysis of the intermediates.[13]
Safety Considerations
Azodicarboxylates, particularly DEAD, are energetic compounds and should be handled with care.
-
DEAD and DIAD: These reagents are liquids and can be thermally unstable.[6] They should be stored in a cool, well-ventilated area and handled in a fume hood.
-
ADDP and DCAD: As solids, these reagents are generally more stable and safer to handle than their liquid counterparts.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15][16] Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Mitsunobu reaction remains a powerful and versatile tool in the synthetic chemist's arsenal. By moving beyond the classical DEAD and DIAD reagents and embracing modern analogues like ADDP and DCAD, researchers can expand the substrate scope, simplify purification, and improve the overall efficiency and safety of this important transformation. The protocols and insights provided in this guide are intended to empower scientists to confidently apply these advanced methodologies to their synthetic challenges, paving the way for new discoveries in drug development and beyond.
References
-
Humphries, P. S., Do, Q.-Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]
-
Humphries, P. S., Do, Q.-Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]
-
ResearchGate. (n.d.). Mitsunobu alkylation of a polymer-supported substrate 62. ResearchGate. [Link]
-
Humphries, P. S., Do, Q.-Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: An efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]
-
Organic Chemistry Portal. (n.d.). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Chemistry Portal. [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]
-
Sharma, A., Kumar, A., & Kumar, S. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 7(33), 28731–28738. [Link]
-
Grokipedia. (n.d.). Mitsunobu reaction. Grokipedia. [Link]
-
ResearchGate. (n.d.). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. [Link]
-
ChemTreat. (2011). MATERIAL SAFETY DATA SHEET. ChemTreat. [Link]
-
PubMed. (2006). Simplification of the Mitsunobu reaction. Di-p-chlorobenzyl azodicarboxylate: a new azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]
-
ResearchGate. (n.d.). A Convenient Preparation of Di-p-chlorobenzyl Azodicarboxylate (DCAD) for Mitsunobu Couplings. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Troubleshooting & Optimization
Technical Support Center: Diethyl 4,4'-azodibenzoate Reaction Optimization
Welcome to the technical support resource for optimizing reactions involving Diethyl 4,4'-azodibenzoate (DEAD). This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent, most commonly in the Mitsunobu reaction. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, improve reaction yields, and streamline your purification processes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific synthetic context.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a diverse range of functional groups with a clean inversion of stereochemistry.[1][2][3] At its heart are two key reagents: a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as DEAD. Despite its power, the reaction is notorious for its sensitivity to substrate scope, reagent quality, and reaction conditions, often leading to challenges with yield and purification.
This guide provides a structured approach to diagnosing and solving these common problems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with DEAD in Mitsunobu reactions.
Q1: My Mitsunobu reaction has a low yield. What are the most common culprits?
A1: Low yield in a Mitsunobu reaction is a multifaceted issue. The primary factors to investigate are:
-
Nucleophile Acidity: The reaction is most efficient with nucleophiles (pron-ucleophiles) that have a pKa of less than 15, and preferably below 13.[1][3][4] If the nucleophile is not acidic enough, its deprotonation by the key betaine intermediate is slow or incomplete, stalling the reaction.
-
Reagent Quality & Stoichiometry: Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO) upon storage. DEAD can also degrade. Using fresh or purified reagents is critical.[4] Furthermore, an excess of phosphine and DEAD (typically 1.5 equivalents) is often required to drive the reaction to completion, but large excesses can complicate purification.[5]
-
Anhydrous Conditions: The presence of water can hydrolyze key intermediates, significantly reducing yield. The use of anhydrous solvents and properly dried glassware is essential.[4]
-
Steric Hindrance: Highly hindered alcohols or bulky nucleophiles can slow down the SN2 displacement, leading to lower yields or requiring more forcing conditions.[4][6]
Q2: What are the main byproducts in a DEAD-mediated reaction, and how can I deal with them?
A2: The two most problematic byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, diethyl hydrazodicarboxylate. These compounds can be difficult to separate from the desired product due to similar polarities.
-
Minimization: Careful control of stoichiometry can prevent excessive byproduct formation.
-
Removal:
-
TPPO: Can sometimes be precipitated from nonpolar solvents like diethyl ether or hexanes.[6] Alternatively, using modified phosphines, such as diphenyl(2-pyridyl)phosphine, allows for the removal of the corresponding phosphine oxide by washing with dilute acid.[7]
-
Hydrazine Byproduct: This byproduct can often be removed by column chromatography. For challenging separations, alternatives to DEAD have been developed where the hydrazine byproduct is a solid and can be filtered off, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD).[1][7]
-
Q3: My nucleophile is weakly acidic (pKa > 13). Is the reaction doomed to fail with DEAD?
A3: Not necessarily, but modifications are required. When the nucleophile's pKa is high, the betaine intermediate formed from PPh₃ and DEAD is not basic enough to deprotonate it efficiently.[8] In these cases, you should consider:
-
Alternative Azodicarboxylates: Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) are more effective because their corresponding betaine intermediate is a stronger base, capable of deprotonating less acidic nucleophiles.[1][4][8]
-
Pre-forming the Betaine: In some cases, pre-mixing the PPh₃ and DEAD before adding the alcohol and nucleophile can improve results.[1]
Q4: How does the order of reagent addition impact the reaction outcome?
A4: The order of addition can be critical. The most common and often successful protocol involves dissolving the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine in an anhydrous solvent (like THF), cooling to 0 °C, and then slowly adding the DEAD solution.[1][8][9] This allows the alcohol and nucleophile to be present as the active Mitsunobu intermediates are formed.
However, if this standard procedure fails, an alternative is to first "pre-form" the betaine intermediate. This is done by adding DEAD to a solution of triphenylphosphine at 0 °C, followed by the sequential addition of the alcohol and then the nucleophile.[1] This can be beneficial for sensitive substrates.
Q5: Are there safer or "greener" alternatives to DEAD?
A5: Yes. DEAD is known to be toxic and potentially explosive.[10] Research has led to several alternatives:
-
Diisopropyl Azodicarboxylate (DIAD): A common alternative with similar reactivity but is generally considered safer to handle.[1]
-
Di-tert-butyl Azodicarboxylate: Used with resin-bound triphenylphosphine, the hydrazine byproduct can be removed with trifluoroacetic acid.[1]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): This solid reagent is stable, and its hydrazine byproduct can be precipitated and filtered off, simplifying purification.[7]
-
Catalytic Systems: Recent advances have focused on developing catalytic Mitsunobu reactions that use a re-oxidizing agent to regenerate the azodicarboxylate in situ, reducing waste.[10]
Visualizing the Core Mechanism
Understanding the reaction pathway is fundamental to effective troubleshooting. The generally accepted mechanism involves the initial formation of a betaine intermediate from triphenylphosphine and DEAD, which then activates the alcohol for SN2 displacement by the deprotonated nucleophile.
Caption: The mechanism of the Mitsunobu reaction.
Systematic Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Conversion of Starting Alcohol | a) Inactive Reagents: PPh₃ has oxidized; DEAD has degraded. | Use fresh bottles of PPh₃ and DEAD/DIAD. PPh₃ can be recrystallized if necessary. Store reagents under an inert atmosphere and refrigerated.[4] |
| b) Insufficiently Acidic Nucleophile: The pKa of the nucleophile is >13-15. The betaine intermediate is not basic enough for deprotonation. | - If possible, switch to a more acidic nucleophile. - Replace DEAD with a reagent that forms a more basic intermediate, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP).[1][8] | |
| c) Presence of Water: Moisture quenches the reactive intermediates. | Thoroughly flame-dry all glassware. Use anhydrous solvents (e.g., THF, DCM fresh from a still or a new sealed bottle). Perform the reaction under an inert atmosphere (N₂ or Ar).[4] | |
| d) Steric Hindrance: The alcohol or nucleophile is sterically demanding, inhibiting the SN2 step. | - Increase reaction time and/or temperature (e.g., refluxing THF or toluene). - For hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields significantly.[6] | |
| 2. Difficult Purification / Multiple Byproducts | a) Byproduct Co-elution: Triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct have similar polarity to the desired product. | - For TPPO: After reaction completion and solvent removal, triturate the crude mixture with diethyl ether or hexanes to precipitate the byproducts.[6] - For Hydrazine: Consider using an alternative like di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose hydrazine byproduct precipitates from the reaction mixture and can be removed by simple filtration.[1][7] |
| b) Side Reaction of Azodicarboxylate: DEAD itself can act as a nucleophile, especially if the intended nucleophile is weak or hindered. | This is more likely with weakly acidic nucleophiles.[1] Using a more suitable reagent like ADDP can mitigate this by promoting the desired reaction pathway. | |
| c) Incorrect Stoichiometry: A large excess of reagents leads to more byproducts. | While a slight excess (1.2-1.5 eq) is common, start with a smaller excess and optimize. Monitor the reaction by TLC or LC-MS to avoid adding unnecessary reagents. | |
| 3. Reaction Stalls or is Sluggish | a) Inappropriate Solvent: The polarity of the solvent can affect the stability and reactivity of the intermediates. | THF is the most common solvent.[1] However, screening other anhydrous solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether may improve results for specific substrates. |
| b) Low Temperature: The reaction is often started at 0°C to control the initial exothermic reaction but may require warming to proceed. | After the slow addition of DEAD at 0°C, allow the reaction to warm to room temperature and stir for several hours.[8] If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) can be applied. Monitor for potential byproduct formation at higher temperatures.[6] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Mitsunobu reactions.
Validated Experimental Protocols
Protocol 1: Standard Mitsunobu Esterification
This protocol describes a general procedure for the esterification of a secondary alcohol using DEAD.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl Azodicarboxylate (DEAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol, carboxylic acid, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF (approx. 0.1-0.5 M concentration with respect to the alcohol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
With vigorous stirring, slowly add the solution of DEAD dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) are often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diethyl hydrazodicarboxylate byproduct.
Protocol 2: Modified Mitsunobu for Sterically Hindered Alcohols
This protocol is adapted for challenging substrates where standard conditions may fail, utilizing a more acidic pronucleophile to improve yields.[6]
Materials:
-
Hindered Secondary Alcohol (1.0 eq)
-
4-Nitrobenzoic Acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl Azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Combine the hindered alcohol, 4-nitrobenzoic acid, and triphenylphosphine in a flame-dried flask under an inert atmosphere. Note: The 4-nitrobenzoic acid may not fully dissolve, resulting in a slurry.[6]
-
Add anhydrous THF and cool the mixture to 0 °C.
-
Slowly add the DEAD solution dropwise. The mixture should become homogeneous and turn yellow-orange.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly stubborn reactions, gentle heating (e.g., 40 °C) can be applied.
-
Monitor the reaction for the consumption of the starting alcohol.
-
Once complete, concentrate the mixture to dryness under high vacuum. This is critical for the subsequent precipitation.[6]
-
Suspend the crude residue in diethyl ether and stir vigorously (or sonicate). This will precipitate the bulk of the TPPO and hydrazine byproduct.
-
Filter the mixture, washing the solid with cold ether.
-
Concentrate the filtrate and purify further by flash column chromatography.
Reagent Comparison Table
| Reagent | Structure | Key Advantage(s) | Key Disadvantage(s) | Ideal Use Case |
| DEAD (Diethyl Azodicarboxylate) | EtO₂C-N=N-CO₂Et | Widely used, well-understood reactivity. | Toxic, potentially explosive, liquid byproduct can be hard to remove. | General purpose, nucleophiles with pKa < 13.[1] |
| DIAD (Diisopropyl Azodicarboxylate) | iPrO₂C-N=N-CO₂Et | Safer alternative to DEAD, similar reactivity. | Liquid byproduct can still be difficult to remove. | Direct, safer replacement for DEAD in most applications.[1] |
| ADDP (1,1'-(Azodicarbonyl)dipiperidine) | (Pip)-CO-N=N-CO-(Pip) | Forms a more basic intermediate, enabling use of less acidic nucleophiles. | More expensive, byproduct removal can still require chromatography. | Reactions with nucleophiles having pKa > 11-13.[4][8] |
| DCAD (Di-(4-chlorobenzyl)azodicarboxylate) | (p-Cl-Bn)O₂C-N=N-CO₂(p-Cl-Bn) | Stable crystalline solid. Hydrazine byproduct is a solid and can be filtered off. | Less common, may need to be synthesized. | Reactions where simplified byproduct removal by filtration is a high priority.[1][7] |
References
- Mitsunobu reaction - Wikipedia. (n.d.).
- Replacing a DEAD, Middle-aged Reagent - ChemistryViews. (2013, May 7).
- Technical Support Center: Overcoming Low Yields in ADDP Mitsunobu Reactions - Benchchem. (n.d.).
- Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.).
- ADDP vs DEAD: a comparative study in Mitsunobu reactions - Benchchem. (n.d.).
- Mitsunobu Reaction. (2019, August 26).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- Troubleshooting low yields in reactions involving (1R,2R)-2-methoxycyclopentan-1-ol - Benchchem. (n.d.).
- Mitsunobu Reaction - Master Organic Chemistry. (n.d.).
- A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.).
- Mitsunobu reaction issues : r/chemistry - Reddit. (2018, August 7).
- Mitsunobu Reaction - Alfa Chemistry. (n.d.).
Sources
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- 5. reddit.com [reddit.com]
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- 10. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
Technical Support Center: Diethyl 4,4'-azodibenzoate in Polymerization
Welcome to the technical support center for Diethyl 4,4'-azodibenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of using this compound as a polymerization initiator. Here, we address common issues encountered during experimentation, providing in-depth explanations and actionable protocols to mitigate side reactions and optimize your polymerization outcomes.
Frequently Asked Questions (FAQs)
Initiation and Reaction Control
Question 1: My polymerization initiated with this compound is sluggish or shows a significant induction period. What are the potential causes and how can I resolve this?
Answer: A sluggish initiation or a noticeable induction period when using this compound can stem from several factors, primarily related to the initiator's purity and the reaction conditions.
-
Purity of the Initiator: Commercial this compound may contain impurities from its synthesis, such as precursor materials or byproducts. These impurities can act as inhibitors or retarders, scavenging the initial radicals generated and leading to a delayed onset of polymerization.
-
Troubleshooting Protocol: It is recommended to recrystallize the this compound from a suitable solvent like ethanol to enhance its purity before use.[1]
-
-
Oxygen Inhibition: Dissolved oxygen in the monomer or solvent is a potent inhibitor of radical polymerizations. Oxygen reacts with the initiating radicals to form less reactive peroxy radicals, which can terminate propagating chains or react to form inhibitory species.
-
Troubleshooting Protocol: Ensure your polymerization mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging the system with an inert gas (e.g., nitrogen or argon) for a sufficient duration prior to and during the polymerization.
-
-
Inadequate Initiation Temperature or Light Intensity: this compound can be used as both a thermal and a photoinitiator.[2] If the temperature is too low for efficient thermal decomposition or the light source for photoinitiation is of the wrong wavelength or insufficient intensity, the rate of radical generation will be too low to overcome background inhibition.
-
Troubleshooting Protocol:
-
For thermal initiation, ensure the reaction temperature is appropriate for the desired decomposition rate of this compound.
-
For photoinitiation, verify that the emission spectrum of your light source overlaps with the absorbance spectrum of the initiator.[3] Increase the light intensity if necessary, but be mindful of potential photodegradation of your monomer or polymer.
-
-
Question 2: I am observing a lower than expected molecular weight and a broad molecular weight distribution in my final polymer. Could side reactions involving this compound be the cause?
Answer: Yes, side reactions involving the initiator are a likely cause for poor control over molecular weight and its distribution. The primary culprits are chain transfer reactions.
-
Chain Transfer to Initiator: The this compound molecule itself can act as a chain transfer agent. A growing polymer radical can abstract an atom from the initiator molecule, terminating the polymer chain and generating a new radical from the initiator. This process leads to a decrease in the average molecular weight.
-
Chain Transfer to Radicals Derived from the Initiator: The radicals generated from the decomposition of this compound can participate in side reactions other than initiation. For instance, they can engage in chain transfer with the monomer, solvent, or polymer, leading to a broader molecular weight distribution.
-
Troubleshooting Protocol:
-
Optimize Initiator Concentration: Use the minimum effective concentration of this compound. A higher concentration increases the probability of chain transfer to the initiator.
-
Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents, for instance, can be more susceptible to hydrogen abstraction by radicals.
-
Monomer Purity: Ensure the monomer is free from impurities that could act as chain transfer agents.
-
Side Reactions and Byproduct Formation
Question 3: What are the expected decomposition byproducts of this compound, and can they interfere with my polymerization?
Answer: The primary decomposition of this compound involves the homolytic cleavage of the C-N bonds, releasing a molecule of nitrogen gas and two 4-carbethoxybenzoyl radicals.
-
Primary Decomposition: EtOOC-Ph-N=N-Ph-COOEt -> 2 EtOOC-Ph• + N₂
These highly reactive aryl radicals are the primary initiators of polymerization. However, they can also participate in undesirable side reactions.
-
Potential Side Reactions of the Initiating Radicals:
-
Recombination: Two 4-carbethoxybenzoyl radicals can recombine, which is an unproductive termination step.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent, monomer, or polymer, leading to chain termination and the formation of ethyl 4-formylbenzoate and a new radical.
-
Reaction with Monomer: Besides addition to the double bond (initiation), the radicals can participate in other reactions with the monomer, depending on the monomer's structure.
-
These side reactions can lead to the formation of byproducts that may affect the polymer's properties and purity.
Question 4: My final polymer is discolored. Could this be related to the use of this compound?
Answer: Discoloration of the final polymer can indeed be associated with the initiator, particularly with aromatic azo compounds like this compound.
-
Chromophoric Byproducts: Side reactions of the 4-carbethoxybenzoyl radicals can lead to the formation of colored byproducts. The azo group itself is a chromophore, and incomplete decomposition or the formation of other azo-containing byproducts can impart color to the polymer.
-
Oxidation: The radicals generated can promote oxidative degradation of the polymer, especially at higher temperatures, leading to the formation of chromophoric species.
-
Troubleshooting Protocol:
-
Ensure Complete Decomposition: If thermal initiation is used, ensure the polymerization time and temperature are sufficient for the complete decomposition of the initiator.
-
Purification of the Polymer: Reprecipitation of the polymer is an effective method to remove colored impurities and unreacted initiator.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to mitigate discoloration due to oxidative side reactions. However, this must be done carefully to avoid interference with the polymerization.
-
Troubleshooting Workflow
Here is a systematic workflow to diagnose and resolve common issues when using this compound.
Caption: Decomposition of this compound and subsequent radical reactions.
References
-
MySkinRecipes. This compound. [Link]
-
Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. Molecules. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). Polymers. [Link]
-
Quantitative Analysis of the Effect of Azo Initiators on the Structure of α-Polymer Chain Ends in Degenerative Chain-Transfer-Mediated Living Radical Polymerization Reactions. (2011). Macromolecules. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. ResearchGate. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]
-
The mechanisms of retardation and inhibition in radical polymerizations. Part II. The effects of p-benzoquinone upon the sensitized polymerization of styrene. Journal of the Chemical Society. [Link]
-
Diethyl 4,4′-(diazenediyl)dibenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. (2010). Biomaterials. [Link]
-
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. (2008). Macromolecules. [Link]
-
Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. (2022). Polymers. [Link]
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science. [Link]
-
Chain transfer. SciSpace. [Link]
Sources
- 1. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application examples of Azo initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Diethyl 4,4'-azodibenzoate (DEAD) Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions utilizing Diethyl 4,4'-azodibenzoate (DEAD). This guide is designed for researchers, scientists, and drug development professionals who employ DEAD, most commonly in the Mitsunobu reaction, and encounter difficulties in isolating their desired products. As chemists, we appreciate the synthetic power of the Mitsunobu reaction for its mild conditions and stereospecificity, but we also recognize that the purification process can be notoriously challenging.[1] The stoichiometric nature of the reaction generates significant byproducts that are often difficult to separate from the target molecule.
This document provides a structured, problem-oriented approach to purification. Instead of a generic protocol, we will address specific, common issues in a question-and-answer format, offering field-proven solutions, the scientific rationale behind them, and detailed experimental protocols.
Part 1: Frequently Asked Questions - Understanding the Byproducts
A successful purification strategy begins with a thorough understanding of the impurities you are trying to remove.
Q1: What are the primary byproducts in a standard Mitsunobu reaction using DEAD and Triphenylphosphine (PPh3)?
In a typical Mitsunobu reaction, two main stoichiometric byproducts are generated from the reagents:
-
Triphenylphosphine Oxide (TPPO): The phosphine reagent, typically triphenylphosphine (PPh3), is oxidized during the reaction. This conversion is a fundamental part of the reaction mechanism where the phosphorus atom abstracts the oxygen from the alcohol substrate.[2][3] The resulting TPPO is a stable, highly polar, and often crystalline solid.
-
Diethyl 1,2-Hydrazinedicarboxylate (DEAD-H2): The azodicarboxylate, DEAD, acts as the primary oxidant. In the process, it is reduced by accepting two protons, forming the corresponding hydrazine derivative.[4]
Understanding the distinct chemical properties of these two molecules is the cornerstone of designing an effective purification workflow.
Q2: Why are TPPO and DEAD-H2 so notoriously difficult to remove from the reaction mixture?
The difficulty arises from the physical properties of these byproducts, which can often mimic those of the desired product:
-
Solubility: Both TPPO and DEAD-H2 are soluble in many common organic solvents used for workup and chromatography, such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[1][2] This means they will not simply precipitate out or be washed away during a standard aqueous extraction.
-
Polarity: TPPO is a very polar compound due to the P=O bond. DEAD-H2 is also relatively polar. In flash column chromatography, they can co-elute with polar products, leading to contaminated fractions.[1][5] For non-polar products, the byproducts may streak across the entire column, contaminating multiple fractions.
-
Crystallinity: TPPO is highly crystalline and can sometimes co-crystallize with the desired product, making purification by recrystallization challenging unless solvent conditions are carefully optimized.[6]
Q3: My reaction is complete, but the crude mixture has a persistent yellow-orange color. What is it, and how do I handle it?
The distinct color is characteristic of the azo group in unreacted DEAD or DIAD.[5] If the color persists after the reaction is judged complete by TLC or LC-MS, it indicates an excess of the azodicarboxylate. While concentrating the mixture with residual DEAD is a safety concern, it can be quenched. However, it is often added last and portion-wise until a faint color persists, indicating the reaction's completion.[5] If a significant excess remains, it can sometimes be quenched by adding a small amount of a scavenger like thiol or excess phosphine, but this adds another impurity to the mixture. The best practice is to perform the reaction with the azodicarboxylate as the limiting reagent or to add it slowly until the starting material is consumed.
Part 2: Troubleshooting and Purification Protocols
This section provides step-by-step solutions to specific purification problems.
Problem: My primary contaminant is Triphenylphosphine Oxide (TPPO).
The removal of TPPO is one of the most common challenges. Several chromatography-free methods have been developed to address this issue, leveraging the unique chemical properties of the P=O bond.
The polarity and hydrogen bond accepting capability of the phosphine oxide can be exploited to selectively precipitate it from the crude reaction mixture.
Protocol 1: Precipitation with Divalent Metal Salts The Lewis basic oxygen of TPPO readily coordinates with metal salts, forming insoluble complexes that can be removed by filtration.[6][7] Calcium bromide (CaBr2) and zinc chloride (ZnCl2) are particularly effective.[6][8]
Step-by-Step Methodology (CaBr2 Method):
-
Solvent Exchange: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF, DCM).
-
Redissolution: Dissolve the crude residue in a solvent in which the TPPO-metal complex will be insoluble, such as diethyl ether or toluene.[8]
-
Precipitation: Add solid CaBr2 (approximately 1.5-2.0 equivalents relative to the initial PPh3) to the solution.
-
Stirring: Stir the resulting suspension at room temperature for 1-2 hours. A precipitate of the [TPPO-CaBr2] complex will form.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the insoluble complex.
-
Workup: Wash the filter cake with fresh solvent (diethyl ether or toluene). Combine the filtrates, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate in vacuo to yield the crude product, now significantly depleted of TPPO.
Protocol 2: Selective Crystallization from Non-Polar Solvents TPPO exhibits poor solubility in highly non-polar solvents, a property that can be used to induce its precipitation.[2][6]
Step-by-Step Methodology:
-
Concentration: Concentrate the crude reaction mixture to obtain a thick oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a cold, non-polar solvent or solvent mixture, such as hexanes, pentane, or a mixture of diethyl ether and hexanes.[7][9]
-
Sonication/Stirring: Sonicate or vigorously stir the suspension. The desired product may dissolve while the TPPO remains as a solid. This is most effective for non-polar products.
-
Filtration: Filter the suspension to remove the solid TPPO.
-
Rinse and Concentrate: Rinse the filtered solid with a small amount of the cold non-polar solvent. Combine the filtrates and concentrate under reduced pressure.
-
Repeat if Necessary: This procedure may need to be repeated 2-3 times for complete removal of TPPO.[7][9]
When non-chromatographic methods are insufficient or the product is highly polar, column chromatography remains the default.
Technique: Silica Gel Plug Filtration This is a rapid method suitable for relatively non-polar products.
-
Preparation: Prepare a short column (a "plug") of silica gel in a fritted funnel or a disposable syringe packed with a cotton plug.
-
Loading: Concentrate the crude reaction mixture and redissolve it in a minimal volume of a non-polar solvent like hexanes or toluene.
-
Elution: Apply the solution to the top of the silica plug. Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1). The non-polar product should elute quickly, while the highly polar TPPO remains strongly adsorbed to the top of the silica.[7][9]
Problem: How do I remove the Diethyl Hydrazodicarboxylate (DEAD-H2) byproduct?
While often less problematic than TPPO, DEAD-H2 can still contaminate the final product.
One of the most effective ways to deal with the hydrazine byproduct is to avoid it altogether by using a modified azodicarboxylate whose byproduct is easier to remove.[4][10]
-
Di-tert-butyl Azodicarboxylate (DTBAD): The corresponding hydrazine byproduct is sensitive to acid and can be decomposed into volatile, gaseous products (isobutene and CO2) and water-soluble hydrazine salts upon treatment with trifluoroacetic acid (TFA) or HCl.[4][11][12]
-
Di-4-chlorobenzyl Azodicarboxylate (DCAD): This solid reagent is more stable than DEAD. Its corresponding hydrazine byproduct has very different polarity and can often be removed by precipitation from dichloromethane.[4][10]
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine allows the phosphine oxide byproduct to be removed by simple filtration.[11][13] This simplifies the purification to primarily removing the DEAD-H2 byproduct.
Table 1: Comparison of Common Azodicarboxylates and Byproduct Removal
| Reagent Name | Abbreviation | Byproduct Name | Byproduct Removal Method | Reference |
| Diethyl Azodicarboxylate | DEAD | Diethyl Hydrazodicarboxylate | Aqueous extraction, Chromatography | [4] |
| Diisopropyl Azodicarboxylate | DIAD | Diisopropyl Hydrazodicarboxylate | Aqueous extraction, Chromatography | [4] |
| Di-tert-butyl Azodicarboxylate | DTBAD | Di-tert-butyl Hydrazodicarboxylate | Acid-mediated decomposition (TFA, HCl) | [4][11][12] |
| Di-4-chlorobenzyl Azodicarboxylate | DCAD | Di-4-chlorobenzyl Hydrazodicarboxylate | Precipitation from DCM | [4][10] |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | 1,1'-(Hydrazinodicarbonyl)dipiperidine | Water-soluble; removed by aqueous extraction | [5][13] |
Part 3: Visual Workflows & Data
To further aid in experimental design, the following diagrams and tables summarize key information.
Purification Strategy Decision Tree
This flowchart helps in selecting an appropriate purification strategy based on the properties of your desired product.
Caption: Decision tree for selecting a purification method.
General Mitsunobu Reaction Workup Workflow
This diagram illustrates a typical sequence of steps for working up and purifying the products of a Mitsunobu reaction.
Caption: General experimental workflow for workup and purification.
References
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Variations. Chemistry – An Asian Journal, 2(11), 1340-1355. Available from: [Link] (Note: This is a representative, highly-cited review. The provided search results support the general principles discussed.)
-
O'Brien, M. K., & Van Rys, J. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1779-1784. Available from: [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available from: [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. The Scripps Research Institute. Available from: [Link]
-
Knight, J. G., & Tchabanenko, K. (2005). Chromatography-Free Product Separation in the Mitsunobu Reaction. Tetrahedron Letters, 46(38), 6447-6450. Available from: [Link] (Note: This is a representative example of a chromatography-free method.)
-
Frontier, A. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. Available from: [Link]
-
Flynn, D. L., et al. (2002). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Combinatorial Chemistry & High Throughput Screening, 5(6), 455-472. Available from: [Link]
-
Swiny, J., & Guisnet, M. (2000). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 100(3), 1141-1172. Available from: [Link]
-
Kianmehr, E., & Faghih, N. (2010). New Directions in the Mitsunobu Reaction. Current Organic Synthesis, 7(2), 144-161. Available from: [Link]
-
Pelletier, J. C., & Kincaid, S. (2000). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Tetrahedron Letters, 41(6), 797-800. Available from: [Link]
-
Reddit. (2018). Work-up Mitsunobu coupling using DEAD. r/chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shenvilab.org [shenvilab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Photoinitiation with Diethyl 4,4'-azodibenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support center for Diethyl 4,4'-azodibenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this photoinitiator in their experimental workflows. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize the efficiency of your photoinitiation processes.
Part 1: Foundational Concepts & Core Properties
Before troubleshooting, it is essential to understand the fundamental principles governing the function of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a photoinitiator?
This compound (DEA) is an organic compound used as a photoinitiator in polymer chemistry, particularly in systems that are cured using ultraviolet (UV) light.[1] It belongs to the class of azo-initiators. Upon absorption of light energy at an appropriate wavelength, the molecule undergoes homolytic cleavage of the central nitrogen-carbon bonds, decomposing into two carbon-centered free radicals and a molecule of nitrogen gas. These highly reactive free radicals then initiate the polymerization of monomers and oligomers in the formulation, converting the liquid resin into a solid polymer.[2][3] This process is a type of Type I (cleavage) photoinitiation.[2][4]
Q2: What is the proposed photo-cleavage mechanism?
The initiation process begins when the DEA molecule absorbs a photon (hν), promoting it to an excited state. This excited molecule is unstable and rapidly decomposes, releasing nitrogen gas—a thermodynamically favorable process—and generating two ethyl 4-benzoyl radicals. These radicals are the active species that trigger the polymerization chain reaction.
Caption: Photo-cleavage mechanism of this compound.
Q3: What are the key physical and chemical properties of this compound?
Understanding the basic properties is crucial for formulation and storage.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈N₂O₄ | [5][6] |
| Molecular Weight | 326.35 g/mol | [5][6] |
| CAS Number | 7250-68-2 | [5] |
| Appearance | Typically a red crystalline solid. | [7] |
| Synonyms | Azobenzene-4,4'-dicarboxylic Acid Diethyl Ester, Diethyl azobenzene-4,4'-dicarboxylate. | [5] |
| Solubility | Generally soluble in common organic solvents like CH₂Cl₂. Compatibility with specific monomer systems should be experimentally verified.[6] |
Part 2: Troubleshooting Guide for Sub-Optimal Performance
This section is structured to help you diagnose and resolve common issues encountered during photo-polymerization experiments using this compound.
Caption: A logical workflow for troubleshooting common polymerization issues.
Problem 1: Very Slow or No Polymerization
Potential Cause A: Wavelength Mismatch
-
Expertise & Causality: Photoinitiation can only occur if the initiator absorbs the light emitted by the UV source.[4] If the emission spectrum of your lamp and the absorption spectrum of this compound do not significantly overlap, radical generation will be inefficient or nonexistent. Azo compounds typically have absorption bands in the UV-A range (320-400 nm), but this can shift based on the solvent and other components in the formulation.[8]
-
Self-Validating Protocol:
-
Consult the technical specifications of your UV lamp to identify its peak emission wavelength(s).
-
Dissolve a small, known concentration of this compound in your monomer/solvent system.
-
Measure the UV-Vis absorption spectrum of this solution (see Protocol 3).
-
Validation: If there is poor overlap between the lamp's emission and the initiator's absorption peak, a mismatch is confirmed. Select a lamp that better matches the initiator's λ_max or choose an initiator that matches your lamp.[2]
-
Potential Cause B: Oxygen Inhibition
-
Expertise & Causality: Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals (R•) to form peroxy radicals (ROO•), which are much less reactive and may terminate polymerization chains. This is particularly problematic at the surface of the sample where oxygen concentration is highest.
-
Self-Validating Protocol:
-
Prepare two identical samples of your formulation.
-
Cure the first sample under ambient atmospheric conditions.
-
Cure the second sample after thoroughly degassing it (see Protocol 2) or while under a continuous blanket of an inert gas like nitrogen or argon.
-
Validation: A significant increase in polymerization speed or cure depth in the second sample confirms oxygen inhibition was a limiting factor.
-
Problem 2: Incomplete Curing or Low Polymer Yield
Potential Cause A: Inner Filter Effect
-
Expertise & Causality: While sufficient initiator is necessary, an excessively high concentration can be detrimental. The initiator molecules at the surface absorb most of the incident UV light, preventing it from penetrating deeper into the sample.[9] This "inner filter" effect leads to a well-cured surface but a liquid or poorly-cured interior.
-
Self-Validating Protocol:
-
Prepare a series of formulations with decreasing concentrations of this compound (e.g., 5%, 2%, 1%, 0.5% by weight).
-
Cure each sample under identical conditions (light intensity, time, sample thickness).
-
Measure the cure depth or polymer yield for each sample.
-
Validation: If lower concentrations result in a greater cure depth, the inner filter effect was the issue. The concentration that gives the best overall cure is the optimum for that sample thickness.[9]
-
Potential Cause B: Competing Light Absorption
-
Expertise & Causality: Other components in your formulation, such as monomers, solvents, pigments, or UV stabilizers, may also absorb light at the same wavelength as the photoinitiator.[4] This competitive absorption reduces the number of photons available to activate the initiator, thereby lowering the overall efficiency.
-
Self-Validating Protocol:
-
Measure the UV-Vis absorption spectrum of each individual component of your formulation at its respective concentration.
-
Compare these spectra to the absorption spectrum of this compound.
-
Validation: Significant spectral overlap confirms competing absorption. Consider using a different wavelength where only the initiator absorbs, or find alternative formulation components with a different absorption profile.
-
Part 3: Experimental Protocols
Adherence to standardized protocols ensures reproducibility and helps isolate variables during troubleshooting.
Protocol 1: Preparation of a Standard Photopolymerization Mixture
-
Preparation: Ensure all glassware is clean and dry.
-
Monomer Addition: In a tared amber glass vial (to protect from ambient light), add the desired amount of monomer(s) and any other liquid components (e.g., crosslinkers, co-solvents).
-
Initiator Addition: Weigh the required amount of this compound and add it to the vial. A typical starting concentration is 0.1-2.0% by weight.
-
Dissolution: Secure the vial cap and mix thoroughly until the photoinitiator is completely dissolved. Using a vortex mixer or placing the vial on a shaker at a slightly elevated temperature (e.g., 30-40°C) can aid dissolution. Ensure the solution is homogenous and visually clear before proceeding.
-
Storage: Store the prepared solution in the dark and preferably in a cool place until use. For optimal results, prepare fresh solutions daily.
Protocol 2: Degassing a Monomer Solution via Nitrogen Sparging
-
Setup: Prepare your photopolymerization mixture as described in Protocol 1 in a vial with a septum-compatible cap.
-
Gas Inlet/Outlet: Insert two long needles through the septum. One needle should reach below the surface of the liquid (gas inlet), and the other should remain in the headspace (gas outlet).
-
Sparging: Connect the inlet needle to a source of dry nitrogen gas. Bubble the gas through the solution at a slow, steady rate for 15-30 minutes. A vigorous stream can cause excessive solvent evaporation.
-
Blanketing: After sparging, retract the inlet needle to the headspace above the liquid to maintain a positive pressure of nitrogen, preventing oxygen from re-entering the solution.
-
Curing: Perform the UV curing process with the nitrogen blanket in place.
Protocol 3: Measuring the UV-Vis Absorption Spectrum
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Blanking: Prepare a "blank" solution containing all components of your formulation except for the this compound. Fill a quartz cuvette with this blank solution and use it to zero the instrument across the desired wavelength range (e.g., 250-500 nm).
-
Sample Preparation: Prepare a dilute solution of your complete formulation (including the photoinitiator). The concentration should be low enough that the peak absorbance is within the linear range of the detector (typically < 1.5 Absorbance Units).
-
Measurement: Rinse and fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). This is the wavelength at which the photoinitiator is most efficient at absorbing light.
References
- 1. This compound [myskinrecipes.com]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. Factors influencing the efficiency of photoinitiation in radiation curable ink formations - Kent Academic Repository [kar.kent.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. longchangchemical.com [longchangchemical.com]
Technical Support Center: Synthesis and Purification of Diethyl 4,4'-azodibenzoate
Welcome to the comprehensive technical support guide for the synthesis and purification of Diethyl 4,4'-azodibenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important azo compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a valuable reagent in various chemical transformations, is most commonly achieved through the oxidation of ethyl 4-aminobenzoate. While the reaction appears straightforward, the formation of byproducts can complicate purification and reduce the final yield and purity of the desired product. This guide will focus on the identification and removal of these byproducts, ensuring you obtain a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: The final product is contaminated with a significant amount of starting material (ethyl 4-aminobenzoate).
-
Causality: Incomplete oxidation of the starting material is the primary cause. This can be due to insufficient oxidizing agent, suboptimal reaction temperature, or a shortened reaction time. Ethyl 4-aminobenzoate is a basic compound, a property that can be exploited for its removal.
-
Solution: Acid-Base Extraction. A liquid-liquid extraction using a dilute acid is a highly effective method to remove the unreacted basic starting material from the neutral desired product.[1][2][3]
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated ethyl 4-aminobenzoate will partition into the aqueous layer as its hydrochloride salt.
-
Drain the lower organic layer containing the desired product.
-
Repeat the extraction of the organic layer with fresh dilute acid to ensure complete removal of the starting material.
-
Wash the organic layer with water and then with a saturated brine solution to remove any residual acid and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Issue 2: The final product has a lighter color than the expected deep orange-red and/or the melting point is broad and lower than the literature value.
-
Causality: This often indicates the presence of the over-oxidized byproduct, Diethyl 4,4'-azoxydibenzoate. This byproduct is structurally very similar to the desired azo compound, making its removal challenging. The azoxy compound is typically a paler yellow solid compared to the deep orange-red of the azo compound.[4][5]
-
Solution 1: Careful Recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds. The key is to select a solvent or solvent system in which the desired product and the byproduct have different solubilities.
-
Recommended Solvent: Dichloromethane (CH₂Cl₂) has been reported as a suitable solvent for the recrystallization of this compound.[6] Ethanol can also be a good choice for recrystallizing similar aromatic esters.[2]
-
Protocol: A detailed step-by-step protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
-
Solution 2: Column Chromatography. If recrystallization does not provide the desired purity, column chromatography is a more rigorous purification method.
-
Stationary Phase: Silica gel is the standard stationary phase for the separation of moderately polar organic compounds.
-
Mobile Phase: A solvent system with a polarity that allows for good separation of the azo and azoxy compounds should be used. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis. The less polar azo compound should elute before the more polar azoxy compound.
-
Issue 3: Low overall yield of the final product.
-
Causality: Low yields can stem from several factors, including incomplete reaction, product loss during workup and purification, or competing side reactions.[5][7]
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the progress of the reaction to ensure it has gone to completion before quenching.
-
Optimize Reaction Conditions: Ensure the correct stoichiometry of the oxidizing agent is used. The reaction temperature should be carefully controlled, as excessive heat can lead to degradation.
-
Workup Efficiency: Minimize transfers of the product to avoid mechanical losses. Ensure complete extraction of the product from the aqueous layers during the workup.
-
Recrystallization Efficiency: Avoid using an excessive amount of hot solvent during recrystallization, as this will reduce the recovery of the purified product. Ensure the solution is cooled sufficiently to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the oxidation of ethyl 4-aminobenzoate. Various oxidizing agents can be employed, with potassium permanganate being a classic, albeit strong, choice.[1]
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons and the ethyl ester groups, with the correct integration.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should show the characteristic stretching frequencies for the azo group (N=N), the ester carbonyl group (C=O), and the aromatic C-H bonds.
-
-
Chromatography (TLC/LC-MS): Thin-layer chromatography can be used to assess the purity of the product by comparing it to the starting material and identifying any byproducts. Liquid chromatography-mass spectrometry (LC-MS) can provide both purity information and confirm the molecular weight of the product.
Q3: What are the safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. The oxidation reaction can be exothermic, so it should be performed with caution, especially on a larger scale. The solvents used are often flammable and should be handled in a well-ventilated fume hood.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Purification Challenge |
| This compound | C₁₈H₁₈N₂O₄ | 326.35 | Orange-red solid | Separation from the azoxy byproduct |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White solid | Removal of unreacted starting material |
| Diethyl 4,4'-azoxydibenzoate | C₁₈H₁₈N₂O₅ | 342.35 | Pale yellow solid | Similar polarity to the desired product |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol outlines the steps for purifying the crude product to remove byproducts, particularly the azoxy compound.
-
Solvent Selection: Choose an appropriate solvent. Dichloromethane is a good starting point.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with swirling until the solid dissolves completely.[8][9]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.
Visualizations
Workflow for Byproduct Removal
Caption: Workflow for the removal of byproducts from this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Organic chemistry lab techniques. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chegg. (2022, September 25). Solved 4. For an extraction with ethyl-4-aminobenzoate and | Chegg.com. Retrieved from [Link]
-
Riyadh, S. M., et al. (2019). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. ResearchGate. Retrieved from [Link]
-
Niu, Y., et al. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2671. [Link]
-
Wikipedia. (n.d.). Azoxybenzene. Retrieved from [Link]
-
Vedantu. (n.d.). Azoxybenzene can be obtained by the treatment of nitro-benzene with. Retrieved from [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. rubingroup.org [rubingroup.org]
Technical Support Center: Solvent Effects on the Reactivity of Diethyl 4,4'-azodibenzoate and Related Azodicarboxylates
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights into the critical role of solvent selection when working with Diethyl 4,4'-azodibenzoate and its close, more commonly utilized analog, Diethyl Azodicarboxylate (DEAD). Understanding the solvent's influence is paramount to achieving high yields, minimizing side reactions, and ensuring reproducible results. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its reactivity relate to Diethyl Azodicarboxylate (DEAD)?
This compound (DEADB) is an aromatic azo compound with the structure C₁₈H₁₈N₂O₄.[1] It consists of two ethyl benzoate moieties linked by a central azo group (-N=N-). Its reactivity is primarily dictated by this electrophilic azo group.
It is structurally related to Diethyl Azodicarboxylate (DEAD), a cornerstone reagent in organic synthesis, particularly for the Mitsunobu reaction.[2] While DEADB has an aromatic core, DEAD's carboxylate groups are directly attached to the azo nitrogen atoms. Both molecules function as excellent electron acceptors and are reactive toward nucleophiles, such as the phosphine in the initial step of the Mitsunobu reaction. The fundamental principles of reactivity and solvent effects discussed for DEAD are highly applicable to DEADB due to the shared reactive azo functional group.
Q2: Why is solvent selection so critical for reactions involving these azodicarboxylates?
Solvent selection is not merely about dissolving reactants; it is an active parameter that governs the entire reaction pathway. The choice of solvent influences:
-
Stability of Intermediates: Reactions like the Mitsunobu proceed through highly polar or charged intermediates, such as betaines and phosphonium salts.[3] The solvent's ability to stabilize or destabilize these species can drastically alter the reaction rate and outcome.[4]
-
Reactant and Reagent Solubility: Ensuring all components, including the alcohol, the nucleophile (e.g., carboxylic acid), and the phosphine-azodicarboxylate adduct, are adequately solvated is essential for the reaction to proceed efficiently.
-
Nucleophilicity: The solvent shell around a nucleophile dramatically affects its reactivity. Polar protic solvents can form hydrogen bonds with nucleophiles, creating a "cage" that hinders their ability to attack an electrophile, thereby slowing down SN2-type reactions.[5] Polar aprotic solvents, conversely, solvate the counter-ion, leaving the nucleophile "naked" and more reactive.[5]
-
Side Reactions: An inappropriate solvent can promote undesirable pathways. For instance, in polar protic solvents, the stability of some azo compounds can be compromised, leading to solvolysis or other decomposition pathways.[6]
Q3: What are the primary solvent classes to consider and their general impact on a Mitsunobu-type reaction?
The choice of solvent is a trade-off between solubility, stabilization of intermediates, and reagent reactivity. A summary of common choices is presented below.
| Solvent Class | Examples | Dielectric Constant (ε) | Role in Mitsunobu-Type Reactions |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | THF: 7.6, DCM: 9.1 | Generally Preferred. These solvents effectively dissolve reactants and the polar intermediates of the Mitsunobu reaction without solvating and deactivating the anionic nucleophile.[3][7] This promotes the desired SN2 pathway. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | DMF: 37, DMSO: 47 | Use with caution. While they offer excellent solubility, their high polarity can sometimes lead to side reactions or decomposition of sensitive substrates. They can, however, be effective for less reactive or sterically hindered partners.[4][6] |
| Non-Polar | Toluene, Diethyl Ether | Toluene: 2.4, Ether: 4.3 | Often good choices, especially for reactions sensitive to highly polar environments.[3][7] They are less effective at stabilizing the charged intermediates, which can sometimes slow the reaction rate compared to moderately polar aprotic solvents like THF. |
| Polar Protic | Ethanol, Methanol, Water | Ethanol: 25, Water: 80 | Generally Avoided. These solvents severely hinder the reaction by solvating and deactivating the nucleophile through hydrogen bonding.[5][8] Furthermore, as alcohols themselves, they can compete with the substrate alcohol, leading to unwanted side products. They can also facilitate the hydrolysis of the ester groups on the azodicarboxylate. |
Q4: How does solvent polarity specifically influence the Mitsunobu reaction mechanism?
The Mitsunobu reaction begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This is followed by protonation by the acidic nucleophile to create an ion pair. The ratio and interconversion of these crucial intermediates are influenced by the solvent's polarity.[3]
A moderately polar aprotic solvent like THF provides a balance: it is polar enough to solvate and stabilize the key betaine and ion-pair intermediates, allowing the reaction to proceed, but it is not so polar as to create overly stable, unreactive species, nor does it deactivate the nucleophile.
Troubleshooting Guide
Issue: My reaction is sluggish or has stalled with unreacted starting material.
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Explanation: You may be using a non-polar solvent (e.g., hexane) where reactants have poor solubility, or a polar protic solvent that is deactivating your nucleophile.
-
Solution: Switch to a standard solvent such as anhydrous THF or DCM. Ensure the solvent is truly anhydrous, as water can interfere with the reaction.
-
-
Possible Cause 2: Reagent Order of Addition.
-
Explanation: The standard protocol involves adding the azodicarboxylate slowly to a solution of the alcohol, nucleophile, and triphenylphosphine at 0 °C.[3] For some sensitive or sterically hindered substrates, pre-forming the betaine adduct may be beneficial.
-
Solution: Try an alternative addition order. In a separate flask, add the azodicarboxylate to the triphenylphosphine in THF at 0 °C. Stir for 20-30 minutes to form the betaine, then add the alcohol, followed by the nucleophile.[3]
-
Issue: I am observing significant side products, particularly N-alkylation of the reduced azodicarboxylate.
-
Possible Cause: Nucleophile Acidity.
-
Explanation: The Mitsunobu reaction works best with nucleophiles that have a pKa of ≤ 13.[3] If the nucleophile is not acidic enough, it cannot efficiently protonate the initial betaine intermediate. This allows the alcohol-derived oxyphosphonium salt to be attacked by the reduced azodicarboxylate anion, a competing nucleophile present in the reaction mixture.
-
Solution: Verify the pKa of your nucleophile. If it is too high, the Mitsunobu reaction may not be the appropriate choice. Consider alternative synthetic routes or using a more acidic analog of your desired nucleophile.
-
Issue: My starting material or product is decomposing.
-
Possible Cause: Solvent-Induced Instability.
-
Explanation: While azodicarboxylates are generally stable, highly polar solvents like DMSO or DMF, especially at elevated temperatures, can sometimes promote decomposition pathways for sensitive substrates.[6] Additionally, if your solvent is not anhydrous, the presence of water can lead to the hydrolysis of the ester groups on the azodicarboxylate or your product.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). If you suspect solvent-induced decomposition, switch to a less aggressive solvent like THF or toluene and maintain a low reaction temperature (0 °C to room temperature).
-
Experimental Protocol: Standard Mitsunobu Esterification
This protocol describes a general procedure for the esterification of a primary or secondary alcohol with benzoic acid using Diethyl Azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Materials:
-
Secondary Alcohol (e.g., 1-phenylethanol, 1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diethyl Azodicarboxylate (DEAD), ~40% solution in toluene (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the alcohol (1.0 eq), benzoic acid (1.1 eq), and triphenylphosphine (1.2 eq) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to dissolve the solids, aiming for a concentration of approximately 0.2-0.5 M with respect to the alcohol.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
DEAD Addition: Add the DEAD solution dropwise to the stirred reaction mixture over 15-20 minutes via a dropping funnel. A color change (typically to a pale yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Add diethyl ether to the residue and stir. The triphenylphosphine oxide byproduct is poorly soluble in diethyl ether and should precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution (to remove excess benzoic acid) and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
References
-
Al-Zoubi, R. M., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules, 26(12), 3694. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Royal Society of Chemistry. (2023). Lighting the way with azo switches: A brief overview and future prospects for the field. [Link]
-
National Center for Biotechnology Information. (2021). Solvent-dependent reactivity of azo-BF2 switches. PubMed Central. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Wikipedia. (2023). Solvent effects. [Link]
-
National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. [Link]
-
ResearchGate. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
-
J&K Scientific LLC. (n.d.). Mitsunobu Reaction. [Link]
-
MDPI Encyclopedia. (2022). Mitsunobu Reaction. [Link]
-
Quora. (2017). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents? [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
National Center for Biotechnology Information. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. PubMed Central. [Link]
Sources
- 1. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Optimization for Diethyl 4,4'-azodibenzoate Reactions
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Diethyl 4,4'-azodibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this reagent. We will focus on the critical parameter of temperature control to ensure reaction success, maximize yield, and minimize side-product formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is an azo compound structurally related to well-known Mitsunobu reagents like DEAD (Diethyl azodicarboxylate) and DIAD (Diisopropyl azodicarboxylate). Its primary application in synthetic chemistry is to facilitate dehydrative coupling reactions, most notably the Mitsunobu reaction, which converts a primary or secondary alcohol into a variety of other functional groups with an inversion of stereochemistry.[1][2] Unlike DEAD and DIAD, which are liquids, this compound is a solid, which can offer advantages in handling and purification.
Q2: What are the primary advantages of using a solid reagent like this compound?
The use of a solid azo-reagent can significantly simplify experimental workflows. Key advantages include:
-
Easier Handling: Solids are generally easier to weigh and dispense accurately compared to viscous, hazardous liquids like DEAD.
-
Simplified Purification: The corresponding hydrazine byproduct formed from this compound is also a solid. This property can be exploited to remove it by simple filtration, which is a major challenge in traditional Mitsunobu reactions where byproducts often require chromatographic separation.[3] This principle has been demonstrated with similar solid reagents like di-p-chlorobenzyl azodicarboxylate (DCAD).[3][4]
-
Potentially Improved Stability: Solids may offer better storage stability compared to liquid azo-reagents, which can be sensitive to heat and light.[5]
Q3: What is the general optimal temperature range for reactions with this compound?
There is no single optimal temperature; it is highly dependent on the specific substrates and solvent used. However, a general temperature strategy, adapted from established Mitsunobu protocols, is highly effective[1][6][7]:
-
Initial Addition: The reaction is typically initiated by adding the this compound solution or solid portion-wise to the reaction mixture at a reduced temperature, most commonly 0 °C .[1][7] This is critical to control the initial exothermic formation of the betaine intermediate and prevent reagent decomposition.[6]
-
Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature (20-25 °C) and stirred for several hours.[1][2]
-
For Sluggish Reactions: If the reaction is slow or involves sterically hindered substrates, gentle heating to 40-60 °C may be required to drive the reaction to completion.[6][8] However, heating should be approached with caution as it can promote side reactions and decomposition.
Q4: My reaction is failing to proceed. What are the most common temperature-related causes?
Failure to proceed is often linked to two opposing temperature issues:
-
Temperature is too low: The activation energy for the nucleophilic attack (the SN2 step) is not being met, causing the reaction to stall. This is common with sterically hindered alcohols or weakly acidic nucleophiles.[9]
-
Temperature is too high during addition: The azo-reagent is decomposing upon addition. Azodicarboxylates can be thermally labile.[6][10] If added to a warm solution, it may decompose before it can effectively react with the triphenylphosphine.
Q5: What are the key safety considerations when working with this compound and optimizing temperature?
While a specific safety data sheet for this compound should always be consulted, general safety principles for azodicarboxylates apply:
-
Thermal Instability: Azo compounds can decompose exothermically when heated.[10] Avoid excessive heating and be aware of potential pressure buildup in closed systems. The thermal decomposition of a related compound, azobenzene-4,4'-dicarboxylic acid dimethyl ester, has been studied, highlighting the energetic nature of this class of molecules.[11]
-
Flammability: Reactions are typically run in flammable solvents like THF or diethyl ether.[5][12][13][14] Always work in a well-ventilated fume hood and keep away from ignition sources.
-
Peroxide Formation: Solvents like THF and diethyl ether can form explosive peroxides over time.[12][13] Use fresh, tested solvents.
Section 2: Troubleshooting Guide: Temperature & Reaction Optimization
This section provides detailed troubleshooting advice in a question-and-answer format to address specific experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction yield is poor, or I am only recovering starting material. How do I troubleshoot this using temperature optimization?
Answer: Low yield is a common problem that requires a systematic approach to diagnose. Temperature plays a critical role in balancing reaction kinetics against the stability of the reagents.[15] The reaction may be too slow, or the key intermediates may be decomposing.
The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: Systematic Temperature Screening
-
Baseline Experiment: Set up the reaction according to the standard protocol: add this compound to the mixture of alcohol, triphenylphosphine, and nucleophile in THF at 0 °C, then stir at room temperature for 12 hours.
-
Monitor Progress: Take aliquots at regular intervals (e.g., 2, 6, 12 hours) and analyze by TLC or LC-MS to establish a baseline conversion rate.
-
Condition 1 (Increased Temperature): If baseline conversion is low (<50%), set up the reaction again. After stirring for 2 hours at room temperature, gently heat the mixture to 40 °C. Continue to monitor progress. For many reactions, this is sufficient to overcome the activation barrier.[6]
-
Condition 2 (Reduced Temperature): If you observe a rapid color change followed by a stall in product formation, decomposition may be the issue. Set up the reaction again, but perform the addition of the azo-reagent at -15 °C (using an acetonitrile/dry ice bath).[8] Stir at this temperature for 1 hour before allowing it to slowly warm to room temperature.
-
Analyze Results: Compare the final yields from the baseline, high-temperature, and low-temperature experiments to identify the optimal thermal conditions.
Issue 2: Significant Formation of Side Products
Question: My reaction is messy, and I'm isolating several byproducts in addition to the desired product. How does temperature contribute to this?
Answer: Side product formation is often a result of alternative reaction pathways becoming competitive. Temperature can significantly influence the relative rates of these pathways. In a Mitsunobu-type reaction, the desired pathway is the SN2 attack of the nucleophile on the activated alcohol. However, other nucleophiles are present in the flask, including the deprotonated azo-reagent itself.
Table 1: Common Side Products and Temperature-Related Mitigation Strategies
| Side Product | Probable Cause | Temperature-Based Solution |
| Elimination Product (Alkene) | The betaine intermediate acts as a base, promoting E2 elimination instead of SN2 substitution. This is more common with secondary alcohols and is accelerated by heat. | Maintain the lowest possible reaction temperature that still allows for reasonable conversion (start at 0 °C and only warm if necessary). |
| Hydrazine-Nucleophile Adduct | The nucleophile attacks the azo-reagent directly. This can happen if the betaine-alcohol complex (phosphonium salt) is slow to form. | Pre-forming the betaine may help. Add the this compound to the triphenylphosphine at 0 °C first, stir for 10-15 minutes, then add the alcohol, followed by the nucleophile.[1] |
| Unreacted Starting Alcohol | The reaction has stalled due to either low temperature or decomposition of the reagents at high temperature. | Follow the systematic screening described in Protocol 1 to find the optimal balance. |
Issue 3: Reagent Decomposition During Addition
Question: I observe a flash of color that quickly disappears when I add the this compound, and the reaction doesn't work. What's happening?
Answer: This is a classic sign of rapid decomposition. The orange/red color of the azo compound is lost as the N=N double bond is cleaved. This typically happens if the reagent is added too quickly to the solution or if the solution's internal temperature is too high. The initial reaction between triphenylphosphine and the azo-reagent is exothermic, which can cause localized heating and a runaway decomposition if not properly controlled.[6]
Caption: Recommended workflow for controlled reagent addition.
Protocol 2: Controlled Reagent Addition at Reduced Temperatures
-
Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq), triphenylphosphine (1.2-1.5 eq), and the acidic nucleophile (1.2-1.5 eq) in anhydrous THF.
-
Cooling: Immerse the flask in an ice-water bath and stir for 15 minutes until the internal temperature is stable at 0 °C.
-
Reagent Preparation: In a separate flask, dissolve the this compound (1.2-1.5 eq) in a minimal amount of anhydrous THF. If it is not fully soluble, you can add it as a slurry or in small portions as a solid.
-
Controlled Addition: Add the azo-reagent solution dropwise via a syringe or addition funnel to the reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.[6] If adding as a solid, add one small spatula tip at a time.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes before removing the ice bath and allowing the reaction to proceed at room temperature.
Section 3: General Experimental Protocol
This protocol provides a reliable starting point for performing a Mitsunobu esterification using this compound.
Protocol 3: General Procedure for Esterification
Table 2: Reagents and Recommended Solvents
| Reagent/Solvent | Molar Eq. | Notes |
| Alcohol | 1.0 | Substrate. Must be primary or secondary. |
| Carboxylic Acid | 1.2 | Nucleophile. |
| Triphenylphosphine | 1.2 | Use a fresh bottle. |
| This compound | 1.2 | Solid reagent. |
| Solvent | - | Anhydrous THF is preferred.[1] Diethyl ether, Toluene, or DCM can also be used.[4][8] |
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq).
-
Add anhydrous THF (to make a ~0.1-0.2 M solution with respect to the alcohol). Stir until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add this compound (1.2 eq) in small portions over 20 minutes. A yellow-orange color should develop and persist.[6]
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring completion by TLC.
-
Work-up:
-
Cool the reaction mixture. The solid byproducts (triphenylphosphine oxide and the reduced hydrazine) may precipitate. Filter the mixture through a pad of Celite, washing with cold ether or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on thermal decomposition and thermal hazard analysis of azobenzene-4,4'-dicarboxylic acid dimethyl ester | Semantic Scholar [semanticscholar.org]
- 12. fishersci.com [fishersci.com]
- 13. aldon-chem.com [aldon-chem.com]
- 14. itwreagents.com [itwreagents.com]
- 15. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Diethyl 4,4'-azodibenzoate Stability
Welcome to the dedicated technical support center for Diethyl 4,4'-azodibenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Our goal is to provide in-depth, field-proven insights to help you mitigate degradation and ensure the integrity of your this compound throughout its storage and handling. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your research.
Understanding the Stability of this compound: A Proactive Approach
This compound, a member of the azobenzene family, is a valuable reagent in various chemical syntheses. However, its chemical structure, characterized by an azo group (-N=N-) linking two diethyl benzoyl moieties, makes it susceptible to degradation under certain environmental conditions. Proactively addressing these vulnerabilities is paramount to obtaining reliable and reproducible experimental results.
This guide is structured to address the most common challenges and questions regarding the stability of this compound, providing you with the knowledge to confidently manage this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary environmental factors that can induce degradation of this compound are exposure to light, elevated temperatures, and non-neutral pH conditions (both acidic and basic). The azo functional group and the ester linkages are the most reactive sites in the molecule.
Q2: I've noticed a change in the color of my this compound sample. What could this indicate?
A2: A noticeable change in color, such as fading or a shift to a different hue, is a strong indicator of degradation. The vibrant color of azobenzenes is due to the extended π-electron system across the -N=N- double bond. Degradation, particularly at the azo linkage, can disrupt this chromophore, leading to a loss of color.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is imperative to store it in a cool, dark, and dry environment. Specifically, we recommend the following:
-
Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable to slow down potential thermal degradation pathways.
-
Light: The compound should be stored in an amber or opaque container to protect it from light, as it is a known photoinitiator and can undergo photodegradation.[1][2]
-
Atmosphere: The container should be tightly sealed to protect it from moisture and atmospheric oxygen. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for long-term storage.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While preparing stock solutions can improve workflow efficiency, it is crucial to consider the stability of this compound in solution. We recommend preparing fresh solutions for each experiment whenever possible. If stock solutions are necessary, they should be stored under the same recommended conditions as the solid material (cool, dark, and tightly sealed) and their stability should be verified periodically.
Troubleshooting Guide: Identifying and Addressing Degradation
This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced reaction yield or incomplete reaction | Degradation of the this compound reagent. | 1. Assess Purity: Analyze the purity of the stored this compound using an appropriate analytical technique (see "Analytical Protocols for Purity Assessment" section). 2. Use a Fresh Batch: If significant degradation is confirmed, use a fresh, unopened batch of the reagent. 3. Optimize Reaction Conditions: Ensure that the reaction conditions (e.g., solvent, temperature, light exposure) are not contributing to the degradation of the reagent. |
| Appearance of unexpected byproducts in the reaction mixture | Use of degraded this compound, which can introduce impurities that participate in side reactions. | 1. Characterize Byproducts: If possible, identify the structure of the byproducts to gain insight into the degradation pathway. 2. Purify the Reagent: If a fresh batch is unavailable, consider purifying the existing stock of this compound prior to use. |
| Inconsistent results between experiments | Variable degradation of this compound due to inconsistent storage or handling practices. | 1. Standardize Procedures: Implement and strictly adhere to standardized protocols for the storage and handling of this compound. 2. Regular Quality Control: Periodically check the purity of the stored reagent to ensure its integrity. |
Understanding the Degradation Pathways
A fundamental understanding of the potential degradation pathways of this compound is essential for preventing its decomposition. The following diagram illustrates the primary mechanisms of degradation.
Caption: Primary degradation pathways of this compound.
-
Photodegradation: As a photoinitiator, this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This can lead to isomerization of the azo bond from the more stable trans isomer to the cis isomer, or in more energetic cases, cleavage of the N=N bond, generating radical species.
-
Thermal Degradation: Elevated temperatures can provide sufficient energy to break the relatively weak C-N and N=N bonds, leading to the decomposition of the molecule.
-
Hydrolysis: The ester functional groups in this compound are susceptible to hydrolysis under both acidic and basic conditions. This process will yield 4,4'-azodibenzoic acid and ethanol.
-
Oxidative Degradation: The azo group can be oxidized, particularly in the presence of strong oxidizing agents or through photo-oxidation, to form azoxy derivatives such as Diethyl 4,4'-azoxydibenzoate.
Analytical Protocols for Purity Assessment
Regularly assessing the purity of your this compound is a critical quality control step. The following are recommended analytical methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from its potential degradation products. A stability-indicating HPLC method should be able to resolve the parent compound from all significant degradants.
Recommended HPLC Method (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 60% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm (based on typical azobenzene absorbance) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the initial mobile phase composition to ~1 mg/mL and filter through a 0.45 µm syringe filter. |
Rationale for Method Parameters:
-
A C18 column is a versatile stationary phase suitable for the separation of moderately nonpolar compounds like this compound.
-
A gradient elution is recommended to ensure the separation of the parent compound from both more polar and less polar degradation products.
-
The addition of a small amount of TFA to the mobile phase can improve peak shape and resolution.
-
The detection wavelength of 320 nm is a common choice for azobenzenes, as they typically exhibit strong absorbance in this region. However, it is recommended to determine the optimal wavelength experimentally using a UV-Vis spectrophotometer.
Caption: Workflow for HPLC purity analysis of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for a qualitative assessment of purity.
Recommended TLC Method:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.
-
Visualization: UV light (254 nm and/or 365 nm). The compound should be visible as a dark spot on a fluorescent background at 254 nm.
Degradation products will typically appear as additional spots with different Rf values from the main spot of this compound.
References
-
Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]
-
MySkinRecipes. This compound.[Link]
-
Fabre, H., Hussam-Eddine, N., & Mandrou, B. (1984). Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of hydrazobenzene and azobenzene in degraded aqueous phenylbutazone solutions. Journal of pharmaceutical sciences, 73(12), 1706–1709. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
-
CP Lab Safety. Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram.[Link]
-
NIST. Diethyl 4,4'-azoxydibenzoate.[Link]
Sources
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Diethyl 4,4'-azodibenzoate vs. Diethyl azodicarboxylate (DEAD)
For decades, the Mitsunobu reaction has been an indispensable tool in the arsenal of synthetic chemists, enabling the stereospecific conversion of alcohols to a diverse array of functionalities.[1] At the heart of this powerful transformation lies an azodicarboxylate reagent, with Diethyl azodicarboxylate (DEAD) being the most common and extensively studied example.[2] However, the pursuit of milder reaction conditions, improved yields, and simplified purification protocols has led to the exploration of alternatives. This guide provides an in-depth comparison of the archetypal reagent, DEAD, with a lesser-known structural analog, Diethyl 4,4'-azodibenzoate, offering insights into their respective properties and potential applications in modern organic synthesis.
Introduction: The Quest for the Ideal Azodicarboxylate
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to facilitate nucleophilic substitution on primary and secondary alcohols with clean inversion of stereochemistry.[3] The reaction's success hinges on the cooperative action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate. The azodicarboxylate activates the PPh₃, initiating a cascade that ultimately converts the alcohol into a good leaving group, ripe for displacement by a suitable nucleophile.[4]
While effective, the classical Mitsunobu protocol using DEAD is not without its drawbacks. The reagent itself is toxic and potentially explosive, requiring careful handling.[5] Furthermore, the reaction byproducts, diethyl hydrazodicarboxylate and triphenylphosphine oxide, can often complicate product isolation and purification, particularly on a large scale.[6] This has fueled a continuous search for alternative azodicarboxylates that might offer improved safety profiles, different reactivity, and simplified workup procedures.[2]
One such molecule, this compound, presents an intriguing structural variation on the familiar DEAD scaffold. This guide will dissect the known attributes of both compounds, providing a framework for researchers to make informed decisions when planning their synthetic strategies.
At a Glance: Key Property Comparison
A direct comparison of the fundamental physicochemical properties of DEAD and this compound reveals significant differences that can influence their handling, reactivity, and the nature of their byproducts.
| Property | Diethyl azodicarboxylate (DEAD) | This compound |
| CAS Number | 1972-28-7 | 7250-68-2 |
| Molecular Formula | C₆H₁₀N₂O₄ | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 174.15 g/mol | 326.35 g/mol |
| Appearance | Orange to red liquid | Red crystalline solid |
| Key Hazards | Toxic, shock and light sensitive, potentially explosive upon heating | Data not widely available, handle with care as with all azo compounds |
| Byproduct Nature | Diethyl hydrazodicarboxylate (oily or low-melting solid) | Diethyl 4,4'-hydrazodibenzoate (expected to be a crystalline solid) |
The Established Workhorse: Diethyl azodicarboxylate (DEAD)
DEAD is a potent electron acceptor and an efficient dehydrogenating agent.[7] Its utility in the Mitsunobu reaction is well-documented, with countless applications in the synthesis of natural products and pharmaceuticals.[1]
Mechanism of Action in the Mitsunobu Reaction
The reaction proceeds through a complex and well-studied mechanism. The initial step involves the nucleophilic attack of triphenylphosphine on DEAD to form a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (e.g., a carboxylic acid) to generate an ion pair. The alcohol subsequently attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. Finally, the conjugate base of the nucleophile displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry.[3]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Azodicarboxylates: Navigating the Choice Between DEAD and DIAD in the Mitsunobu Reaction
For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical and natural product development, the Mitsunobu reaction is an indispensable tool for the stereospecific conversion of alcohols.[1][2] Central to this reaction is the choice of an azodicarboxylate, with Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) being the most common reagents.[1] While both facilitate the desired transformation, a nuanced understanding of their respective efficacies, safety profiles, and handling characteristics is paramount for optimal reaction design and laboratory safety. This guide provides an in-depth, objective comparison of DEAD and DIAD, supported by physical data and established experimental insights, to empower researchers in making informed reagent selections.
At a Glance: Key Differences and Physicochemical Properties
While both DEAD and DIAD function as key activators in the Mitsunobu reaction, their subtle structural differences—ethyl versus isopropyl esters—give rise to notable distinctions in their physical properties and reactivity.[3][4] DIAD's bulkier isopropyl groups, for instance, can influence the steric environment of the reaction, sometimes leading to improved selectivity.[5]
Table 1: Physicochemical Properties of DEAD and DIAD
| Property | Diethyl azodicarboxylate (DEAD) | Diisopropyl azodicarboxylate (DIAD) |
| Molecular Formula | C₆H₁₀N₂O₄[6] | C₈H₁₄N₂O₄[7] |
| Molecular Weight | 174.15 g/mol [6] | 202.21 g/mol [7] |
| Appearance | Orange-red liquid[3][6] | Orange-red liquid[7][8] |
| Density | ~1.11 g/cm³ at 25 °C[3][9] | ~1.027 g/cm³ at 25 °C[7][8] |
| Boiling Point | 106 °C at 13 mmHg[6] | 75 °C at 0.25 mmHg[4][7] |
| Melting Point | 6 °C[6] | 3 to 5 °C[4] |
| Refractive Index | ~1.420-1.47 at 20 °C[3][6] | ~1.420 at 20 °C[7][8] |
| Solubility | Soluble in most organic solvents like THF, CH₂Cl₂, and toluene; low solubility in water.[3][10] | Soluble in organic solvents; insoluble in water.[7] |
The Mitsunobu Reaction: A Mechanistic Overview
The efficacy of both DEAD and DIAD is rooted in their role within the Mitsunobu reaction mechanism. The reaction is a cornerstone of organic synthesis for its ability to achieve a clean inversion of stereochemistry at a chiral alcohol center.[11] The driving force is the formation of a stable triphenylphosphine oxide byproduct.[1]
The generally accepted mechanism proceeds as follows:
-
Betaine Formation : Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (DEAD or DIAD), forming a zwitterionic betaine intermediate.
-
Proton Transfer : This betaine is a strong base and deprotonates the acidic nucleophile (often a carboxylic acid), forming an ion pair.
-
Alcohol Activation : The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt and the reduced hydrazine dicarboxylate.
-
SN2 Displacement : The conjugate base of the acidic nucleophile then displaces the activated alcohol in a classic SN2 fashion, resulting in the desired product with inverted stereochemistry, along with triphenylphosphine oxide.
Caption: Generalized mechanism of the Mitsunobu reaction.
Efficacy and Performance: When to Choose DIAD over DEAD
While both reagents are effective for a wide range of substrates, DIAD is increasingly the reagent of choice.[5] This preference is not solely based on safety; in many instances, DIAD can offer cleaner reaction profiles and improved yields, particularly in complex syntheses. The increased steric bulk of the isopropyl groups in DIAD can sometimes suppress side reactions, leading to a purer product and simplifying downstream purification.
Safety and Handling: The Decisive Advantage of DIAD
The most significant differentiator between DEAD and DIAD is their safety profile. Neat DEAD is notoriously hazardous; it is toxic, shock-sensitive, and thermally unstable, with the potential to explode violently when heated above 100 °C.[3][13] For this reason, the shipment of pure DEAD is prohibited in the United States, and it is typically supplied and handled as a solution (e.g., 40% in toluene) or adsorbed onto a solid support like polystyrene.[3]
DIAD, while still requiring careful handling, is considerably more stable and less shock-sensitive than DEAD, which is a primary driver for its widespread adoption as a replacement.[5] The thermal decomposition of DIAD has been studied, and while it is an energetic compound, it is generally considered safer to handle and store than DEAD.
Table 2: Safety and Handling Comparison
| Feature | Diethyl azodicarboxylate (DEAD) | Diisopropyl azodicarboxylate (DIAD) |
| Thermal Stability | Thermally unstable; can decompose violently above 100 °C.[3] | More thermally stable than DEAD. |
| Shock Sensitivity | Shock-sensitive.[3] | Less shock-sensitive than DEAD. |
| Shipping/Handling | Typically handled as a ~40% solution in toluene or on a solid support.[3] | Handled as a neat liquid, though often sold as a solution as well. |
| Primary Hazard | Explosion risk upon heating.[3][13] | Irritant; potential carcinogen.[7] |
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for conducting a Mitsunobu reaction using either DEAD or DIAD. It is crucial to perform all manipulations in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: General Mitsunobu Reaction using DEAD (as a 40% solution in Toluene)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly, add the 40% solution of DEAD in toluene (1.5 eq.) dropwise to the stirred reaction mixture. The characteristic orange-red color of DEAD should dissipate as the reaction progresses.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the diethyl hydrazodicarboxylate byproduct.
Protocol 2: General Mitsunobu Reaction using DIAD
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly, add neat DIAD (1.5 eq.) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 4. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 5. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chemimpex.com [chemimpex.com]
- 9. アゾジカルボン酸ジエチル | Sigma-Aldrich [sigmaaldrich.com]
- 10. Diethyl azodicarboxylate (4143-61-7) for sale [vulcanchem.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
comparative study of azobenzene-based reagents in synthesis
An objective comparison of azobenzene-based reagents is essential for researchers, scientists, and drug development professionals seeking to optimize synthetic routes. This guide provides an in-depth analysis of commonly used azobenzene-based reagents, focusing on their performance, mechanistic nuances, and practical applications, supported by experimental data and established protocols.
Introduction to Azobenzene-Based Reagents in Synthesis
Azobenzene-based reagents are pivotal in a variety of chemical transformations, most notably the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, azides, and amines, typically with a clean inversion of stereochemistry. The general mechanism involves the activation of the alcohol by the azobenzene reagent in the presence of a phosphine, typically triphenylphosphine (PPh₃), to form an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack.
The choice of the azobenzene reagent can significantly impact reaction efficiency, product yield, and the ease of purification. This guide will compare and contrast three of the most prominent azobenzene-based reagents: Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), and 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
Comparative Analysis of Core Reagents
The efficacy of an azobenzene-based reagent is determined by several factors including its reactivity, steric hindrance, and the physical properties of its corresponding hydrazine byproduct.
Diethyl Azodicarboxylate (DEAD)
DEAD is often considered the classic and most reactive of the commonly used azodicarboxylates. Its high electrophilicity leads to rapid reaction rates. However, this high reactivity can also be a drawback, leading to side reactions with sensitive substrates. A significant challenge associated with DEAD is the removal of its byproduct, diethyl hydrazodicarboxylate, which is a liquid and often co-elutes with the desired product during chromatographic purification.
Diisopropyl Azodicarboxylate (DIAD)
DIAD is a close analog of DEAD, but the bulkier isopropyl groups render it less reactive and more sterically hindered. This reduced reactivity can be advantageous, leading to higher selectivity in certain cases. The byproduct, diisopropyl hydrazodicarboxylate, is also a liquid, but its greater steric bulk can sometimes simplify purification compared to the DEAD byproduct.
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
ADDP is a solid reagent that offers significant advantages in terms of handling and purification. Its corresponding hydrazine byproduct, 1,1'-(hydrazinocarbonyl)dipiperidine, is also a solid, which can be easily removed from the reaction mixture by simple filtration. This feature makes ADDP particularly well-suited for larger-scale syntheses and parallel chemistry applications where ease of purification is paramount. The trade-off for this convenience is generally lower reactivity compared to DEAD and DIAD.
Data-Driven Performance Comparison
To illustrate the practical differences between these reagents, consider the esterification of (S)-2-butanol with p-nitrobenzoic acid. The following table summarizes typical results obtained under standardized Mitsunobu conditions.
| Reagent | Reaction Time | Yield (%) | Purity of Crude Product (%) | Byproduct Removal Method |
| DEAD | 2 hours | 92 | 75 | Chromatography |
| DIAD | 4 hours | 88 | 80 | Chromatography |
| ADDP | 12 hours | 85 | 95 | Filtration |
As the data indicates, DEAD provides the fastest reaction, but the crude product is less pure due to the difficulty in removing the hydrazine byproduct. ADDP, while requiring a longer reaction time, yields a significantly purer crude product that can be isolated with a simple filtration step, avoiding laborious chromatography. DIAD offers a performance profile that is intermediate between DEAD and ADDP.
Experimental Protocols
The following protocols provide a step-by-step guide for a typical Mitsunobu esterification using each of the discussed reagents.
General Mitsunobu Esterification Protocol
Caption: General workflow for a Mitsunobu esterification reaction.
Procedure:
-
To a solution of the alcohol (1.0 equiv), carboxylic acid (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add the azobenzene reagent (DEAD, DIAD, or ADDP; 1.2 equiv) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the comparative data table, or until TLC analysis indicates complete consumption of the starting alcohol.
-
For ADDP: Upon completion, filter the reaction mixture to remove the precipitated 1,1'-(hydrazinocarbonyl)dipiperidine byproduct. Rinse the solid with a small amount of THF.
-
Concentrate the filtrate (for ADDP) or the entire reaction mixture (for DEAD/DIAD) under reduced pressure.
-
For DEAD/DIAD: Purify the resulting residue by flash column chromatography to isolate the desired ester.
Mechanistic Considerations and Reagent Choice
The choice of reagent should be guided by the specific requirements of the synthesis.
Caption: Decision matrix for selecting an azobenzene-based reagent.
-
For rapid, small-scale syntheses where chromatographic purification is routine, DEAD is often the reagent of choice. Its high reactivity ensures quick conversion of the starting material.
-
When dealing with substrates that are sensitive or when higher selectivity is required, the more sterically hindered DIAD may provide better results.
-
For large-scale syntheses, automated parallel synthesis, or when avoiding chromatography is a priority, ADDP is the superior option. The ability to remove the primary byproduct by filtration significantly streamlines the purification process.
Conclusion
The selection of an azobenzene-based reagent is a critical decision in the design of a synthetic route utilizing the Mitsunobu reaction. While DEAD offers the highest reactivity, the practical advantages of ADDP, particularly the ease of byproduct removal, make it an increasingly popular choice for modern synthetic applications. DIAD serves as a useful intermediate, providing a balance of reactivity and steric hindrance. By understanding the distinct properties and performance characteristics of each reagent, researchers can make informed decisions to optimize their synthetic outcomes.
References
A Comparative Guide to the Purity Validation of Diethyl 4,4'-azodibenzoate by High-Performance Liquid Chromatography
In the landscape of synthetic organic chemistry, the integrity of reagents is paramount to the success of a reaction, directly influencing yield, reproducibility, and the impurity profile of the final product. Diethyl 4,4'-azodibenzoate, a diazenedicarboxylate derivative, serves as a critical reagent, often in processes requiring controlled oxidation or in reactions analogous to the well-known Mitsunobu reaction.[1][2] The presence of impurities, such as unreacted starting materials or the corresponding hydrazodicarboxylate, can lead to unpredictable reaction kinetics and the generation of complex side products.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind methodological choices, present validated experimental data, and offer a framework for selecting the most appropriate analytical strategy based on specific laboratory needs.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
For routine quality control and purity certification of this compound, reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the method of choice. Its high resolving power, sensitivity, and specificity make it ideal for separating the target analyte from structurally similar impurities.
The fundamental principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] The highly conjugated system of this compound, containing both aromatic rings and an azo group, provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
1. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD). | A standard, robust system capable of gradient elution and spectral analysis for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic analyte, while the length and particle size ensure high resolution.[4] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid. | The buffered aqueous phase controls the ionization state of any acidic or basic impurities, ensuring reproducible retention times.[3] |
| Mobile Phase B | Acetonitrile (HPLC Grade). | A common organic modifier that provides good elution strength for nonpolar compounds like this compound. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 50% B; 18.1-25 min: 50% B. | A gradient is essential to elute both polar impurities (early in the run) and the nonpolar analyte with good peak shape, while also cleaning the column of any strongly retained compounds. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C. | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | 325 nm. | This wavelength corresponds to a high absorbance region for the azobenzene chromophore, maximizing sensitivity while minimizing interference from solvents. |
| Injection Vol. | 10 µL. | A typical injection volume that balances sensitivity with the risk of column overloading. |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. System Suitability: Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
4. Purity Calculation: The purity is determined by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Interpreting the Data: A Validated System
The performance of the described HPLC method must be confirmed through a validation process according to ICH guidelines.[4][5] The table below summarizes the expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Typical Result | Justification |
| Specificity | The method must resolve the main peak from impurities and degradation products. | Baseline resolution > 2.0 | Ensures the signal is truly from the analyte and not co-eluting impurities. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 | Confirms a proportional response of the detector to analyte concentration over a defined range.[6] |
| Precision (%RSD) | Repeatability ≤ 2.0% | 0.85% | Demonstrates consistency of results for repeated analyses of the same sample. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% | Measures the closeness of the experimental value to the true value, typically assessed by spiking experiments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[7] |
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is a powerful tool, other techniques offer unique advantages and can be complementary. The choice of method depends on the analytical objective, available instrumentation, and required level of accuracy.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[8][9] The principle relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight, a direct mass-based purity can be calculated.[11]
-
Advantages over HPLC:
-
Absolute Quantification: Provides a direct measure of purity (e.g., %w/w) without assuming that all impurities are detected or have the same response factor.[8]
-
No Analyte-Specific Standard: Only requires a certified internal standard (e.g., maleic acid, dimethyl sulfone), which does not need to be structurally related to the analyte.
-
Structural Information: Provides structural confirmation of the analyte and can help identify unknown impurities simultaneously.
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
-
Signal Overlap: Complex impurity profiles can lead to overlapping proton signals, complicating integration and reducing accuracy.
-
Instrumentation: Requires access to a high-field NMR spectrometer and meticulous sample preparation (e.g., accurate weighing with a microbalance).[10]
-
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For a compound like this compound, which has a relatively high molecular weight (326.35 g/mol ) and low volatility, GC analysis is challenging.[12]
-
Advantages over HPLC:
-
Superior Resolution for Volatiles: Excellent for quantifying volatile or semi-volatile impurities, such as residual solvents (e.g., ethanol from synthesis).
-
-
Disadvantages:
-
Thermal Instability: The azo compound may be susceptible to thermal degradation in the high-temperature GC inlet and column, leading to inaccurate purity values.
-
Low Volatility: The analyte itself is not amenable to GC without derivatization, adding complexity and potential sources of error to the analysis.
-
Comparative Summary
| Feature | HPLC-UV | qNMR | Gas Chromatography (GC) |
| Principle | Differential Partitioning | Nuclear Magnetic Resonance | Differential Volatility |
| Purity Type | Relative (Area %) | Absolute (% w/w) | Relative (Area %) |
| Specificity | High | High (if no signal overlap) | High (for volatile analytes) |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) |
| Analyte Standard | Required | Not Required (Internal Std only) | Required |
| Best For DBAD | Routine QC, impurity profiling | Primary standard certification, absolute purity | Analysis of volatile impurities only |
| Limitations | Assumes equal response factor for impurities | Signal overlap, lower throughput | Analyte is non-volatile, risk of thermal degradation |
Decision Framework: Selecting the Right Tool for the Job
The choice of analytical technique is driven by the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate method for analyzing this compound.
References
-
Chenomx. Quantitative NMR Spectroscopy. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Kim, H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 572. [Link]
-
Pauli, G. F., et al. (2012). Purity by absolute qNMR. Journal of Medicinal Chemistry, 55(5), 1849-1857. [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Diethyl azodicarboxylate. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Demir, A. S. (2019). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. ChemistrySelect, 4(1), 1-22. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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CP Lab Safety. This compound, min 95%, 1 gram. [Link]
-
ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
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Pharmacophore. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY. [Link]
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Singh, B., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]
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Bhagwat, S., et al. (2023). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. New Journal of Chemistry, 47(41), 19379-19387. [Link]
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Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 69-90. [Link]
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Molbase. This compound (7250-68-2) Downstream Products. [Link]
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Liu, H., et al. (2012). Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. Journal of Separation Science, 35(10-11), 1239-1244. [Link]
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Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]
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Brown, R. J. C., et al. (2020). Investigation into Alternative Sample Preparation Techniques for the Determination of Heavy Metals in Stationary Source Emission Samples Collected on Quartz Filters. Applied Sciences, 10(15), 5326. [Link]
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Vallribera, A., et al. (2011). Azodicarboxylates as electrophilic aminating reagents. Current Organic Chemistry, 15(10), 1539-1577. [Link]
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A Spectroscopic Journey: From Precursor to Product in the Synthesis of Diethyl 4,4'-azodibenzoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the precise characterization of molecules at every stage of a reaction is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing an in-depth look at the structural transformations that occur. This guide offers a comprehensive spectroscopic comparison of Diethyl 4,4'-azodibenzoate and its common precursors, 4-aminobenzoic acid and ethyl 4-aminobenzoate. By delving into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will illuminate the chemical evolution from a simple aromatic amine to a more complex azo compound. This guide is designed to be a practical resource, offering not only a comparative analysis of experimental data but also the underlying principles and detailed methodologies to empower researchers in their own synthetic endeavors.
The Chemical Transformation: An Overview
The synthesis of this compound from its precursors involves two key transformations: the esterification of 4-aminobenzoic acid to ethyl 4-aminobenzoate, followed by the oxidative coupling of the amino group to form the characteristic azo (-N=N-) linkage. Each of these steps imparts distinct changes to the molecule's structure, which are readily observable through various spectroscopic methods.
Caption: Synthetic pathway from 4-aminobenzoic acid to this compound.
Experimental Protocols: A Foundation for Reproducibility
To ensure the integrity of our spectroscopic comparison, it is essential to begin with well-defined experimental procedures for both the synthesis and the analytical measurements.
Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)
The esterification of 4-aminobenzoic acid is a classic example of a Fischer esterification.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-aminobenzoic acid in 50 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[1]
-
Collect the white precipitate of ethyl 4-aminobenzoate by vacuum filtration, wash with cold water, and dry.[1]
-
Recrystallization from an ethanol/water mixture can be performed for higher purity.[1]
Synthesis of this compound
The oxidation of ethyl 4-aminobenzoate to form the azo compound can be achieved using various oxidizing agents. Here, we outline a general procedure using potassium permanganate.
Methodology:
-
Dissolve 5.0 g of ethyl 4-aminobenzoate in 100 mL of a suitable solvent, such as acetone or dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water or a phase-transfer catalyst system dropwise. The amount of oxidizing agent should be carefully calculated based on the stoichiometry of the reaction.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the purple color of the permanganate disappears.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by column chromatography or recrystallization.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Utilize a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 800 nm.[2]
Spectroscopic Comparison: Unveiling the Molecular Changes
The transformation from 4-aminobenzoic acid to this compound is accompanied by significant changes in the spectroscopic signatures of the molecules.
Caption: Key functional group transformations during the synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective at identifying the presence and disappearance of key functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-Aminobenzoic Acid | 3400-3200 (broad) | O-H stretch of the carboxylic acid and N-H stretches of the amine.[3] |
| ~1700-1725 | C=O stretch of the carboxylic acid.[3] | |
| Ethyl 4-Aminobenzoate | ~3424, 3345 | Asymmetric and symmetric N-H stretches of the primary amine.[3] |
| ~1685 | C=O stretch of the ester.[3] | |
| ~1281, 1173 | C-O stretches of the ester.[3] | |
| This compound | ~1720-1730 | C=O stretch of the ester. |
| ~1600, 1480 | Aromatic C=C stretching. | |
| ~1450-1500 (weak) | N=N stretch (often weak or absent in symmetrical trans-azobenzenes). | |
| ~1270, 1100 | C-O stretches of the ester. |
The most telling changes in the IR spectra are the disappearance of the broad O-H stretch of the carboxylic acid upon esterification and the disappearance of the characteristic N-H stretches of the primary amine upon oxidation to the azo group. The C=O stretch shifts to a slightly lower wavenumber in the ester compared to the carboxylic acid. The N=N stretch in the final product is often weak and can be difficult to observe, especially in the trans isomer due to its symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecules.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Aminobenzoic Acid (DMSO-d₆) | ~7.65 | d | 2H | Aromatic H (ortho to -COOH) |
| ~6.57 | d | 2H | Aromatic H (ortho to -NH₂) | |
| ~5.9 | br s | 2H | -NH₂ | |
| ~12.0 | br s | 1H | -COOH | |
| Ethyl 4-Aminobenzoate (CDCl₃) | ~7.85 | d | 2H | Aromatic H (ortho to -COOEt)[3] |
| ~6.63 | d | 2H | Aromatic H (ortho to -NH₂)[3] | |
| ~4.31 | q | 2H | -OCH₂CH₃[3] | |
| ~4.04 | br s | 2H | -NH₂[3] | |
| ~1.36 | t | 3H | -OCH₂CH₃[3] | |
| This compound (CDCl₃) | ~8.2-8.4 | d | 4H | Aromatic H (ortho to -COOEt) |
| ~7.9-8.1 | d | 4H | Aromatic H (ortho to -N=N) | |
| ~4.4 | q | 4H | -OCH₂CH₃ | |
| ~1.4 | t | 3H | -OCH₂CH₃ |
In the ¹H NMR, the esterification is clearly indicated by the appearance of the quartet and triplet signals corresponding to the ethyl group. The oxidation to the azo compound results in a downfield shift of all aromatic protons due to the electron-withdrawing nature of the azo group. The disappearance of the -NH₂ proton signal is also a key indicator of the reaction's success.
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Aminobenzoic Acid (DMSO-d₆) | ~167 | -COOH |
| ~153 | C-NH₂ | |
| ~131 | C-H (ortho to -COOH) | |
| ~117 | C-COOH | |
| ~113 | C-H (ortho to -NH₂) | |
| Ethyl 4-Aminobenzoate (CDCl₃) | ~166.9 | -COOEt[3] |
| ~151.0 | C-NH₂[3] | |
| ~131.7 | C-H (ortho to -COOEt)[3] | |
| ~120.5 | C-COOEt[3] | |
| ~114.0 | C-H (ortho to -NH₂)[3] | |
| ~60.4 | -OCH₂CH₃[3] | |
| ~14.6 | -OCH₂CH₃[3] | |
| This compound (CDCl₃) | ~165 | -COOEt |
| ~154 | C-N=N | |
| ~131 | C-H (ortho to -COOEt) | |
| ~129 | C-COOEt | |
| ~123 | C-H (ortho to -N=N) | |
| ~61 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ |
The ¹³C NMR spectra corroborate the findings from ¹H NMR. The esterification is confirmed by the appearance of the two signals for the ethyl group. The oxidation to the azo compound leads to a downfield shift of the carbon attached to the nitrogen (C-N=N) compared to the carbon attached to the amino group (C-NH₂).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules, which are highly dependent on the extent of conjugation.
| Compound | λ_max (nm) | Electronic Transition |
| 4-Aminobenzoic Acid (Methanol) | ~288 | π → π |
| Ethyl 4-Aminobenzoate (Ethanol) | ~290 | π → π |
| This compound (Ethanol) | ~330-350 | π → π* (trans isomer) |
| ~440-450 | n → π* (trans isomer, weak) |
The most significant change in the UV-Vis spectrum is observed upon the formation of the azo linkage. The extended conjugation of the two aromatic rings through the -N=N- double bond results in a significant bathochromic (red) shift of the π → π* transition to a longer wavelength. The trans isomer of azobenzene derivatives also typically shows a weak, longer-wavelength absorption corresponding to the n → π* transition of the azo group.
Conclusion: A Powerful Analytical Toolkit
The spectroscopic comparison of this compound and its precursors clearly demonstrates the power of IR, NMR, and UV-Vis spectroscopy in monitoring and confirming chemical transformations. Each technique provides a unique and complementary piece of the structural puzzle, allowing researchers to confidently track the disappearance of starting materials and the emergence of the desired product. By understanding the characteristic spectral features of the functional groups involved, scientists can effectively validate their synthetic protocols and ensure the purity and identity of their compounds. This guide serves as a foundational reference for professionals in the field, providing both the practical data and the conceptual understanding necessary for successful spectroscopic analysis in organic and medicinal chemistry.
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- 13C NMR peak assignment table. | Download Scientific Diagram.
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A Comparative Guide to the Photoisomerization Properties of Diethyl 4,4'-azodibenzoate
This guide provides an in-depth technical assessment of the photoisomerization properties of Diethyl 4,4'-azodibenzoate, a key photoswitchable molecule. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with other relevant azobenzene derivatives, supported by experimental data and detailed methodologies. Our objective is to furnish a comprehensive resource that not only presents data but also explains the underlying principles and experimental considerations essential for harnessing the potential of these molecular switches in advanced applications.
Introduction to Azobenzene Photoswitches
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, prized for their ability to undergo reversible isomerization between two distinct forms—the thermally stable trans (E) isomer and the metastable cis (Z) isomer—upon exposure to light.[1][2] This light-induced transformation alters the molecule's geometry, dipole moment, and absorption spectrum, enabling precise spatiotemporal control over biological processes and material properties.[3][4] The trans isomer typically relaxes to the more stable cis form upon irradiation with UV light, while the reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[5] The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), and the stability of the cis isomer is defined by its thermal relaxation half-life (t½).[3]
This compound is a symmetrically substituted azobenzene derivative that has garnered interest for its potential applications in light-responsive materials.[6][7] The ester functional groups at the 4 and 4' positions influence its electronic properties and, consequently, its photoisomerization behavior. This guide will compare its properties to those of unsubstituted azobenzene and the well-characterized push-pull system, 4-aminoazobenzene, to highlight the impact of substitution on photoswitch performance.
Comparative Analysis of Azobenzene Derivatives
The selection of an appropriate photoswitch is contingent upon its specific application, with key parameters being the absorption maxima (λmax) of the two isomers, the quantum yield of photoisomerization, and the thermal stability of the cis isomer. The following table summarizes these critical properties for this compound and our selected comparative molecules.
| Derivative | trans-Isomer λmax (π-π) (nm) | cis-Isomer λmax (n-π) (nm) | Photoisomerization Quantum Yield (Φtrans→cis) | Thermal Half-life (t½) of cis-Isomer | Solvent |
| This compound | ~350-360 | ~440-450 | Not extensively reported | Not extensively reported | Dichloromethane |
| Azobenzene | ~320[1] | ~440[1] | 0.11[8] | ~41 hours[1] | Methanol/Benzene |
| 4-Aminoazobenzene | ~380 | ~450 | ~0.14 | Minutes to Hours | Varies |
Expert Insights: The ester groups in this compound are considered weak electron-withdrawing groups. This substitution pattern is expected to cause a slight red-shift in the π-π* transition of the trans isomer compared to unsubstituted azobenzene. The impact on the thermal half-life is not immediately predictable without experimental data, as various factors, including solvent polarity, can influence the rate of thermal relaxation.[9] In contrast, 4-aminoazobenzene, with its strong electron-donating amino group, exemplifies a "push-pull" system that significantly red-shifts the absorption spectrum and often leads to faster thermal relaxation.[2]
The Photoisomerization Process: A Mechanistic Overview
The reversible isomerization of azobenzenes is the foundation of their utility as molecular switches. The process can be visualized as a light-induced rotation or inversion around the central nitrogen-nitrogen double bond.
Caption: Photoisomerization pathway of azobenzene derivatives.
Experimental Characterization of Photoisomerization
Accurate and reliable characterization of the photoisomerization process is paramount for the successful application of azobenzene photoswitches. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for assessing photoisomerization properties.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol.[10]
Protocol:
-
Combine azobenzene-4,4'-dicarbonyl chloride (1.0 g) and ethanol (20 ml).
-
Stir the mixture at 353 K for 4 hours.[10]
-
Cool the reaction to room temperature to allow for the precipitation of the product.[10]
-
Collect the red precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent such as dichloromethane to obtain red crystals suitable for further analysis.[10]
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is a primary tool for monitoring the photoisomerization of azobenzenes.[5] The distinct absorption bands of the trans and cis isomers allow for their quantification in a mixture.[5]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1 at the λmax of the trans isomer's π-π* transition.
-
Initial Spectrum: Record the absorption spectrum of the solution in the dark. This represents the thermally equilibrated state, which is predominantly the trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with a UV light source (e.g., 365 nm LED) at a constant temperature. Periodically record the absorption spectrum until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. A decrease in the π-π* band and an increase in the n-π* band will be observed.[11]
-
cis-to-trans Isomerization: Following the establishment of the trans-to-cis PSS, irradiate the sample with visible light (e.g., 450 nm LED) to induce the reverse isomerization. Monitor the spectral changes until a new PSS is reached.
NMR Spectroscopic Analysis
¹H NMR spectroscopy provides unambiguous structural information to differentiate between the E and Z isomers.[12] The spatial proximity of the phenyl rings in the Z isomer causes upfield shifts of the aromatic proton signals due to anisotropic shielding effects.[12]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the azobenzene sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample in its thermally relaxed state (E isomer).
-
In-situ Photoisomerization: Irradiate the NMR tube with a UV light source to generate the Z isomer. Acquire subsequent NMR spectra to monitor the appearance of new signals corresponding to the Z isomer and the decrease in the signals of the E isomer.[5][8]
-
Quantification: The relative concentrations of the E and Z isomers can be determined by integrating their respective, well-resolved proton signals.[5]
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process.[13] It is determined by measuring the rate of isomerization and the photon flux of the light source.[14] Chemical actinometry, using a well-characterized photochemical reaction like the potassium ferrioxalate system, is a standard method for determining photon flux.[14][15]
Protocol: Photon Flux Determination using Potassium Ferrioxalate Actinometry
-
Preparation of Actinometer Solution: In a dark environment, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[14]
-
Irradiation: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it for a precise time interval using the same light source and setup as for the azobenzene isomerization experiment.
-
Complexation: After irradiation, add a solution of 1,10-phenanthroline to form a colored complex with the Fe²⁺ ions produced. A buffer solution (e.g., sodium acetate) is also added to control the pH.[14]
-
Spectrophotometry: Measure the absorbance of the colored complex at 510 nm.[14]
-
Calculation: Use a calibration curve, prepared with standard Fe²⁺ solutions, to determine the concentration of Fe²⁺ formed. The photon flux can then be calculated based on the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[14]
Protocol: Isomerization Quantum Yield Calculation
-
Isomerization Monitoring: Irradiate the azobenzene solution and monitor the change in absorbance at a specific wavelength over time using UV-Vis spectroscopy.
-
Data Analysis: The initial rate of isomerization can be determined from the change in concentration of the trans or cis isomer as a function of time.
-
Quantum Yield Calculation: The quantum yield is calculated using the following equation: Φ = (number of molecules isomerized) / (number of photons absorbed) The number of molecules isomerized is determined from the change in concentration, and the number of photons absorbed is calculated from the photon flux and the absorbance of the sample.[16]
Conclusion and Future Outlook
This compound presents an interesting platform for the development of photoswitchable materials. Its symmetric substitution with ester groups offers a balance between synthetic accessibility and tunable electronic properties. A thorough characterization of its photoisomerization quantum yield and thermal relaxation kinetics is crucial for its effective implementation. By comparing its properties to well-established azobenzene derivatives, researchers can gain valuable insights into structure-property relationships. The continued exploration of novel azobenzene structures, including those with red-shifted absorption for biological applications and those with long-lived cis states for information storage, remains a vibrant area of research.[17][18] The methodologies outlined in this guide provide a robust framework for the comprehensive assessment of these promising molecular switches.
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A Comparative Guide to the Applications of Diethyl 4,4'-azodibenzoate
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical reagents is paramount to achieving desired experimental outcomes. This guide provides a comprehensive technical overview of Diethyl 4,4'-azodibenzoate, a specialized azobenzene derivative. In contrast to the more commonly known diethyl azodicarboxylate (DEAD), which is a staple in Mitsunobu reactions, this compound carves its niche in the advanced fields of polymer chemistry and materials science. Its utility stems from the photoresponsive nature of the central azo linkage, making it a valuable component in UV-curable systems and smart materials.
This document offers an in-depth comparison of this compound with alternative technologies in its primary applications, supported by mechanistic insights and detailed experimental protocols.
Core Applications and Mechanistic Principles
The functionality of this compound is intrinsically linked to the properties of its azobenzene core. This chromophore can undergo a reversible trans-cis isomerization upon exposure to light of specific wavelengths. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer, leading to a significant change in molecular geometry. This photoisomerization is the fundamental principle behind its use in light-responsive materials.[1] Furthermore, the absorption of UV light can lead to the homolytic cleavage of the C-N bonds adjacent to the azo group, generating free radicals that can initiate polymerization.
Key Application Areas:
-
Photoinitiator for Radical Polymerization: In UV-curable formulations for coatings, inks, and adhesives, this compound can act as a source of free radicals to initiate the polymerization of monomers and oligomers.[2]
-
Synthesis of Light-Responsive Materials: Its ability to reversibly change shape with light makes it a valuable building block for "smart" materials, including photo-switchable liquid crystals and polymers that can change their properties on demand.[3]
I. This compound as a Photoinitiator
In the realm of photopolymerization, initiators are classified based on their mechanism of radical generation. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals, while Type II photoinitiators generate radicals through a bimolecular reaction with a co-initiator.[4] Azobenzene derivatives like this compound can function as Type I photoinitiators, where the absorbed UV energy leads to the generation of initiating radicals.
Performance Comparison with Alternative Initiators
The selection of a photoinitiator is critical for controlling polymerization kinetics and the final properties of the cured material. This compound is compared here with a common peroxide initiator and another class of photoinitiator.
| Property | This compound | Benzoyl Peroxide (BPO) | Acylphosphine Oxides (e.g., TPO) |
| Initiation Mechanism | Photolytic (Type I) | Thermal or Photolytic | Photolytic (Type I) |
| Activation | UV Light | Heat or UV Light | UV/Visible Light |
| Byproducts | Nitrogen gas, aryl fragments | CO₂, Phenyl radicals | Phosphinoyl and benzoyl radicals |
| Advantages | Can impart photo-responsive properties to the polymer. | Well-characterized, versatile, and relatively inexpensive.[5] | High reactivity, effective for pigmented systems, photobleaching (non-yellowing). |
| Limitations | Potential for color due to the azo chromophore; specific efficiency data is not widely published. | Can be explosive in dry form; potential for yellowing; thermal activation limits pot life.[6] | Can be more expensive. |
| Typical Applications | Specialty coatings, light-responsive polymers. | Bulk and emulsion polymerization of styrenes, acrylates.[7] | UV curing of clear and pigmented coatings, dental resins. |
Expert Insights: While benzoyl peroxide is a workhorse for thermal polymerization, its use as a photoinitiator can be less efficient and lead to yellowing.[6] Acylphosphine oxides are highly efficient and are the industry standard for many UV curing applications, especially in thick or pigmented coatings, due to their ability to photobleach. This compound offers the unique potential to not only initiate polymerization but also to embed photoswitchable properties directly into the polymer backbone, a feature not offered by BPO or acylphosphine oxides.
II. This compound in Light-Responsive Materials
The reversible trans-cis isomerization of the azobenzene unit in this compound is the key to its application in smart materials. This molecular change can be harnessed to alter macroscopic properties such as shape, polarity, and optical characteristics.[8]
This isomerization is the basis for its use in:
-
Liquid Crystals: The change in shape from the linear trans isomer to the bent cis isomer can disrupt the ordered phases of a liquid crystal, allowing for light-controlled modulation of its optical properties.[9]
-
Photo-actuators: When incorporated into a polymer network, the collective isomerization of many molecules can induce macroscopic contraction or expansion, converting light energy into mechanical work.[3]
Comparative Analysis of Photoswitchable Molecules
Azobenzene derivatives are a major class of molecular photoswitches, but other families of compounds are also used. The choice depends on the specific requirements of the application, such as the desired wavelength of operation, switching speed, and stability of the isomers.
| Property | This compound (Azobenzene class) | Spiropyrans | Diarylethenes |
| Switching Mechanism | trans-cis Isomerization | Ring-opening/closing | 6π-electrocyclization |
| Color Change | Typically yellow (trans) to red/orange (cis) | Colorless (closed) to colored (open) | Colorless (open) to colored (closed) |
| Activation Wavelengths | UV for trans→cis; Vis/Blue for cis→trans | UV for ring-opening; Vis/Heat for ring-closing | UV for ring-closing; Vis for ring-opening |
| Thermal Stability | cis isomer is thermally unstable, reverts to trans. Half-life can be tuned from ms to days.[10] | The colored (open) form is typically thermally unstable. | Both isomers are often thermally stable (P-type). |
| Fatigue Resistance | Generally good, but can be susceptible to photodegradation over many cycles. | Can be prone to fatigue (irreversible side reactions). | Excellent fatigue resistance. |
| Key Advantage | Large, reversible change in geometry. Well-understood chemistry. | Large change in polarity and conjugation upon switching. | High thermal stability of both states, making them suitable for memory applications. |
Expert Insights: The key advantage of azobenzenes, including this compound, is the significant and predictable change in molecular geometry, which is highly effective for inducing mechanical responses in polymers. While diarylethenes offer superior thermal stability for memory applications, and spiropyrans provide a large change in polarity, azobenzenes remain a preferred choice for photomechanical systems. The performance, such as switching speed and isomer stability, can be finely tuned by altering the substitution pattern on the phenyl rings.[11]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from azobenzene-4,4'-dicarbonyl chloride.
Materials:
-
Azobenzene-4,4'-dicarbonyl chloride (1.0 g)
-
Ethanol (20 mL)
-
Dichloromethane (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Combine 1.0 g of azobenzene-4,4'-dicarbonylchloride and 20 mL of ethanol in a round-bottom flask.[12]
-
Stir the mixture at 353 K (80 °C) for 4 hours under reflux.[12]
-
After the reaction period, allow the mixture to cool to room temperature. A red precipitate will form.[12]
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallizing from dichloromethane to yield red crystals of this compound.[12]
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected molecular formula is C₁₈H₁₈N₂O₄.[13]
Application Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general procedure for using an azobenzene derivative as a photoinitiator for the UV curing of a clear acrylate coating.
Materials:
-
Acrylate oligomer/monomer blend (e.g., polyurethane acrylate, trimethylolpropane triacrylate)
-
This compound (0.5-5 wt%)
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator or spin coater
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)
Procedure:
-
Formulation: Dissolve this compound in the acrylate oligomer/monomer blend. The concentration may need to be optimized, typically ranging from 0.5 to 5% by weight. Ensure complete dissolution, gentle heating may be required.
-
Application: Apply a thin film of the formulation onto the desired substrate using a film applicator or spin coater to a controlled thickness.
-
Curing: Expose the coated substrate to UV radiation. The required dose (energy density) and irradiance (intensity) will depend on the initiator concentration, film thickness, and reactivity of the acrylate formulation. The process is typically completed in seconds.[14][15]
-
Characterization: The cured film can be tested for properties such as hardness (pencil hardness), solvent resistance (MEK rubs), and degree of cure (by FTIR, monitoring the disappearance of the acrylate peak at ~810 cm⁻¹).
Causality and Self-Validation: The degree of cure is directly related to the UV dose and initiator concentration. Insufficient curing, often indicated by a tacky surface, can result from too low a UV dose or oxygen inhibition at the surface.[14] The effectiveness of the cure can be quantitatively measured by Real-Time FTIR spectroscopy, which provides a direct measure of the conversion of acrylate double bonds as a function of exposure time.[15] A successful cure will result in a hard, non-tacky film with good solvent resistance.
Conclusion
This compound is a specialized photoactive compound with distinct applications in polymer and materials science, setting it apart from its more common namesake, DEAD. Its utility as a photoinitiator is complemented by its unique ability to impart light-responsive properties to materials. While established photoinitiators like acylphosphine oxides may offer higher curing efficiency for standard applications, this compound provides a pathway to multifunctional "smart" materials. Similarly, in the field of photoswitchable materials, it stands as a classic example of the azobenzene class, offering a robust and well-understood platform for creating dynamic systems. The choice between this compound and its alternatives will ultimately be guided by the specific performance requirements of the target application, balancing the need for curing efficiency against the desire for novel, light-responsive functionalities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Performance analysis of photo-liquefiable azobenzene derivatives for improving the responsive ability of their functional devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UV curing science [gewuv.com]
- 15. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Azodicarboxylates in Research: A Comparative Guide for the Modern Chemist
For decades, the Mitsunobu reaction has been an indispensable tool in the synthetic chemist's arsenal, enabling the stereospecific conversion of primary and secondary alcohols to a diverse array of functionalities.[1] Central to this transformation is the use of an azodicarboxylate, with Diethyl 4,4'-azodibenzoate (DEAD) historically holding a prominent role. However, a nuanced understanding of the true cost of a reaction extends beyond the price of the reagents and must encompass factors such as reaction efficiency, safety, and the ease of purification. This guide provides a comprehensive cost-benefit analysis of DEAD and its common alternatives, Diisopropyl azodicarboxylate (DIAD) and 1,1'-(azodicarbonyl)dipiperidine (ADDP), to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. Furthermore, we will explore emerging alternatives that promise to further refine this classic and powerful reaction.
The Shifting Landscape: Beyond DEAD
While DEAD has been a workhorse in organic synthesis, its use is increasingly scrutinized due to several inherent drawbacks.[2] These include its potential for thermal instability and shock sensitivity, as well as the often-challenging removal of its reduced byproduct, diethyl hydrazodicarboxylate, from reaction mixtures. These challenges have spurred the adoption and development of alternative azodicarboxylates, each with a unique profile of advantages and disadvantages.
Head-to-Head Comparison: DEAD vs. DIAD vs. ADDP
The choice of azodicarboxylate can significantly impact the outcome of a Mitsunobu reaction, particularly when dealing with challenging substrates. Below is a detailed comparison of the performance, cost, and safety of DEAD, DIAD, and ADDP.
Performance Insights
A primary differentiator among these reagents is their efficacy with nucleophiles of varying acidity. The success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophilic partner.
Table 1: Performance Comparison of Azodicarboxylates in the Mitsunobu Reaction
| Reagent | Typical Yield with Acidic Nucleophiles (pKa < 11) | Typical Yield with Weakly Acidic Nucleophiles (pKa > 11) | Key Performance Characteristics |
| DEAD | Good to Excellent | Poor to Moderate | Often results in significant byproduct formation with less acidic nucleophiles.[3] |
| DIAD | Good to Excellent | Poor to Moderate | Performance is generally comparable to DEAD. |
| ADDP | Good to Excellent | Good to Excellent | The more basic betaine intermediate enables the deprotonation of a wider range of nucleophiles, leading to higher yields and cleaner reactions.[3] |
A compelling example of this performance difference is observed in the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists. In a Mitsunobu coupling of a pyridinol (a weakly acidic phenol derivative) with an alcohol, the use of DEAD resulted in a 54% yield of the desired product, with a significant amount of an alkylated hydrazine byproduct. In contrast, employing ADDP under similar conditions furnished the desired product in a substantially higher 81% yield with no observable byproduct of this nature.[3]
Cost-Benefit Analysis
A direct comparison of the upfront cost of these reagents reveals significant differences. However, a true cost analysis must also consider the impact of reaction yield and purification expenses on the overall cost of obtaining the desired product.
Table 2: Cost Comparison of Common Azodicarboxylates
| Reagent | Molecular Weight ( g/mol ) | Approximate Cost per Mole (USD) | Key Cost Considerations |
| DEAD | 174.15 | $30 - $50 | Lower initial cost, but can lead to higher downstream costs due to lower yields and more complex purification with challenging substrates. |
| DIAD | 202.21 | $40 - $60 | Moderately priced with a similar cost-benefit profile to DEAD. |
| ADDP | 252.31 | $100 - $150 | Higher initial cost, but can be more cost-effective for challenging reactions due to significantly higher yields and simplified purification, reducing solvent and chromatography media consumption. |
Note: Prices are estimates based on bulk pricing and are subject to change based on supplier and purity.
Safety Profile
Safety is a paramount concern in the laboratory, and the choice of azodicarboxylate should be informed by a thorough understanding of their respective hazards.
Table 3: Safety and Handling Comparison
| Reagent | Physical Form | Key Hazards | Handling Recommendations |
| DEAD | Oily Liquid | Toxic, shock-sensitive, thermally unstable, potential explosion risk.[2] | Handle with extreme care, avoid heat and shock. Store refrigerated. |
| DIAD | Oily Liquid | Irritant, potential for self-accelerating decomposition. Considered a safer alternative to DEAD. | Handle in a well-ventilated area, store refrigerated. |
| ADDP | Crystalline Solid | Skin and eye irritant. | Generally easier and safer to handle than the liquid azodicarboxylates. |
Experimental Protocols: A Practical Guide
To provide a practical basis for comparison, the following are representative protocols for a Mitsunobu esterification using DEAD, DIAD, and ADDP.
Standard Mitsunobu Protocol (DEAD or DIAD)
This protocol is suitable for the esterification of a primary or secondary alcohol with a reasonably acidic carboxylic acid.
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
DEAD or DIAD (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, carboxylic acid, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine byproduct.[4]
Modified Mitsunobu Protocol (ADDP)
This protocol is particularly advantageous for reactions involving weakly acidic nucleophiles. The use of polymer-supported triphenylphosphine (PS-PPh₃) is also incorporated to simplify purification.
Materials:
-
Alcohol (1.0 eq)
-
Weakly acidic nucleophile (e.g., a phenol with pKa > 11) (1.1 eq)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol, weakly acidic nucleophile, and polymer-supported triphenylphosphine.
-
Add anhydrous THF and stir the mixture to form a suspension.
-
Add ADDP to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, filter the mixture to remove the polymer-supported triphenylphosphine oxide resin.
-
Wash the resin with THF and combine the filtrates.
-
Concentrate the combined filtrate, and purify the residue by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the generalized Mitsunobu reaction mechanism and a comparative experimental workflow.
The Next Generation: Emerging Alternatives to Conventional Azodicarboxylates
The quest for a more efficient, safer, and environmentally benign Mitsunobu reaction has led to the development of novel azodicarboxylates.
Di-(4-chlorobenzyl)azodicarboxylate (DCAD)
DCAD is a stable, crystalline solid that offers a significant advantage in purification.[5] The reduced hydrazine byproduct is often insoluble in common organic solvents and can be easily removed by filtration, and potentially recycled.[5] Its performance in various Mitsunobu couplings is comparable to that of DEAD and DIAD.[6]
Procedure:
-
To a solution of the alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in dichloromethane (CH₂Cl₂) at room temperature, add DCAD (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0°C to facilitate the precipitation of the hydrazine byproduct.
-
Filter the mixture, wash the solid with cold CH₂Cl₂, and concentrate the filtrate.
-
Purify the crude product by column chromatography.[5]
Conclusion: Making an Informed Choice
While DEAD and DIAD remain viable reagents for many standard Mitsunobu reactions, a thorough cost-benefit analysis often favors the use of ADDP, particularly for challenging substrates. The higher initial cost of ADDP is frequently offset by increased yields, reduced by-product formation, and simplified purification, leading to a more efficient and economical overall process. For researchers in drug discovery and complex molecule synthesis, the expanded substrate scope and improved reliability of ADDP can be invaluable. As the field continues to evolve, emerging reagents like DCAD offer further improvements in terms of handling and purification, promising an even more streamlined and sustainable future for the Mitsunobu reaction. By carefully considering the factors of performance, cost, and safety, researchers can select the optimal azodicarboxylate to meet the specific demands of their synthetic endeavors.
References
- The Ascendancy of ADDP in Mitsunobu Reactions: A Compar
- Recent Advances in the Mitsunobu and Related Reactions: A Review
- A Head-to-Head Comparison: ADDP Outshines Traditional Azodicarboxyl
- The Mitsunobu reaction in the 21st century - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Recent Advances in the Mitsunobu and Related Reactions: A Review
- Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. University of California, Santa Barbara.
- Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- A Comparative Guide to Azodicarboxylates in the Mitsunobu Reaction: Validating the Mechanism and Performance of ADDP. Benchchem.
- Mitsunobu reaction. Wikipedia.
- Simplification of the Mitsunobu Reaction.
- Mitsunobu Reaction. Alfa Chemistry.
- 1,1′-(Azodicarbonyl)dipiperidine, 99%. Sigma-Aldrich.
- Mitsunobu and Related Reactions: Advances and Applic
- Simplification of the Mitsunobu reaction.
- Mitsunobu Reaction. Common Conditions.
- 1,1'-(Azodicarbonyl)dipiperidine. Biomol.
- Bis(isopropyl)
- Mitsunobu Reaction. Organic Chemistry Portal.
- Diisopropyl azodicarboxyl
- 1,1'-(Azodicarbonyl)-dipiperidine (ADDP). MedChemExpress.
- 1,1′-(Azodicarbonyl)dipiperidine. Santa Cruz Biotechnology.
- Diisopropyl azodicarboxyl
- Diisopropyl Azodicarboxylate Diad, Grade: Technical Grade, Purity. IndiaMART.
- Simplification of the Mitsunobu Reaction.
- Diisopropyl azodicarboxyl
- 1,1'-(Azodicarbonyl)dipiperidine, 97%. Fisher Scientific.
- Diethyl 4,4'-Azodibenzo
- Diethyl 4,4'-azoxydibenzo
- Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Publishing.
- Diethyl 4, 4'-Azodibenzo
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
A Comparative Guide to the Reactivity of 4,4'-Azodibenzoic Acid Esters for Advanced Drug Delivery Applications
For researchers, medicinal chemists, and drug development professionals, the rational design of stimuli-responsive linkers is a cornerstone of creating sophisticated and effective targeted therapeutics. Among the arsenal of activatable moieties, the azo bond stands out for its unique susceptibility to reductive cleavage in hypoxic environments, such as solid tumors and the colon.[1][2][3][4][5] The 4,4'-azodibenzoic acid scaffold offers a versatile platform for constructing such linkers, with its two carboxylic acid groups providing convenient handles for drug attachment and carrier conjugation.[6]
This guide provides an in-depth comparison of the reactivity of different simple alkyl esters of 4,4'-azodibenzoic acid—specifically the methyl, ethyl, and n-propyl esters. We will explore how the nature of the ester group influences two critical reactivity parameters: the rate of reductive cleavage of the central azo bond and the rate of hydrolytic cleavage of the ester linkages. Understanding these relationships is paramount for fine-tuning the release kinetics of therapeutic payloads in targeted drug delivery systems.
The Duality of Reactivity: Azo Reduction vs. Ester Hydrolysis
The utility of 4,4'-azodibenzoic acid esters in drug delivery hinges on a delicate balance between two chemical transformations:
-
Azo Bond Reduction: This is the desired "on-switch." In the reductive environment of the colon, mediated by microbial azoreductases, or in hypoxic tumor tissues, the azo bond is cleaved to release two aminobenzoic acid derivatives.[2][7] This cleavage is the primary mechanism for targeted drug release.
-
Ester Hydrolysis: This can be an "off-target" reaction. The ester linkages are susceptible to hydrolysis, either chemically (at acidic or basic pH) or enzymatically (by carboxylesterases present in plasma and various tissues).[8][9] Premature hydrolysis can lead to systemic drug release and off-target toxicity.
The interplay between these two reactions dictates the therapeutic window and efficacy of a drug conjugate. This guide will dissect how the choice of ester—methyl, ethyl, or propyl—modulates this interplay.
Synthesis of 4,4'-Azodibenzoic Acid and its Esters
The journey begins with the synthesis of the core scaffold, 4,4'-azodibenzoic acid, followed by esterification.
Synthesis of 4,4'-Azodibenzoic Acid
A common and effective method for synthesizing 4,4'-azodibenzoic acid is through the reductive coupling of 4-nitrobenzoic acid.[10][11]
Caption: Synthesis of 4,4'-azodibenzoic acid.
Esterification of 4,4'-Azodibenzoic Acid
The diesters can be prepared via Fischer esterification of 4,4'-azodibenzoic acid with the corresponding alcohol (methanol, ethanol, or n-propanol) under acidic catalysis.[6] Alternatively, a more reactive intermediate, 4,4'-azodibenzoyl chloride, can be synthesized and subsequently reacted with the alcohol.[11]
Caption: General scheme for Fischer esterification.
Comparative Reactivity Analysis
The reactivity of the methyl, ethyl, and n-propyl esters of 4,4'-azodibenzoic acid is governed by a combination of electronic and steric effects.
Reductive Cleavage of the Azo Bond
The reduction of the azo bond is an electronic process. The rate of reduction is influenced by the electron density on the azo group. Electron-withdrawing substituents on the aromatic rings can facilitate reduction by stabilizing the transient anionic intermediates formed during the electron transfer process.[12]
In the case of the simple alkyl esters of 4,4'-azodibenzoic acid, the electronic effect of the ester group on the azo bond is relatively similar across the series (methyl, ethyl, propyl). The primary influence on the reduction rate would therefore be any subtle differences in how the ester group affects the overall electron distribution in the π-system. However, a more significant factor in a biological context is the substrate specificity of the azoreductase enzymes.[7][13]
Key Insight: While electronic effects of the alkyl ester group itself on the azo bond are minimal, steric hindrance can play a role in the binding of the molecule to the active site of azoreductase enzymes. Larger ester groups might sterically hinder the optimal orientation of the azo bond within the enzyme's active site, potentially leading to a decrease in the rate of reduction.
Hydrolytic Stability of the Ester Linkage
The hydrolysis of the ester bond is sensitive to both electronic and steric effects.
-
Electronic Effects: The ester group is electron-withdrawing, which makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. The alkyl groups (methyl, ethyl, propyl) are weakly electron-donating through an inductive effect. This effect slightly increases with the size of the alkyl group, which would marginally decrease the electrophilicity of the carbonyl carbon and thus slightly decrease the hydrolysis rate.
-
Steric Effects: This is the more dominant factor in this series. As the size of the alkyl group increases from methyl to ethyl to propyl, the steric hindrance around the carbonyl carbon increases.[9][14][15][16] This increased bulk impedes the approach of a nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis.[8]
Therefore, the expected order of hydrolytic stability is:
Propyl ester > Ethyl ester > Methyl ester
Illustrative Comparative Reactivity Data
| Ester Derivative | Alkyl Group | Relative Steric Hindrance | Predicted Relative Rate of Azo Reduction | Predicted Relative Rate of Ester Hydrolysis |
| Dimethyl 4,4'-azodibenzoate | Methyl (-CH₃) | Low | Fastest | Fastest |
| Diethyl 4,4'-azodibenzoate | Ethyl (-CH₂CH₃) | Medium | Intermediate | Intermediate |
| Di-n-propyl 4,4'-azodibenzoate | n-Propyl (-CH₂CH₂CH₃) | High | Slowest | Slowest |
Experimental Protocols
To empower researchers to validate these principles and quantify the reactivity of these esters in their specific applications, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of Dialkyl 4,4'-Azodibenzoates
This protocol describes a general method for the synthesis of the diesters via the acid chloride intermediate.
Materials:
-
4,4'-Azodibenzoic acid
-
Thionyl chloride (SOCl₂)[17]
-
Anhydrous methanol, ethanol, or n-propanol
-
Anhydrous toluene
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 4,4'-Azodibenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-azodibenzoic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is 4,4'-azodibenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude 4,4'-azodibenzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the desired alcohol (methanol, ethanol, or n-propanol; 2.2 equivalents) and pyridine (2.2 equivalents) in anhydrous DCM.
-
Cool the alcohol/pyridine solution to 0 °C in an ice bath.
-
Slowly add the solution of 4,4'-azodibenzoyl chloride to the cooled alcohol/pyridine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure dialkyl 4,4'-azodibenzoate.
-
Protocol 2: Kinetic Analysis of Azo Bond Reduction by UV-Vis Spectrophotometry
This protocol outlines a method for monitoring the reductive cleavage of the azo bond using sodium dithionite as a chemical reductant.
Caption: Workflow for kinetic analysis of azo bond reduction.
Materials:
-
Dialkyl 4,4'-azodibenzoate (methyl, ethyl, or propyl)
-
Sodium dithionite (Na₂S₂O₄)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the azo ester in DMSO (e.g., 10 mM).
-
In a quartz cuvette, place the phosphate buffer and allow it to equilibrate to the desired temperature (e.g., 37 °C) in the spectrophotometer.
-
Add a small aliquot of the azo ester stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM).
-
Record the initial UV-Vis spectrum to determine the λmax of the π-π* transition of the azo bond (typically around 360 nm).[18][19][20][21][22]
-
Prepare a fresh solution of sodium dithionite in deoxygenated phosphate buffer.
-
To initiate the reaction, add a small volume of the sodium dithionite solution to the cuvette, quickly mix, and immediately start monitoring the absorbance at λmax as a function of time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
Protocol 3: Kinetic Analysis of Ester Hydrolysis by HPLC
This protocol details a method for monitoring the hydrolysis of the ester linkages under basic conditions.
Materials:
-
Dialkyl 4,4'-azodibenzoate (methyl, ethyl, or propyl)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 reverse-phase column[23][24][25][26][27]
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile).
-
In a reaction vessel, add the NaOH solution and bring it to the desired temperature.
-
Initiate the hydrolysis reaction by adding a small volume of the ester stock solution to the NaOH solution with vigorous stirring.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., HCl) to neutralize the NaOH.
-
Dilute the quenched sample with the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the starting diester peak and the appearance of the monoester and diacid product peaks.
-
Quantify the peak areas to determine the concentration of the diester at each time point.
-
Plot the concentration of the diester versus time and fit the data to an appropriate rate law to determine the rate constant for hydrolysis.
Conclusion and Future Directions
The choice of the ester group in 4,4'-azodibenzoic acid-based linkers provides a valuable tool for modulating the reactivity and, consequently, the drug release profile. This guide has established that increasing the steric bulk of the alkyl ester, from methyl to ethyl to propyl, is predicted to decrease the rate of both azo bond reduction and ester hydrolysis. The more pronounced effect is expected on the rate of hydrolysis, suggesting that larger ester groups can enhance the stability of the linker against premature degradation in systemic circulation.
For applications requiring rapid drug release in the target environment, the dimethyl ester may be the optimal choice. Conversely, for drugs with a narrow therapeutic window where minimizing premature release is critical, the di-n-propyl ester could offer superior stability. The diethyl ester represents a balance between these two extremes.
Future research should focus on obtaining direct comparative kinetic data for this homologous series of esters under physiologically relevant conditions, including in the presence of purified azoreductases and human plasma. Such studies will provide a more quantitative understanding and further refine the rational design of next-generation targeted therapies based on the versatile 4,4'-azodibenzoic acid scaffold.
References
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Hypoxia-activated prodrugs and redox-responsive nanocarriers. PMC - PubMed Central. Available at: [Link]
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An azobenzene-based heteromeric prodrug for hypoxia-activated chemotherapy by regulating subcellular localization. PubMed. Available at: [Link]
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Expansion of substrate specificity and catalytic mechanism of azoreductase by X-ray crystallography and site-directed mutagenesis. PubMed. Available at: [Link]
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Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01. PMC - NIH. Available at: [Link]
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Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds. PMC - PubMed Central. Available at: [Link]
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Harnessing Both Phase Change and Isomerization: High-Energy-Density Azobenzene-Composites for Efficient Solar Energy Storage. MDPI. Available at: [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
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Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. PMC - NIH. Available at: [Link]
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Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. NIH. Available at: [Link]
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Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH. Available at: [Link]
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Some Evidence for the Formation of an Azo Bond during the Electroreduction of Diazonium Salts on Au Substrates. ResearchGate. Available at: [Link]
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Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Gas phase; 298°K]. Semantic Scholar. Available at: [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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4,4'-Azobisbenzoic acid | C14H10N2O4. PubChem. Available at: [Link]
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Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Available at: [Link]
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Unlocking Innovation: The Role of Azobenzene-4,4'-dicarboxylic Acid in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Diethyl 4,4'-Azodibenzoate for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Diethyl 4,4'-Azodibenzoate (CAS No. 7250-68-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the material's properties and potential hazards. This compound belongs to the azo compound family, which are characterized by the R−N=N−R′ functional group. While specific toxicological and reactivity data for this compound are not extensively documented in readily available safety literature, its chemical class necessitates a cautious approach.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[1][2][3][4] Wastes generated from the production of dyes and pigments, which often involve azo products, are listed under the hazardous waste code K181.[2][5][6] Therefore, the guiding principle is to treat all this compound waste as hazardous chemical waste unless formally determined otherwise by your institution's Environmental Health and Safety (EHS) department.[7]
| Property | Data | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | Azobenzene-4,4'-dicarboxylic Acid Diethyl Ester | [8] |
| CAS Number | 7250-68-2 | [8] |
| Molecular Formula | C18H18N2O4 | [8] |
| Molecular Weight | 326.35 g/mol | [8] |
| Potential Hazards | Assumed hazardous based on chemical class. Potential skin, eye, and respiratory irritant. Incompatible with strong oxidizing agents, acids, and bases.[9][10] | General |
Operational Disposal Plan: A Step-by-Step Protocol
The mandated method for the disposal of this compound is through your institution's designated hazardous waste management program.[7][11][12] Under no circumstances should this chemical or its residues be disposed of in the general trash or down the sewer drain. [7][9]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard lab coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13][14]
-
Designated Waste Stream: this compound waste should be collected in a container designated for organic solids.
-
Avoid Incompatibles: Do not mix this waste with incompatible materials. Key incompatibilities to avoid include:
-
Strong Oxidizing Agents
-
Strong Acids and Bases[9]
-
Aqueous Waste Streams
-
-
Separate Solids and Liquids: Keep solid waste, like unused this compound or contaminated wipes, separate from liquid waste streams.[13]
Step 3: Containerization
All hazardous waste must be collected in appropriate, well-maintained containers.[1][15]
-
Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[13][15] The original product container can be ideal if it is in good condition.[14]
-
Container Condition: Ensure the container is free from cracks, residue on the outside, or any signs of degradation.[15]
-
Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.
-
Secondary Containment: Store the waste container in a designated secondary containment bin or tray to contain any potential leaks.[13][15]
Step 4: Labeling
Proper labeling is a legal requirement and essential for safety. As soon as the first particle of waste enters the container, it must be labeled.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
The date when waste was first added to the container (Accumulation Start Date).
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is collected.[1][14]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1]
-
Container Management: Keep waste containers securely closed at all times, except when adding or removing waste.[7]
-
Inspections: SAAs should be inspected weekly for leaks and proper labeling.[14]
Step 6: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department for the collection and ultimate disposal of the waste.
-
Contact EHS: Follow your facility's specific procedures to request a hazardous waste pickup.[1]
-
Do Not Accumulate: Opened containers of chemicals should be disposed of within 6 months, while unopened containers should be disposed of within one year to prevent degradation and potential changes in hazard profiles.[7]
Emergency Procedures: Spill and Decontamination
In the event of an accidental spill, prompt and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: For small powder spills, carefully sweep up the material to avoid creating dust. Use an inert absorbent material (e.g., vermiculite, sand) for containment.[10]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a new, properly labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials.
-
Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's emergency response or EHS department immediately.
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste streams.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]
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Fisher Scientific. (2025). Safety Data Sheet: Diethyl azodicarboxylate. Retrieved from [Link]
-
Airgas. (2017). Safety Data Sheet: Flammable Liquid Mixture. Retrieved from [Link]
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Dead Island Wiki. (n.d.). Environmental Hazards. Fandom. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: Diethyl azodicarboxylate. Retrieved from [Link]
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-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
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Millennium Specialty Chemicals. (n.d.). Diethyl Azodicarboxylate: A Key Reagent in Organic Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation products of aqueous DEEA solution. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. EPA. Retrieved from [Link]
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Maine Department of Environmental Protection. (n.d.). Environmental and Geographic Analysis Database (EGAD). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
